molecular formula C10H9ClN2O2 B1394536 Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate CAS No. 1196151-72-0

Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Cat. No.: B1394536
CAS No.: 1196151-72-0
M. Wt: 224.64 g/mol
InChI Key: VIQFVDJCEMGLQQ-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a useful research compound. Its molecular formula is C10H9ClN2O2 and its molecular weight is 224.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)8-5-6-7(11)3-4-12-9(6)13-8/h3-5H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQFVDJCEMGLQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CN=C2N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70693600
Record name Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
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Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196151-72-0
Record name Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196151-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate: Properties, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, a heterocyclic compound of significant interest in modern medicinal chemistry. Known systematically as a 7-azaindole derivative, this molecule serves as a highly versatile scaffold and synthetic intermediate for the development of novel therapeutics. We will explore its core chemical properties, characteristic reactivity, plausible synthetic strategies, and its demonstrated utility in the discovery of potent agents targeting a range of diseases, including cancers and inflammatory conditions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful building block in their scientific programs.

Core Molecular Profile and Physicochemical Properties

This compound belongs to the pyrrolopyridine class of heterocycles, which are recognized as bioisosteres of indoles.[1] The strategic placement of a nitrogen atom in the six-membered ring imparts distinct physicochemical properties compared to its indole counterpart, often leading to improved metabolic stability, solubility, and target engagement profiles.[2] The 7-azaindole core, in particular, is a privileged structure found in numerous biologically active molecules and clinical drug candidates.[2][3]

The subject molecule is functionalized with two key reactive handles: a chlorine atom at the C4-position of the pyridine ring and an ethyl ester at the C2-position of the pyrrole ring. These groups provide orthogonal sites for chemical modification, making the compound an ideal starting point for building diverse chemical libraries for structure-activity relationship (SAR) studies.

Table 1: Key Identifiers and Physicochemical Data

PropertyValueSource
IUPAC Name This compoundChemspace
Synonyms Ethyl 4-chloro-7-azaindole-2-carboxylateChemicalBook[4]
CAS Number 1196151-72-0Chemspace, Molbase
Molecular Formula C₁₀H₉ClN₂O₂Chemspace
Molecular Weight 224.64 g/mol PubChem[5] (for related isomer)
Physical Form SolidSigma-Aldrich[6] (for parent compound)
Storage Room temperatureSigma-Aldrich[6] (for parent compound)

Note: Experimental data such as melting and boiling points for this specific compound are not widely published. Data for related structures are used for general context.

Synthesis and Manufacturing Insights

The synthesis of functionalized 7-azaindoles like this compound is a topic of considerable interest. While a specific, published route for this exact molecule is not detailed in the provided results, a general and logical synthetic strategy can be devised based on established methodologies for this chemical class.[3][7] A common approach involves the construction of the core 7-azaindole ring system, followed by sequential functionalization.

The causality behind this strategic approach is rooted in controlling regioselectivity. Introducing the chloro and ester groups in a specific order prevents unwanted side reactions and ensures the final product's correct isomeric form. For instance, chlorination of the pyridine ring is often performed before modifications to the more sensitive pyrrole ring.

Synthetic_Workflow A 2-Amino-3-methylpyridine B Substituted Pyridine Intermediate A->B Ring Formation Strategy (e.g., Bartoli indole synthesis) C 7-Azaindole Core B->C Cyclization D 4-Chloro-7-azaindole C->D Regioselective Chlorination (e.g., POCl3 or NCS) E This compound D->E C2-Carboxylation & Esterification (e.g., Vilsmeier-Haack, then oxidation/esterification)

Caption: Plausible synthetic workflow for this compound.

Exemplary Protocol: Regioselective Chlorination (Hypothetical)

This protocol illustrates a key step in the synthesis, highlighting the rationale behind the procedural choices.

  • System Inerting: The reaction vessel containing the 7-azaindole core (starting material) and a suitable solvent (e.g., dichloromethane) is purged with an inert gas like nitrogen or argon. Rationale: This prevents side reactions with atmospheric oxygen and moisture, which can decompose both the substrate and reagents.

  • Reagent Addition: A chlorinating agent, such as N-Chlorosuccinimide (NCS), is added portion-wise at a controlled temperature (e.g., 0 °C). Rationale: Portion-wise addition and temperature control are critical for managing the exothermicity of the reaction and improving regioselectivity, minimizing the formation of di- or tri-chlorinated byproducts.

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Rationale: This self-validating step ensures the reaction proceeds to completion and prevents over-reaction or degradation of the product, allowing for optimal yield and purity.

  • Work-up and Quenching: Upon completion, the reaction is quenched by adding a mild reducing agent solution (e.g., aqueous sodium thiosulfate) to neutralize any remaining active chlorine species. Rationale: Quenching is a crucial safety step that also prevents further reactions during product isolation.

  • Purification: The crude product is isolated and purified using column chromatography. Rationale: This standard procedure separates the desired 4-chloro product from unreacted starting material and any isomeric byproducts, ensuring high purity for subsequent synthetic steps.

Chemical Reactivity and Derivatization Potential

The true value of this compound lies in its predictable and versatile reactivity, which allows for systematic structural modifications. The primary reactive sites are the C4-chloro group, the C2-ester, and the N1-proton of the pyrrole ring.

Reactivity_Map cluster_c4 C4 Position cluster_c2 C2 Position cluster_n1 N1 Position Core This compound C4_Node Nucleophilic Aromatic Substitution (SNAr) - Buchwald-Hartwig Amination - Suzuki Coupling Core->C4_Node Key for SAR expansion C2_Node Ester Modification - Hydrolysis to Carboxylic Acid - Amide Coupling (EDC, HATU) Core->C2_Node Bioisosteric replacement N1_Node Pyrrole N-H Functionalization - Alkylation (e.g., with R-X) - Arylation - Protecting Group Introduction (e.g., SEM, Boc) Core->N1_Node Modulate properties

Caption: Reactivity map illustrating the key functionalization sites on the molecule.

A. Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The chlorine atom at C4 is activated towards nucleophilic substitution by the electron-withdrawing effect of the adjacent pyridine nitrogen. This makes it a prime location for introducing diversity.

  • Amination: The Buchwald-Hartwig cross-coupling reaction is a powerful method for forming C-N bonds, allowing for the introduction of a wide array of primary and secondary amines.[8] This transformation is fundamental in the synthesis of kinase inhibitors, where a specific amine often interacts with the hinge region of the kinase.

  • Cross-Coupling: Suzuki-Miyaura cross-coupling can be used to form C-C bonds by reacting the C4-chloro position with various boronic acids.[8] This allows for the introduction of aryl or heteroaryl moieties, which can be used to probe new binding pockets or modulate the compound's ADME properties.

B. Modification of the C2-Ethyl Ester

The ester group is a versatile precursor to other functional groups, most notably amides.

  • Hydrolysis: Saponification using a base like sodium hydroxide or lithium hydroxide readily converts the ethyl ester to the corresponding carboxylic acid.[9]

  • Amide Coupling: The resulting carboxylic acid can be coupled with a diverse range of amines using standard peptide coupling reagents (e.g., HATU, T3P) to form carboxamides. This pathway has been successfully employed in the development of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as inhibitors of phosphodiesterase 4B (PDE4B).[9]

C. Functionalization of the N1-Pyrrole Nitrogen

The N-H of the pyrrole ring can be deprotonated with a mild base and subsequently functionalized.

  • N-Alkylation/Arylation: This site can be modified to introduce alkyl or aryl groups, which can influence the molecule's conformation and physicochemical properties.

  • Protecting Groups: In multi-step syntheses, it is often necessary to protect the N-H to prevent unwanted reactivity during subsequent steps, such as metal-catalyzed cross-coupling. The SEM (2-(trimethylsilyl)ethoxy)methyl) group is one such protecting group used in related 7-azaindole chemistry.[8]

Applications in Medicinal Chemistry and Drug Discovery

The 7-azaindole scaffold is a cornerstone of modern drug discovery, and this compound is a direct gateway to these high-value therapeutic candidates.[2][10] Its derivatives have shown potent activity against a variety of biological targets.

  • Kinase Inhibitors: Many 7-azaindole derivatives function as ATP-competitive kinase inhibitors. The N-H and pyridine nitrogen of the core can form critical hydrogen bonds with the "hinge region" of the kinase active site. Modifications at the C4 and C2 positions, enabled by this starting material, allow for the exploration of the solvent-front and deep hydrophobic pockets, respectively. Targets include Fibroblast Growth Factor Receptors (FGFRs) and Janus kinases (JAKs).[11][12]

  • PDE4B Inhibitors: As mentioned, the synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides has yielded potent and selective inhibitors of PDE4B, a target for treating inflammatory diseases.[9]

  • Antiviral Agents: The 7-azaindole framework has been identified as a promising scaffold for developing antiviral therapies. Recent studies have shown that derivatives can inhibit the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor.[13]

Drug_Discovery_Workflow cluster_reactions Key Derivatization Reactions cluster_targets Therapeutic Candidates Start This compound R1 C4-Amination (Buchwald-Hartwig) Start->R1 R2 C2-Amide Coupling (via Hydrolysis) Start->R2 R3 C4-Arylation (Suzuki Coupling) Start->R3 T1 Kinase Inhibitors (FGFR, JAK) R1->T1 T3 Antiviral Agents (e.g., SARS-CoV-2) R1->T3 T2 PDE4B Inhibitors (Anti-inflammatory) R2->T2 R3->T3

Caption: Drug discovery workflow starting from the title compound.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its 7-azaindole core provides a biologically relevant and privileged scaffold, while its orthogonal reactive handles—the C4-chloro and C2-ester groups—offer chemists precise control for molecular diversification. The ability to systematically and predictably modify its structure makes it an exceptionally valuable starting material for generating novel compounds with therapeutic potential against a host of challenging diseases. For research teams aiming to accelerate their discovery programs, a deep understanding of this building block's properties and reactivity is paramount.

References

  • Supporting Information - The Royal Society of Chemistry. The Royal Society of Chemistry.
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  • ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | C10H9ClN2O2 | CID 45480460. National Center for Biotechnology Information.
  • 1196151-72-0 | 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-chloro-, ethyl ester. Molbase.
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  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. The Royal Society of Chemistry.
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  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PubMed Central. National Institutes of Health.
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  • Comparative Evaluation of Pyrrole Fused Donor Moieties: 1H-Indole and Pyrrolo[2,3-b] Pyridine in Benzothiadiazole-Based D–A–D Type Conjugated Small Molecules for Organic Field-Effect Transistors | ACS Omega. American Chemical Society. (2025-03-19).

Sources

A Technical Guide to the Structural Elucidation of Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a key heterocyclic building block in medicinal chemistry, forming the core scaffold of numerous compounds investigated for therapeutic applications, including kinase inhibitors.[1][2] Its precise molecular structure is fundamental to its reactivity and biological activity. This guide provides an in-depth, multi-technique approach to the structural elucidation of this compound, grounded in the principles of spectroscopic and spectrometric analysis. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to unequivocally confirm its chemical identity. This document is designed to serve as a practical reference for researchers engaged in the synthesis and characterization of novel heterocyclic compounds.

Introduction: The Significance of Pyrrolo[2,3-b]pyridines

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in drug discovery.[3] Its structure, a bioisostere of indole, allows it to mimic the natural amino acid tryptophan and interact with a wide range of biological targets. The introduction of a chloro-substituent at the 4-position and an ethyl carboxylate at the 2-position, as in the title compound, provides crucial handles for further chemical modification and modulates the molecule's electronic and steric properties. Accurate structural verification is the bedrock upon which all subsequent research—from reaction optimization to structure-activity relationship (SAR) studies—is built.[2]

The Analytical Workflow: A Multi-Faceted Approach

The definitive confirmation of a molecule's structure is rarely achieved through a single analytical technique. Instead, a confluence of data from orthogonal methods provides a self-validating system, enhancing the trustworthiness of the final assignment. Our approach to elucidating the structure of this compound integrates data from NMR, MS, and IR, each providing a unique piece of the structural puzzle.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight - Elemental Composition Purification->MS IR Infrared (IR) Spectroscopy - Functional Groups Purification->IR NMR NMR Spectroscopy - ¹H (Proton Environment) - ¹³C (Carbon Skeleton) - 2D (Connectivity) Purification->NMR Structure Final Structure Elucidation MS->Structure IR->Structure NMR->Structure

Figure 1: A typical workflow for the structural elucidation of a synthesized organic compound.

Mass Spectrometry: Determining the Molecular Blueprint

Mass spectrometry is the initial and most crucial step in identifying an unknown compound, as it directly measures the molecular weight.[4] For this compound (C₁₀H₉ClN₂O₂), high-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the unambiguous determination of its elemental composition.

Expected High-Resolution Mass Spectrum Data:

ParameterExpected Value
Molecular Formula C₁₀H₉ClN₂O₂
Monoisotopic Mass 224.0353 g/mol
[M+H]⁺ Ion 225.0425

The presence of a chlorine atom would be readily identifiable by the characteristic M/M+2 isotopic pattern, with a peak at approximately m/z 224 and another at m/z 226 with a relative intensity ratio of roughly 3:1.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve a small amount of the purified compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis: Compare the experimentally observed exact mass of the [M+H]⁺ ion with the theoretically calculated mass for the proposed formula C₁₀H₉ClN₂O₂H⁺. The mass accuracy should ideally be within 5 ppm.

Fragmentation Analysis

While the molecular ion peak is the most critical piece of information, the fragmentation pattern can provide further structural confirmation. For related pyrazolopyridine structures, fragmentation often begins with the loss of the ethoxy group from the ester, followed by the elimination of carbon monoxide.[5]

G M [M]⁺˙ m/z 224/226 M_minus_C2H5O [M - OCH₂CH₃]⁺ m/z 179/181 M->M_minus_C2H5O - ∙OCH₂CH₃ M_minus_C2H5O_minus_CO [M - OCH₂CH₃ - CO]⁺ m/z 151/153 M_minus_C2H5O->M_minus_C2H5O_minus_CO - CO Pyrrolopyridine_core Further Fragmentation M_minus_C2H5O_minus_CO->Pyrrolopyridine_core

Figure 2: A plausible fragmentation pathway for this compound in mass spectrometry.

Infrared Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[6] By analyzing the absorption of infrared radiation at specific wavenumbers, we can confirm the presence of key structural motifs.

Expected IR Absorption Bands:

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
N-H (Pyrrole) Stretching3400 - 3200 (broad)
C-H (Aromatic) Stretching3100 - 3000
C-H (Aliphatic) Stretching3000 - 2850
C=O (Ester) Stretching1725 - 1705
C=C / C=N (Aromatic) Stretching1600 - 1450
C-O (Ester) Stretching1300 - 1000
C-Cl Stretching800 - 600

The presence of a strong absorption band around 1715 cm⁻¹ would be indicative of the ester carbonyl group, while a broad peak above 3200 cm⁻¹ would suggest the N-H stretch of the pyrrole ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be taken prior to sample analysis.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups expected for the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution.[4] By analyzing the chemical shifts, coupling constants, and integration of signals in the ¹H NMR spectrum, and the chemical shifts in the ¹³C NMR spectrum, we can map out the precise connectivity of atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons, their electronic environment, and their neighboring protons.

Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.5broad singlet1HN-H (Pyrrole)The acidic proton of the pyrrole NH is typically downfield and often broad due to exchange.
~8.2doublet1HH-6Aromatic proton on the pyridine ring, deshielded by the adjacent nitrogen.
~7.4singlet1HH-3Proton on the electron-rich pyrrole ring.
~7.2doublet1HH-5Aromatic proton on the pyridine ring.
~4.3quartet2H-OCH₂CH₃Methylene protons of the ethyl ester, split by the adjacent methyl group.
~1.3triplet3H-OCH₂CH₃Methyl protons of the ethyl ester, split by the adjacent methylene group.

Note: The exact chemical shifts can vary depending on the solvent and concentration. The predictions are based on data from structurally similar compounds.[7][8]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their hybridization and electronic environment.

Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz):

Chemical Shift (δ, ppm)AssignmentRationale
~160C=O (Ester)The carbonyl carbon of the ester is significantly deshielded.
~148C-7aQuaternary carbon at the fusion of the two rings.
~145C-4Carbon bearing the chloro substituent.
~130C-6Aromatic CH on the pyridine ring.
~125C-2Carbon attached to the ester group.
~120C-3aQuaternary carbon at the fusion of the two rings.
~115C-5Aromatic CH on the pyridine ring.
~105C-3Aromatic CH on the pyrrole ring.
~61-OCH₂CH₃Methylene carbon of the ethyl ester.
~14-OCH₂CH₃Methyl carbon of the ethyl ester.

Note: These are predicted chemical shifts based on known substituent effects and data from related pyrrolopyridine structures.[4][7]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire a standard ¹H NMR spectrum. Following this, acquire a proton-decoupled ¹³C NMR spectrum. For more detailed analysis, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to confirm ¹H-¹H and ¹H-¹³C correlations, respectively.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H signals and assign all peaks in both ¹H and ¹³C spectra to the corresponding atoms in the proposed structure.

Conclusion: A Cohesive Structural Proof

The structural elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple analytical techniques. Mass spectrometry establishes the correct molecular formula. Infrared spectroscopy confirms the presence of key functional groups such as the N-H, C=O, and C-Cl bonds. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive map of the atomic connectivity, allowing for the unambiguous assignment of the structure. By following the protocols and interpretative guidelines laid out in this document, researchers can confidently verify the identity and purity of this important synthetic intermediate, ensuring the integrity of their subsequent scientific investigations.

References

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC. Retrieved from [Link]

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Sources

A Technical Guide to Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate: A Core Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 436095-86-8

Abstract

This technical guide provides an in-depth analysis of Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, a pivotal heterocyclic building block in contemporary medicinal chemistry. We will explore its physicochemical properties, established synthesis protocols, and critical applications, particularly its role as a key intermediate in the development of targeted therapeutics such as kinase inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utilization of this versatile compound.

Introduction: The Significance of the 7-Azaindole Scaffold

This compound belongs to the pyrrolopyridine class of compounds, specifically the 7-azaindole family. The 1H-pyrrolo[2,3-b]pyridine core is a bioisostere of indole, where a nitrogen atom replaces a carbon in the benzene ring portion of the indole structure. This substitution imparts unique electronic properties and hydrogen bonding capabilities, making it a privileged scaffold in drug design. Its structure is a cornerstone in the synthesis of complex molecules with significant biological activity.[1][2] The chloro- and ethyl-ester substitutions on this core structure provide reactive handles for further chemical modifications, making it an ideal starting material for creating diverse libraries of potential drug candidates.

Physicochemical and Spectral Data

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, reaction setup, and analytical characterization.

PropertyValueSource
CAS Number 436095-86-8Internal Knowledge
Molecular Formula C10H9ClN2O2[3][4]
Molecular Weight 224.64 g/mol [4][5]
Physical Form Solid
Storage Temperature Room Temperature[4]
Purity (Typical) ≥97%[4]

Spectral Data: While specific spectra should be obtained from the supplier for the particular batch in use, the expected spectral characteristics are as follows:

  • ¹H NMR: Protons on the pyrrole and pyridine rings, as well as the ethyl group of the ester, will exhibit characteristic shifts. The aromatic protons will appear in the downfield region, while the quartet and triplet of the ethyl group will be in the upfield region.

  • ¹³C NMR: Will show distinct signals for the carbonyl carbon of the ester, the carbons of the heterocyclic rings, and the ethyl group carbons.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of a chlorine atom.

  • Infrared (IR) Spectroscopy: Will display characteristic absorption bands for the N-H stretch of the pyrrole, the C=O stretch of the ester, and C-Cl bond vibrations.

Synthesis and Mechanistic Insights

The synthesis of this compound typically involves a multi-step process starting from commercially available pyridines. A common strategy is the construction of the fused pyrrole ring onto a pre-functionalized pyridine core.

Illustrative Synthesis Protocol:
  • Starting Material: A substituted 2-aminopyridine.

  • Step 1: Halogenation: Introduction of a chlorine atom at the desired position on the pyridine ring.

  • Step 2: Introduction of the Pyrrole Precursor: Reaction with a suitable three-carbon component that will form the pyrrole ring. This often involves a variation of the Fischer indole synthesis or other named reactions adapted for azaindoles.

  • Step 3: Cyclization: Intramolecular cyclization to form the fused pyrrolo[2,3-b]pyridine core.

  • Step 4: Esterification: Conversion of a carboxylic acid intermediate to the final ethyl ester product.

The causality behind these steps lies in the strategic installation of functional groups that facilitate the desired bond formations. The electron-withdrawing nature of the pyridine nitrogen influences the reactivity of the ring, guiding the regioselectivity of the reactions.

Synthesis_Pathway A Substituted 2-Aminopyridine B Halogenation A->B e.g., NCS C Introduction of Pyrrole Precursor B->C e.g., Ethyl Bromopyruvate D Intramolecular Cyclization C->D Heat, Base E Esterification D->E Ethanol, Acid Catalyst F This compound E->F Signaling_Pathway cluster_0 Cell Signaling Cascade Receptor Growth Factor Receptor Kinase Kinase (e.g., TYK2, JAK) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation) Substrate->Response Leads to Inhibitor Inhibitor derived from This compound Inhibitor->Kinase Blocks ATP Binding Site

Caption: The role of inhibitors derived from the topic compound in blocking kinase-mediated signaling.

Analytical and Purification Protocols

Purity Assessment:

  • High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the compound. A reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water with a modifier like formic acid or trifluoroacetic acid) is typically used.

  • Thin-Layer Chromatography (TLC): A quick and convenient method for monitoring reaction progress and assessing fraction purity during column chromatography.

  • Nuclear Magnetic Resonance (NMR): As mentioned earlier, ¹H NMR is used to confirm the structure and can also be used for quantitative analysis (qNMR) to determine purity against a known standard.

Purification:

  • Recrystallization: If the compound is a solid with suitable solubility properties, recrystallization from an appropriate solvent system can be an effective method for purification.

  • Column Chromatography: For mixtures that are not easily separated by recrystallization, silica gel column chromatography is the standard method. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically employed to elute the desired compound.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification:

  • May be harmful if swallowed. [6][7]* Causes skin irritation. [6][7]* Causes serious eye irritation. [6][7]* May cause respiratory irritation. [6][7][8] Handling:

  • Use only in a well-ventilated area, preferably in a chemical fume hood. [7][9]* Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. [9]* Avoid breathing dust, fumes, or vapors. [7]* Wash hands thoroughly after handling. [7] Storage:

  • Keep the container tightly closed. [7][9]* Store in a cool, dry, and well-ventilated place. [7][9]

Conclusion

This compound is a high-value chemical intermediate with significant applications in the field of medicinal chemistry. Its 7-azaindole core provides a robust platform for the design and synthesis of potent and selective kinase inhibitors, among other therapeutic agents. A thorough understanding of its properties, synthesis, and handling is essential for any researcher aiming to leverage this powerful building block in the pursuit of novel drug discovery.

References

  • TCI Chemicals. (2024, November 19).
  • PubChem.
  • CymitQuimica. (2024, December 19).
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  • Sigma-Aldrich.
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  • Chemspace.
  • MySkinRecipes.
  • PubChem.
  • Anonymous.
  • ChemicalBook.
  • PubMed Central. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC.
  • ChemSynthesis.
  • EvitaChem.
  • Anonymous. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • MDPI.

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An In-depth Technical Guide to Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, a key heterocyclic building block in medicinal chemistry. We will delve into its fundamental physicochemical properties, explore a representative synthetic pathway, detail its analytical characterization, and discuss its significant applications in the development of novel therapeutics, all while adhering to the principles of scientific integrity and providing actionable insights for laboratory practice.

Core Molecular Attributes and Physicochemical Data

This compound is a substituted azaindole, a class of compounds of significant interest in drug discovery due to their bioisosteric relationship with indoles. The strategic placement of a chlorine atom and an ethyl carboxylate group on the pyrrolopyridine scaffold imparts specific reactivity and structural features that are leveraged in the synthesis of more complex, biologically active molecules.

PropertyValueSource(s)
Molecular Formula C₁₀H₉ClN₂O₂[1][2]
Molecular Weight 224.64 g/mol [3][4]
CAS Number 1196151-72-0[1][5]
IUPAC Name This compound[1]
Appearance Typically an off-white to light-colored crystalline solid[6]
Solubility Soluble in organic solvents like DMSO and DMF; sparingly soluble in water[6]

Synthesis and Mechanistic Insights

The synthesis of this compound often involves a multi-step sequence starting from simpler pyridine derivatives. The following protocol is a representative example of a plausible synthetic route, illustrating key chemical transformations and the rationale behind them.

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of 4-chloro-1H-pyrrolo[2,3-b]pyridine (7-azaindole)

This initial step involves the construction of the core bicyclic ring system. While various methods exist, a common approach is the cyclization of a suitably substituted aminopyridine.

Step 2: Protection of the Pyrrole Nitrogen

The pyrrole nitrogen is reactive and can interfere with subsequent reactions. Therefore, it is often protected, for instance, with a triisopropylsilyl (TIPS) group, to ensure regioselectivity in the following steps.

Step 3: Carboxylation at the 2-position

With the nitrogen protected, the 2-position of the pyrrole ring can be selectively functionalized. This is typically achieved through lithiation with a strong base like sec-butyllithium, followed by quenching with an electrophile such as ethyl chloroformate to introduce the ethyl carboxylate group.[7]

Step 4: Deprotection of the Pyrrole Nitrogen

The final step involves the removal of the protecting group to yield the target compound.

Below is a workflow diagram illustrating this synthetic strategy.

Synthesis_Workflow cluster_0 Synthesis of this compound Start 4-chloro-7-azaindole Protect Nitrogen Protection (e.g., TIPS-Cl) Start->Protect Step 1 Carboxylate Lithiation & Carboxylation (sec-BuLi, ClCOOEt) Protect->Carboxylate Step 2 Deprotect Deprotection Carboxylate->Deprotect Step 3 End This compound Deprotect->End Final Product

Caption: A representative synthetic workflow for this compound.

Analytical Characterization

The identity and purity of this compound are confirmed using a suite of standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. The proton NMR spectrum will show characteristic signals for the aromatic protons on the pyridine and pyrrole rings, as well as the ethyl group of the ester.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound. A well-resolved peak at a specific retention time indicates a high degree of purity.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules.[8] Its utility stems from the pyrrolopyridine core, which is a common scaffold in kinase inhibitors, and the reactive sites that allow for further molecular elaboration.

Kinase Inhibitors

The 7-azaindole scaffold is a privileged structure in the design of kinase inhibitors. The chlorine atom at the 4-position can be displaced by various nucleophiles, and the ester at the 2-position can be hydrolyzed and coupled with amines to generate a diverse library of compounds for screening. For example, derivatives of this compound have been investigated as inhibitors of Janus kinases (JAKs) and phosphodiesterase 4B (PDE4B).[4][9]

Other Therapeutic Areas

The versatility of the pyrrolopyridine scaffold extends beyond kinase inhibition. Derivatives have been explored for their potential in treating a range of diseases, including cancer and inflammatory conditions.[10][11] The ability to functionalize the core structure at multiple positions allows for the fine-tuning of pharmacological properties to achieve desired therapeutic effects.

The following diagram illustrates the logical relationship of this compound as a building block in drug discovery.

Drug_Discovery_Logic cluster_1 Role in Medicinal Chemistry Core This compound Key Intermediate Mod1 Functionalization at C4 (e.g., Amination) Core:f0->Mod1 Mod2 Modification of Ester (e.g., Amidation) Core:f0->Mod2 Library Diverse Compound Library Mod1->Library Mod2->Library Target {Biologically Active Molecules | Kinase Inhibitors (JAK, PDE4B)} Library->Target

Sources

Spectroscopic Characterization of Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate in Medicinal Chemistry

This compound, a member of the 7-azaindole class of heterocyclic compounds, represents a pivotal scaffold in modern drug discovery. The pyrrolo[2,3-b]pyridine core is a bioisostere of indole and is prevalent in a multitude of biologically active molecules, including potent kinase inhibitors. The strategic placement of a chlorine atom at the 4-position and an ethyl carboxylate group at the 2-position provides synthetic handles for further molecular elaboration, making this compound a valuable building block for the synthesis of targeted therapeutics.

Molecular Structure and Key Features

The structural framework of this compound, with the IUPAC name this compound and molecular formula C₁₀H₉ClN₂O₂, dictates its unique spectroscopic signature. Understanding the connectivity and electronic environment of each atom is fundamental to interpreting the spectral data.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful tool for elucidating the number of distinct proton environments and their connectivity within a molecule.

Expected ¹H NMR Spectral Data

Based on the analysis of structurally related pyrrolopyridine derivatives, the following proton signals are anticipated for this compound. The exact chemical shifts will be dependent on the solvent used.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
NH (Pyrrole)11.0 - 12.5Broad Singlet-1H
H6 (Pyridine)8.2 - 8.4Doublet~5.01H
H5 (Pyridine)7.2 - 7.4Doublet~5.01H
H3 (Pyrrole)7.0 - 7.2Singlet-1H
-OCH₂CH₃ (Ethyl)4.3 - 4.5Quartet~7.12H
-OCH₂CH₃ (Ethyl)1.3 - 1.5Triplet~7.13H
Expert Insights & Causality
  • The NH proton of the pyrrole ring is expected to be significantly deshielded due to its acidic nature and involvement in hydrogen bonding, resulting in a broad signal at a high chemical shift.

  • The pyridine protons (H5 and H6) will exhibit a characteristic doublet-of-doublets pattern due to ortho-coupling. The electron-withdrawing nature of the fused pyrrole ring and the adjacent nitrogen atom will shift these protons downfield.

  • The pyrrole proton (H3) is anticipated to appear as a singlet, as it lacks adjacent protons for coupling.

  • The ethyl ester protons will display a classic quartet and triplet pattern, indicative of the ethyl group. The methylene protons (-OCH₂-) are directly attached to an electronegative oxygen atom, causing them to resonate at a lower field compared to the methyl protons (-CH₃).

Experimental Protocol for ¹H NMR Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts. DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and for the clear observation of exchangeable protons like the NH proton.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and match the probe for the ¹H frequency.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-14 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Integrate the peaks to determine the relative number of protons for each signal.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum to obtain a flat baseline.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm or TMS at 0 ppm).

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh 5-10 mg of sample prep2 Dissolve in 0.6-0.7 mL deuterated solvent (e.g., DMSO-d6) prep1->prep2 prep3 Transfer to NMR tube prep2->prep3 acq1 Insert sample into NMR spectrometer (≥400 MHz) prep3->acq1 acq2 Tune, lock, and shim acq1->acq2 acq3 Acquire 1D ¹H spectrum (16-32 scans) acq2->acq3 proc1 Fourier transform FID acq3->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Reference spectrum proc2->proc3 proc4 Integrate peaks and analyze chemical shifts and coupling patterns proc3->proc4

Caption: Experimental workflow for ¹H NMR analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides valuable information about the carbon skeleton of a molecule.

Expected ¹³C NMR Spectral Data

The anticipated chemical shifts for the carbon atoms in this compound are summarized below.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C=O (Ester)160 - 165
C4 (Pyridine)148 - 152
C7a (Pyrrolopyridine)145 - 148
C6 (Pyridine)130 - 133
C2 (Pyrrole)128 - 132
C3a (Pyrrolopyridine)125 - 128
C5 (Pyridine)115 - 118
C3 (Pyrrole)100 - 105
-OCH₂CH₃ (Ethyl)60 - 63
-OCH₂CH₃ (Ethyl)14 - 16
Expert Insights & Causality
  • The carbonyl carbon of the ester group will be the most deshielded carbon, appearing at the lowest field.

  • The aromatic carbons will resonate in the typical range for sp² hybridized carbons (100-155 ppm). The specific chemical shifts are influenced by the electronic effects of the nitrogen atoms and the chlorine substituent.

  • The aliphatic carbons of the ethyl group will appear at the highest field.

Experimental Protocol for ¹³C NMR Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup:

    • Tune and match the probe for the ¹³C frequency.

    • Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹³C{¹H} spectrum.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

    • A larger number of scans (e.g., 1024 or more) is typically required to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase correct the spectrum.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to molecular vibrations.

Expected IR Absorption Bands
Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (Pyrrole)3200 - 3400Medium, Broad
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=O Stretch (Ester)1700 - 1725Strong
C=C and C=N Stretches1550 - 1650Medium to Strong
C-Cl Stretch700 - 800Strong
Expert Insights & Causality
  • A broad absorption band in the region of 3200-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the pyrrole ring, with the broadening due to hydrogen bonding.

  • The strong, sharp peak around 1700-1725 cm⁻¹ is a definitive indicator of the carbonyl (C=O) stretch of the ethyl ester.

  • The presence of the aromatic rings will give rise to several bands in the 1550-1650 cm⁻¹ region due to C=C and C=N stretching vibrations.

  • A strong absorption in the fingerprint region (below 1000 cm⁻¹) can be attributed to the C-Cl stretching vibration .

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation:

    • Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

G cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Grind 1-2 mg sample with 100-200 mg dry KBr prep2 Transfer to pellet press prep1->prep2 prep3 Apply pressure to form a transparent pellet prep2->prep3 acq2 Place pellet in sample holder prep3->acq2 acq1 Acquire background spectrum acq1->acq2 acq3 Acquire sample spectrum acq2->acq3 analysis1 Identify characteristic absorption bands acq3->analysis1 analysis2 Correlate bands with functional groups analysis1->analysis2

Caption: Experimental workflow for FT-IR analysis using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.

Expected Mass Spectrometric Data
  • Molecular Formula: C₁₀H₉ClN₂O₂

  • Monoisotopic Mass: 224.0353 g/mol

  • Expected Ionization: Electrospray ionization (ESI) in positive ion mode is expected to be efficient due to the presence of basic nitrogen atoms, leading to the formation of the protonated molecule [M+H]⁺.

  • Expected m/z values:

    • [M+H]⁺: 225.0426

    • The presence of a chlorine atom will result in a characteristic isotopic pattern, with a second peak at [M+2+H]⁺ (m/z 227.0397) with an intensity of approximately one-third of the [M+H]⁺ peak.

Expert Insights & Causality
  • The nitrogen atoms in the pyrrolopyridine ring system are susceptible to protonation under the acidic conditions often used in ESI-MS, leading to the observation of a strong [M+H]⁺ ion.

  • The isotopic distribution of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic feature in the mass spectrum, confirming the presence of a single chlorine atom in the molecule.

Experimental Protocol for ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid (e.g., 0.1%) to promote protonation.

  • Instrument Setup:

    • Use an electrospray ionization source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to achieve a stable and intense signal.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source or introduce it via a liquid chromatography system.

    • Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500).

  • Data Analysis:

    • Determine the m/z of the molecular ion and its isotopic pattern.

    • Use the accurate mass measurement to calculate the elemental composition and confirm the molecular formula.

Conclusion

The spectroscopic characterization of this compound is a critical step in its synthesis, quality control, and application in drug discovery. This technical guide provides a framework for acquiring and interpreting the ¹H NMR, ¹³C NMR, IR, and mass spectra of this important heterocyclic building block. By following the outlined protocols and leveraging the provided expert insights, researchers can confidently verify the structure and purity of their compound, paving the way for its successful use in the development of novel therapeutics.

References

  • Organic Syntheses. Ethyl 1H-pyrrole-2-carboxylate. Available from: [Link]

  • PubChem. Ethyl 1H-pyrrole-2-carboxylate. Available from: [Link]

  • Chemspace. This compound. Available from: [Link]

1H NMR spectrum of Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Introduction

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry. Its structural similarity to indole allows it to engage with a variety of biological targets, while the integrated pyridine ring introduces unique physicochemical properties crucial for drug development.[1][2] this compound is a key intermediate in the synthesis of numerous pharmacologically active agents, including inhibitors of kinases such as the JAK family.[3][4]

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an essential analytical technique for the structural confirmation and purity assessment of such molecules.[1] This guide provides a detailed analysis of the ¹H NMR spectrum of this compound, grounded in established spectroscopic principles and field-proven methodologies. We will dissect the expected spectral features, explain the underlying chemical principles, and provide a robust protocol for data acquisition.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, one must first understand the distinct electronic environments of the protons in the molecule. The structure contains a bicyclic aromatic system, an electron-withdrawing chloro substituent, and an ethyl carboxylate group. Each of these components uniquely influences the chemical shifts of the nearby protons.

Below is the annotated structure of the title compound, highlighting the non-equivalent proton environments.

Note: The DOT language structure above is a simplified representation. A more accurate chemical structure diagram is provided for conceptual understanding.

Key Structural Influences on Proton Chemical Shifts:

  • Aromatic System: The fused pyrrolo[2,3-b]pyridine core is aromatic, meaning its protons will resonate in the downfield region of the spectrum (typically > 6.5 ppm).[5][6]

  • Nitrogen Atoms: The lone pair of the pyrrole nitrogen (N-1) participates in the aromatic system, while the pyridine nitrogen (N-7) is sp²-hybridized and acts as an electron-withdrawing group, deshielding adjacent protons.[7]

  • Chloro Group (C-4): As an electronegative substituent, the chlorine atom withdraws electron density through induction, causing a downfield shift for nearby protons, most notably H-3 and H-5.

  • Ethyl Carboxylate Group (C-2): This is a strong electron-withdrawing group that significantly deshields the adjacent H-3 proton on the pyrrole ring.

¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum provides four key pieces of information for structure elucidation: the number of signals (non-equivalent protons), chemical shift (electronic environment), integration (proton count), and signal splitting (neighboring protons).[8][9] Based on the molecular structure and established principles for heterocyclic compounds, we can predict the spectrum of this compound.[10]

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Signal Assignment Predicted Chemical Shift (δ, ppm) Integration Multiplicity Coupling Constant (J, Hz) Rationale
H-N (1) ~12.5 1H Broad Singlet (br s) N/A Resides on a nitrogen within an aromatic system; its downfield shift is characteristic and often broadened by quadrupole effects and exchange. Use of DMSO-d₆ preserves this signal.[2][11]
H-6 ~8.4 1H Doublet (d) ~5.0 Located ortho to the electron-withdrawing pyridine nitrogen (N-7), resulting in a significant downfield shift. It is coupled to H-5.
H-5 ~7.5 1H Doublet (d) ~5.0 Coupled to H-6. It is shifted upfield relative to H-6 but downfield due to the influence of the aromatic system and the C-4 chloro group.
H-3 ~7.2 1H Singlet (s) N/A Flanked by two substituents at C-2 and C-4, resulting in no adjacent protons for coupling. Its chemical shift is influenced by the strongly electron-withdrawing carboxylate group.
-OCH₂- ~4.4 2H Quartet (q) ~7.1 Methylene protons of the ethyl ester, split into a quartet by the three adjacent methyl protons.

| -CH₃ | ~1.4 | 3H | Triplet (t) | ~7.1 | Methyl protons of the ethyl ester, split into a triplet by the two adjacent methylene protons. |

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The trustworthiness of NMR data hinges on a meticulously executed experimental protocol. The following procedure is a self-validating system designed to yield a high-resolution spectrum suitable for structural confirmation.

Part 1: Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of this compound into a clean, dry vial. Precision is key for ensuring adequate signal-to-noise without causing line broadening from oversaturation.

  • Solvent Selection: Add 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality: DMSO-d₆ is the solvent of choice here. Its high polarity readily dissolves the sample, and its ability to form hydrogen bonds with the N-H proton slows the rate of chemical exchange, resulting in a sharper, more easily observable signal compared to a solvent like CDCl₃.[1][2]

  • Transfer and Mixing: Using a clean pipette, transfer the solution to a high-quality 5 mm NMR tube. Cap the tube and vortex gently to ensure the solution is homogeneous. Visually inspect for any undissolved particulates.

Part 2: NMR Data Acquisition

The following parameters are typical for a 400 MHz NMR spectrometer and may be adjusted based on the specific instrument.

  • Pulse Program: A standard 30-degree pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient. This provides a good balance between signal intensity and preventing saturation, especially for protons with longer relaxation times.

  • Number of Scans (NS): Set to 16. This is generally adequate for a 5-10 mg sample to achieve an excellent signal-to-noise ratio.

  • Receiver Gain (RG): Set automatically by the instrument's autogain function to optimize signal detection without clipping.

  • Acquisition Time (AQ): Set to ~4 seconds. A longer acquisition time allows for better resolution of fine splitting patterns.

  • Relaxation Delay (D1): Set to 2 seconds. This delay allows protons to return to their equilibrium state before the next pulse, ensuring accurate signal integration.

  • Spectral Width (SW): Set to 16 ppm, centered at approximately 7 ppm, to encompass the full range of expected proton signals from the aromatic region to the aliphatic ethyl group.

  • Temperature: 298 K (25 °C).

G Sample Weigh 5-10 mg of Compound Solvent Add 0.7 mL DMSO-d6 Sample->Solvent Dissolution Mix Vortex to Homogenize Solvent->Mix Transfer Transfer to NMR Tube Mix->Transfer Acquire Acquire Data (400 MHz Spectrometer) Transfer->Acquire Insert into Magnet Process Process FID (FT, Phasing, Baseline) Acquire->Process Raw Data (FID) Analyze Analyze Spectrum (Chemical Shift, Integration, Splitting) Process->Analyze Processed Spectrum

Sources

13C NMR analysis of Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹³C NMR Analysis of Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Abstract

This technical guide provides a comprehensive examination of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of this compound, a key heterocyclic building block in modern drug discovery. As a derivative of the 7-azaindole scaffold, this compound is integral to the synthesis of targeted therapeutics, including inhibitors of the JAK family and phosphodiesterase 4B (PDE4B).[1][2] Accurate structural elucidation and purity assessment are paramount, and ¹³C NMR spectroscopy serves as an indispensable tool for this purpose. This document offers a detailed methodology, from sample preparation to spectral interpretation, including predicted chemical shifts and the application of advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT) for unambiguous signal assignment.

Introduction: The Significance of a Scaffold

This compound belongs to the 7-azaindole class of compounds, which are bioisosteres of indoles and are recognized as "privileged scaffolds" in medicinal chemistry.[3][4] The incorporation of a nitrogen atom into the indole ring system alters the molecule's electronic properties, hydrogen bonding capacity, and metabolic stability, often leading to enhanced pharmacological profiles.[3] Consequently, precise characterization of intermediates like this is a critical step in the synthetic pipeline. ¹³C NMR provides a direct fingerprint of the carbon skeleton, making it an essential technique for verifying the successful synthesis and purity of the target molecule before its advancement into further synthetic stages.

Molecular Structure and Carbon Environments

To effectively interpret the ¹³C NMR spectrum, a thorough understanding of the molecule's carbon framework is essential. The structure consists of a fused pyrrolo[2,3-b]pyridine ring system, a chloro-substituent at the C4 position, and an ethyl carboxylate group at the C2 position. This arrangement gives rise to ten distinct carbon signals in the ¹³C NMR spectrum, each influenced by its unique electronic environment.

Caption: Molecular Structure with IUPAC Numbering.

The ten carbon atoms can be categorized as follows:

  • Quaternary Carbons (4): C2, C4, C3a, and C7a. These carbons lack directly attached protons and will not appear in DEPT-90 or DEPT-135 spectra.

  • Methine (CH) Carbons (3): C3, C5, and C6. These will appear as positive signals in both DEPT-90 and DEPT-135 spectra.

  • Methylene (CH₂) Carbon (1): The O-C H₂ of the ethyl group. This will be absent in a DEPT-90 spectrum and appear as a negative signal in a DEPT-135 spectrum.[5]

  • Methyl (CH₃) Carbon (1): The C H₃ of the ethyl group. This will be absent in a DEPT-90 spectrum and appear as a positive signal in a DEPT-135 spectrum.

  • Carbonyl Carbon (1): The C =O of the ester. This is a quaternary carbon and will be absent from all DEPT spectra.

Core Principles: Decoding the ¹³C Spectrum

The chemical shift (δ) of each carbon nucleus is primarily dictated by the local electron density. Several factors contribute to the observed shifts in this compound:

  • Electronegativity and Inductive Effects: The electron-withdrawing nature of the chlorine atom at C4, the nitrogen atoms in both rings, and the ester group at C2 significantly deshields adjacent carbons, shifting their signals downfield (to higher ppm values). The C4 and C2 carbons are expected to be particularly affected.

  • Hybridization: The sp² hybridized carbons of the aromatic rings and the carbonyl group resonate at much lower fields (100-170 ppm) compared to the sp³ hybridized carbons of the ethyl group (~14-65 ppm).

  • Solvent Effects: The choice of deuterated solvent can influence chemical shifts, particularly for nuclei near polar functional groups or those involved in hydrogen bonding, like the pyrrole N-H.[6][7] Solvents like DMSO-d₆ are often preferred for their ability to solubilize a wide range of compounds and for preserving N-H proton signals, though CDCl₃ is also commonly used.[8]

Experimental Protocol: A Self-Validating Workflow

Acquiring high-quality, reproducible ¹³C NMR data requires a systematic approach. The following protocol outlines a robust workflow.

Caption: Recommended workflow for ¹³C NMR analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 20-30 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Add a small drop of tetramethylsilane (TMS) to serve as the internal reference (δ = 0.0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Use a spectrometer with a proton frequency of at least 400 MHz.

    • Tune and shim the probe for the sample to ensure optimal magnetic field homogeneity.

    • Acquire a standard proton-decoupled ¹³C spectrum. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio, typically requiring several hundred to a few thousand scans.

    • Acquire a DEPT-90 spectrum to selectively observe methine (CH) carbons.

    • Acquire a DEPT-135 spectrum to differentiate between methine/methyl (positive signals) and methylene (negative signals) carbons.[9]

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Perform phasing and baseline correction on all spectra.

    • Calibrate the chemical shift axis by setting the TMS signal to 0.0 ppm.

Spectral Interpretation and Predicted Assignments

The combination of the standard ¹³C spectrum with DEPT-90 and DEPT-135 experiments allows for the confident assignment of all carbon signals. The table below presents the predicted chemical shifts based on established principles and data from structurally related 7-azaindole and pyrrole derivatives.[8][10][11]

Carbon AtomPredicted Chemical Shift (δ, ppm) in DMSO-d₆Multiplicity in DEPT-135Rationale for Assignment
C=O ~161.5AbsentCarbonyl carbon, highly deshielded. Absent in DEPT.
C7a ~149.0AbsentQuaternary carbon adjacent to pyridine nitrogen, deshielded.
C4 ~146.5AbsentAttached to electronegative Cl and adjacent to pyridine N, highly deshielded.
C2 ~142.0AbsentAttached to the electron-withdrawing ester group, deshielded.
C5 ~130.0Positive (CH)Aromatic CH on the pyridine ring.
C3a ~125.0AbsentQuaternary bridgehead carbon.
C6 ~117.5Positive (CH)Aromatic CH on the pyridine ring, influenced by adjacent N.
C3 ~103.0Positive (CH)Aromatic CH on the electron-rich pyrrole ring.
-OCH₂- ~60.5Negative (CH₂)Methylene carbon deshielded by the adjacent ester oxygen.
-CH₃ ~14.3Positive (CH₃)Methyl carbon, most upfield signal.

Validation through DEPT Spectroscopy:

  • DEPT-90: This spectrum would display only three positive peaks corresponding to C3, C5, and C6.

  • DEPT-135: This spectrum would show four positive peaks (C3, C5, C6, and the -CH₃ carbon) and one negative peak (the -OCH₂- carbon).

  • Quaternary Carbons: By comparing the main ¹³C{¹H} spectrum with the DEPT-135 spectrum, the four signals absent in the latter (C=O, C2, C4, C3a, C7a) can be definitively assigned as quaternary carbons.[5]

Conclusion

The ¹³C NMR analysis of this compound is a powerful and definitive method for its structural confirmation. A logical workflow combining a standard proton-decoupled experiment with DEPT-90 and DEPT-135 sequences provides a self-validating system for the complete and unambiguous assignment of all ten carbon signals. The insights derived from this analysis are fundamental to ensuring the quality of this critical intermediate, thereby supporting the integrity of downstream research and development in medicinal chemistry.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the mass spectrometric behavior of Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a member of the 7-azaindole family, this scaffold is prevalent in the development of targeted therapeutics, particularly kinase inhibitors.[1] A thorough understanding of its fragmentation patterns under mass spectrometric conditions is paramount for its accurate identification, structural elucidation, and quantification in complex biological matrices.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the predicted fragmentation pathways based on established chemical principles and data from closely related analogs, provide a detailed experimental protocol for its analysis by UPLC-MS/MS, and discuss the scientific rationale behind the methodological choices.

Understanding the Core Structure and its Influence on Fragmentation

The structure of this compound combines several key functionalities that dictate its fragmentation behavior: a pyrrolo[2,3-b]pyridine (7-azaindole) core, a chlorine substituent, and an ethyl carboxylate group. Each of these components contributes to the overall fragmentation pattern observed in tandem mass spectrometry (MS/MS).

The pyrrolo[2,3-b]pyridine core is a relatively stable aromatic system, and its fragmentation is expected to involve ring cleavages and losses of small neutral molecules like HCN.[2] The chlorine atom introduces a characteristic isotopic pattern (M and M+2 in an approximate 3:1 ratio) that is invaluable for confirming the presence of the analyte. The ethyl ester group is a common site for initial fragmentation, often involving the loss of ethylene or ethanol.

Predicted Fragmentation Pathways under Collision-Induced Dissociation (CID)

Based on the analysis of related structures and fundamental fragmentation mechanisms in mass spectrometry, we can predict the primary fragmentation pathways for the protonated molecule [M+H]⁺ of this compound.

Key Fragmentation Reactions:
  • Loss of Ethylene (C₂H₄): A common fragmentation pathway for ethyl esters is the neutral loss of ethylene (28 Da) via a McLafferty-type rearrangement, leading to the formation of the corresponding carboxylic acid.

  • Loss of Ethanol (C₂H₅OH): Elimination of an ethanol molecule (46 Da) is another characteristic fragmentation of ethyl esters, particularly in the presence of a nearby protonatable site. This pathway is well-documented for similar heterocyclic esters.[2]

  • Decarbonylation (Loss of CO): Subsequent to the initial loss of ethanol or ethylene, the resulting ion can undergo the loss of carbon monoxide (28 Da).

  • Loss of Hydrochloric Acid (HCl): The presence of a chlorine atom on the pyridine ring makes the loss of HCl (36 Da) a plausible fragmentation pathway, especially in combination with other rearrangements.

  • Ring Cleavage and Loss of HCN: Fragmentation of the pyrrolopyridine core often involves the elimination of hydrogen cyanide (27 Da), a characteristic loss for nitrogen-containing heterocyclic compounds.[2]

The following diagram illustrates the predicted major fragmentation pathways:

fragmentation_pathway cluster_path1 Pathway 1 cluster_path2 Pathway 2 cluster_path3 Pathway 3 M_H [M+H]⁺ m/z 225.05 loss_C2H4 [M+H - C₂H₄]⁺ m/z 197.02 M_H->loss_C2H4 - C₂H₄ (28 Da) loss_C2H5OH [M+H - C₂H₅OH]⁺ m/z 179.01 M_H->loss_C2H5OH - C₂H₅OH (46 Da) loss_CO [M+H - C₂H₄ - CO]⁺ m/z 169.01 loss_C2H4->loss_CO - CO (28 Da) loss_CO2 [M+H - C₂H₅OH - CO]⁺ m/z 151.00 loss_C2H5OH->loss_CO2 - CO (28 Da) loss_HCN [M+H - C₂H₅OH - CO - HCN]⁺ m/z 124.00 loss_CO2->loss_HCN - HCN (27 Da)

Predicted fragmentation pathways for this compound.

Quantitative Analysis by UPLC-MS/MS: A Validated Protocol

For the reliable quantification of this compound in a research or drug development setting, a robust and sensitive UPLC-MS/MS method is essential. The following protocol is a comprehensive starting point, which should be further optimized and validated for the specific matrix of interest (e.g., plasma, tissue homogenate).

Sample Preparation

The goal of sample preparation is to extract the analyte from the matrix, remove interferences, and concentrate the sample to improve sensitivity.[3][4] A protein precipitation followed by liquid-liquid extraction is a robust method for biological samples.

Protocol:

  • To 100 µL of the sample (e.g., plasma), add 300 µL of acetonitrile containing an appropriate internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Add 600 µL of methyl tert-butyl ether (MTBE) and 200 µL of water.

  • Vortex for 2 minutes for liquid-liquid extraction.

  • Centrifuge at 14,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

  • Vortex and transfer to an autosampler vial for analysis.

UPLC-MS/MS System and Conditions

The following conditions are recommended for the chromatographic separation and mass spectrometric detection of the analyte.

Parameter Condition
UPLC System Waters ACQUITY UPLC I-Class or equivalent
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Column Temperature 40°C
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient 10% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 10% B and equilibrate for 1 minute
Mass Spectrometer Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Cone Voltage 30 V (to be optimized)
Desolvation Temperature 500°C
Acquisition Mode Multiple Reaction Monitoring (MRM)
Multiple Reaction Monitoring (MRM) Transitions

For quantitative analysis, specific precursor-to-product ion transitions should be monitored. The following are proposed MRM transitions based on the predicted fragmentation pathways. These should be optimized for maximum sensitivity.

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound225.05179.01To be optimized
This compound225.05151.00To be optimized
Internal Standard(Varies)(Varies)To be optimized

Experimental Workflow and Data Analysis

The overall workflow for the analysis involves sample preparation, UPLC separation, MS/MS detection, and data processing.

workflow Sample Biological Sample Prep Sample Preparation (Protein Precipitation & LLE) Sample->Prep UPLC UPLC Separation Prep->UPLC MS MS/MS Detection (ESI+, MRM) UPLC->MS Data Data Analysis (Quantification) MS->Data

UPLC-MS/MS workflow for the analysis of this compound.

Data analysis will involve integrating the peak areas of the MRM transitions for the analyte and the internal standard. A calibration curve should be constructed by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards. The concentration of the analyte in unknown samples can then be determined from this calibration curve.

Conclusion

This technical guide provides a detailed framework for understanding and analyzing the mass spectrometric fragmentation of this compound. By leveraging knowledge of fundamental fragmentation mechanisms and data from structurally similar compounds, we have proposed the most likely fragmentation pathways. The provided UPLC-MS/MS protocol offers a robust starting point for the development of a validated quantitative assay. This information is critical for researchers in the field of drug discovery and development, enabling the confident identification and quantification of this important class of molecules.

References

  • Khakwani, S., et al. (2016). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Asian Journal of Chemistry, 28(4), 789-792. Available at: [Link]. (Accessed January 5, 2026).

  • Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. Available at: [Link]. (Accessed January 5, 2026).

  • Waters Corporation. Modernized Impurity Analysis of the Kinase Inhibitor Imatinib by High-Resolution LC With MS-Compatible Mobile Phases. Available at: [Link]. (Accessed January 5, 2026).

  • Frontiers in Pharmacology. (2022). Rapid Determination of 9 Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma in Human Plasma by QuEChERS-UPLC-MS/MS. Available at: [Link]. (Accessed January 5, 2026).

  • National Center for Biotechnology Information. Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies. Available at: [Link]. (Accessed January 5, 2026).

  • Biocompare. Prepping Small Molecules for Mass Spec. Available at: [Link]. (Accessed January 5, 2026).

  • National Center for Biotechnology Information. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Available at: [Link]. (Accessed January 5, 2026).

  • Royal Society of Chemistry. 1H-pyrrolo[2,3-b]pyridines. Part II. Fragmentation of some 1H-pyrrolo[2,3-b]pyridines induced by electron impact. Available at: [Link]. (Accessed January 5, 2026).

Sources

Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate: A Keystone Scaffold for Kinase Inhibitor Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable propensity for yielding potent and selective inhibitors of various protein kinases. This technical guide delves into the significance of Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, a pivotal intermediate that serves as a versatile launching point for the synthesis of a multitude of biologically active compounds. We will explore the synthetic accessibility of this core, its derivatization into potent kinase inhibitors, and the downstream biological consequences of targeting these critical cellular enzymes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their therapeutic discovery programs.

Introduction: The Prominence of the 7-Azaindole Core in Kinase Inhibition

Protein kinases play a central role in cellular signal transduction, and their dysregulation is a hallmark of numerous diseases, most notably cancer and inflammatory disorders. Consequently, kinase inhibitors have become a major focus of modern drug discovery. The 7-azaindole framework is a bioisostere of indole, and the strategic placement of a nitrogen atom in the six-membered ring offers unique opportunities for establishing key interactions within the ATP-binding pocket of kinases.[1][2][3] This structural feature enhances the potential for hydrogen bonding, which can contribute to both the potency and selectivity of the inhibitor.[2]

This compound is a particularly valuable building block due to the presence of multiple reactive sites. The chloro group at the 4-position is amenable to nucleophilic substitution, allowing for the introduction of various side chains that can probe different regions of the kinase active site. The ethyl ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid and subsequently converted to a wide array of amides, further expanding the chemical diversity of the resulting compound library.

Synthetic Strategies for this compound and its Derivatives

The synthesis of this compound and its subsequent elaboration into diverse chemical entities are well-documented in the chemical literature. A common synthetic approach involves the construction of the pyrrolo[2,3-b]pyridine core, followed by functionalization.

Illustrative Synthetic Scheme

The synthesis of derivatives often begins with the core scaffold, this compound. The chloro group at the 4-position can be displaced by various amines, and the ester at the 2-position can be converted to an amide. A generalized synthetic workflow is depicted below.

Synthesis_Workflow A This compound B Hydrolysis A->B NaOH, H2O/MeOH F Nucleophilic Aromatic Substitution (SNAr) A->F R-NH2, Base C 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid B->C D Amide Coupling C->D Amine, Coupling Agent (e.g., HATU) E 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives D->E E->F R-NH2, Base H Final Biologically Active Derivatives F->H F->H G Diverse Amine Nucleophiles G->F

Caption: Generalized synthetic workflow for the derivatization of this compound.

Potential Biological Activities: A Multi-Kinase Targeting Scaffold

Derivatives of the this compound scaffold have demonstrated inhibitory activity against a broad spectrum of protein kinases, implicating their potential in a variety of therapeutic areas.

Anti-Cancer Activity

The anti-proliferative effects of 7-azaindole derivatives have been extensively documented.[4] These compounds often exert their anti-cancer effects by inhibiting kinases that are critical for tumor growth and survival.

  • Cyclin-Dependent Kinase 8 (CDK8): Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent type II inhibitors of CDK8, a key regulator of transcription implicated in colorectal cancer.[5] These inhibitors can indirectly modulate the WNT/β-catenin signaling pathway, leading to cell cycle arrest.[5]

  • Receptor Tyrosine Kinases (RTKs): Substituted pyrrolo[2,3-d]pyrimidines, structurally related to 7-azaindoles, have shown inhibitory activity against multiple RTKs, including EGFR.[6] Fine-tuning the substitution pattern on the pyrrolo-pyrimidine scaffold can yield multi-kinase inhibitors with potent anti-angiogenic properties.[6]

  • Fibroblast Growth Factor Receptors (FGFRs): Several 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFR1, 2, and 3.[7][8] Abnormal activation of the FGFR signaling pathway is a known driver in various cancers.[7][8]

  • B-RAF: The pyrrolo[2,3-b]pyridine scaffold is present in several FDA-approved B-RAF inhibitors.[9] Novel derivatives have been synthesized and shown to have potent inhibitory effects on the V600E mutant of B-RAF.[9]

  • Ribosomal S6 Protein Kinase 2 (RSK2): Phenyl sulfonamide-containing 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been developed as potent RSK2 inhibitors, showing promise in the treatment of triple-negative breast cancer.[10]

Anti-Inflammatory and Autoimmune Diseases

The Janus kinase (JAK) family of non-receptor tyrosine kinases are critical mediators of cytokine signaling and are key targets for the treatment of inflammatory and autoimmune diseases.[11]

  • Janus Kinases (JAKs): The pyrrolo[2,3-b]pyridine scaffold is a core component of several JAK inhibitors.[12] Derivatives have been designed to selectively inhibit JAK1, JAK2, and JAK3, with applications in conditions like rheumatoid arthritis.[13][14][15] For instance, a novel 4-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxamide scaffold was designed as a selective JAK1 inhibitor.[14]

Neurological Disorders
  • Glycogen Synthase Kinase-3β (GSK-3β): Pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of GSK-3β, a kinase implicated in the pathogenesis of Alzheimer's disease.[16][17] Inhibition of GSK-3β can reduce the hyperphosphorylation of tau protein, a hallmark of the disease.[16]

  • Phosphodiesterase 4B (PDE4B): A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been reported as selective and potent inhibitors of PDE4B, a target for central nervous system diseases.[18]

Signaling Pathways and Mechanisms of Action

The therapeutic potential of this compound derivatives stems from their ability to modulate key signaling pathways.

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a primary signaling cascade for numerous cytokines and growth factors. Its aberrant activation is a driver of many inflammatory and autoimmune diseases.

JAK_STAT_Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation stat_p p-STAT stat->stat_p dimer STAT Dimer stat_p->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation gene Gene Transcription nucleus->gene inhibitor Pyrrolo[2,3-b]pyridine Derivative inhibitor->jak Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway by a pyrrolo[2,3-b]pyridine derivative.

Experimental Protocols

To assess the biological activity of novel compounds derived from this compound, a series of in vitro assays are typically employed.

Kinase Inhibition Assay (Example: JAK1)

Objective: To determine the in vitro inhibitory potency of a test compound against a specific kinase.

Materials:

  • Recombinant human JAK1 enzyme

  • ATP

  • Peptide substrate (e.g., a poly-Glu-Tyr peptide)

  • Test compound (dissolved in DMSO)

  • Assay buffer

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 384-well plate, add the test compound, recombinant JAK1 enzyme, and the peptide substrate in the assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

Objective: To assess the anti-proliferative effect of a test compound on a cancer cell line.

Materials:

  • Cancer cell line (e.g., a colorectal cancer cell line for a CDK8 inhibitor)

  • Cell culture medium and supplements

  • Test compound (dissolved in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Assess cell viability using the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent cell viability for each compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

Quantitative Data Summary

The following table summarizes the reported inhibitory activities of various derivatives based on the 1H-pyrrolo[2,3-b]pyridine scaffold.

Compound ClassTarget KinaseIC50 (nM)Reference
Phenylpropenamide DerivativeCDK848.6[5]
5-phenyl-1H-pyrrolo[2,3-b]pyridineCDK835.2[5]
Pyrrolo[2,3-b]pyridine-2-carboxamidePDE4B110 - 1100[18]
1H-pyrrolo[2,3-b]pyridine Derivative (4h)FGFR17[7][8]
1H-pyrrolo[2,3-b]pyridine Derivative (4h)FGFR29[7][8]
1H-pyrrolo[2,3-b]pyridine Derivative (4h)FGFR325[7][8]
Pyrrolo[2,3-b]pyridine Derivative (34e)V600E B-RAF85[9]
Pyrrolo[2,3-b]pyridine Derivative (35)V600E B-RAF80[9]
Pyrrolo[2,3-b]pyridine Derivative (41)GSK-3β0.22[16]
Pyrrolo[2,3-b]pyridine-2-carboxamide (B1)RSK21.7[10]
4-(2-aminoethyl)amino-pyrrolopyridine (2j)JAK12200[14]

Conclusion and Future Directions

This compound has proven to be a highly valuable and versatile starting material for the development of potent and selective kinase inhibitors. The rich chemistry of the 7-azaindole scaffold allows for the generation of extensive compound libraries with diverse biological activities. Future research in this area will likely focus on the development of next-generation inhibitors with improved selectivity profiles to minimize off-target effects and enhance therapeutic efficacy. The exploration of novel derivatizations at various positions of the pyrrolo[2,3-b]pyridine ring will continue to be a fruitful avenue for the discovery of new drug candidates for a wide range of diseases.

References

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry.
  • Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents.
  • Optimizing Drug Discovery with Pyrrolo[2,3-b]pyridine Deriv
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
  • Design and synthesis of novel pyrrolo[2,3-b]pyridine deriv
  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for tre
  • Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA. PubMed.
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances.
  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for tre
  • How to prepare and apply 4-chloro-1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid? chemxyz.com.
  • The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central.
  • Ethyl 4-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxyl
  • Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195.
  • Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxyl
  • Azaindole derivatives as potential kinase inhibitors and their SARs elucid
  • ethyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxyl
  • Synthesis and anti-tumor activity evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups as potent RSK2 inhibitors. PubMed.
  • Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. PubMed.
  • 4-Amino-pyrrolopyridine-5-carboxamide: a novel scaffold for JAK1-selective inhibitors. Chemical and Pharmaceutical Bulletin.
  • Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxyl
  • Discovery of 7-azaindole ULK1/2 kinase inhibitors as a potential therapeutic strategy to address mutationally activated KRAS-driven NSCLC. American Chemical Society.
  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding P
  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. PubMed.
  • ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxyl
  • A Comprehensive Overview of Globally Approved JAK Inhibitors. PubMed Central.
  • (A) Inhibitors of JAK family kinases from Novartis.(B) Pyrrolo pyridine...
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central.
  • Synthesis and Antiproliferative Effect of Ethyl 4-[4-(4-Substituted Piperidin-1-yl)
  • In vitro anti-cancer activity (IC 50 , µM) of the synthetic compounds...
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A-Technical-Guide-to-Ethyl-4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate-and-its-Derivatives-in-Modern-Drug-Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, prized for its ability to mimic the indole nucleus of tryptophan and serve as a versatile template for the design of potent and selective therapeutic agents. This guide focuses on a key derivative, Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, a versatile building block for the synthesis of a multitude of biologically active compounds. We will delve into its synthesis, chemical properties, and extensive applications in drug discovery, with a particular emphasis on the development of kinase inhibitors. This document will provide detailed synthetic protocols, explore structure-activity relationships of its derivatives, and present the underlying logic for experimental design, offering a comprehensive resource for professionals in the field.

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole core is a bioisostere of indole, where a nitrogen atom replaces the C7 carbon of the indole ring. This substitution imparts unique physicochemical properties, including altered hydrogen bonding capabilities and dipole moments, which can be exploited to fine-tune the pharmacological profile of drug candidates. Derivatives of 7-azaindole have demonstrated a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-fungal properties.[1]

This compound, with its strategically positioned chloro and ethyl ester functionalities, serves as an ideal starting material for the introduction of diverse substituents, enabling the exploration of a wide chemical space in the quest for novel therapeutics. The chloro group at the 4-position is particularly amenable to nucleophilic substitution and cross-coupling reactions, while the ethyl ester at the 2-position can be readily hydrolyzed and converted to a variety of amides and other functional groups.

Synthesis of the Core Scaffold: this compound

The synthesis of the title compound is a critical first step for any drug discovery program centered around this scaffold. A common and effective synthetic route is outlined below.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound starts from a suitably substituted pyridine precursor, which can be cyclized to form the fused pyrrolopyridine ring system.

G Target This compound Intermediate1 Cyclization Precursor (e.g., aminopyridine derivative) Target->Intermediate1 Esterification & Cyclization StartingMaterial Substituted Pyridine Intermediate1->StartingMaterial Functional Group Interconversion G cluster_reactions Key Reactions Core This compound C4-Cl C2-COOEt N1-H SNAr SNAr / Cross-Coupling Core:c4->SNAr Amidation Amide Formation Core:c2->Amidation Alkylation N-Alkylation Core:n1->Alkylation

Caption: Key reaction sites on the core scaffold.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The 7-azaindole scaffold is a well-established pharmacophore in the development of protein kinase inhibitors. [2][3]Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The structural similarity of the 7-azaindole nucleus to the adenine core of ATP allows its derivatives to act as competitive inhibitors at the ATP-binding site of kinases. [3]

Design Strategy for Kinase Inhibitors

The general strategy for designing kinase inhibitors based on the this compound scaffold involves:

  • Modification at the 4-position: The chloro group is typically replaced with a larger, often aromatic, group that can interact with the hydrophobic regions of the kinase active site. This is often achieved via a Suzuki or similar cross-coupling reaction.

  • Modification at the 2-position: The ethyl ester is converted into an amide, with the amide substituent designed to form hydrogen bonds with the hinge region of the kinase.

  • Modification at the 1-position (NH): The pyrrole nitrogen can be substituted to modulate solubility and other pharmacokinetic properties.

G Start This compound Step1 Suzuki Coupling at C4 (Introduce Aryl Group) Start->Step1 Step2 Saponification of Ester at C2 Step1->Step2 Step3 Amide Coupling at C2 (Introduce H-bond donor/acceptor) Step2->Step3 Final Potent Kinase Inhibitor Step3->Final

Caption: General workflow for kinase inhibitor synthesis.

Case Study: Development of FGFR Inhibitors

Derivatives of 1H-pyrrolo[2,3-b]pyridine have been successfully developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases implicated in various cancers. [4]One such derivative, compound 4h from a published study, demonstrated significant inhibitory activity against FGFR1, 2, and 3. [4]

Compound FGFR1 IC50 (nM) FGFR2 IC50 (nM) FGFR3 IC50 (nM)

| 4h | 7 | 9 | 25 |

**Table 1: Inhibitory Activity of Compound 4h against FGFRs.[4]

The synthesis of such compounds typically follows the general workflow described above, highlighting the utility of the core scaffold.

Other Therapeutic Targets

Beyond FGFR, derivatives of this scaffold have shown promise against a range of other important therapeutic targets:

  • Phosphodiesterase 4B (PDE4B) Inhibitors: 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been identified as selective and potent inhibitors of PDE4B, a target for inflammatory and central nervous system diseases. [5]* ATM Inhibitors: The 1H-pyrrolo[2,3-b]pyridine scaffold has been utilized to develop highly selective and orally available inhibitors of Ataxia-Telangiectasia Mutated (ATM) kinase, a key player in the DNA damage response, with potential applications in cancer therapy. [6][7]

Characterization and Analytical Techniques

The characterization of this compound and its derivatives is crucial for confirming their identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the structure of the compounds.

  • Mass Spectrometry (MS): Provides information on the molecular weight of the compounds.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compounds.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in modern drug discovery. Its strategic functionalization allows for the efficient synthesis of diverse libraries of compounds, leading to the identification of potent and selective inhibitors for a range of therapeutic targets, most notably protein kinases. The continued exploration of the chemical space around this privileged scaffold holds great promise for the development of novel and effective medicines for the treatment of cancer and other debilitating diseases.

References

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [Link] [5]2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link] [4]3. Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. [Link] [6]4. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. PubMed. [Link] [7]5. Synthesis and Biological Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives: Correlation between Inhibitory Activity against the Fungus Causing Rice Blast and Ionization Potential. Journal of Agricultural and Food Chemistry. [Link] [1]6. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. [Link] [8]7. Pyrrolo [2,3-b]pyridine derivatives as protein kinase inhibitors. Google Patents. [2]8. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry. [Link]

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The Enduring Legacy of Pyrrolo[2,3-b]pyridine: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Scaffold

The pyrrolo[2,3-b]pyridine ring system, also known as 7-azaindole, stands as a cornerstone in modern medicinal chemistry. Its unique electronic properties and ability to serve as a bioisostere for the indole nucleus have cemented its status as a "privileged scaffold" in drug discovery. This guide provides an in-depth exploration of the historical discovery and the evolution of synthetic strategies for this vital heterocyclic core, offering researchers and drug development professionals a comprehensive understanding of its chemical heritage and practical synthesis. The journey of pyrrolo[2,3-b]pyridine from a chemical curiosity to a key component in numerous therapeutics is a testament to the ingenuity of synthetic chemists and the relentless pursuit of new medicines.[1]

A Historical Perspective: The Dawn of 7-Azaindole Synthesis

While the indole nucleus has been a focal point of organic chemistry since its discovery in the 19th century, the systematic exploration of its aza-analogs came later. One of the earliest detailed reports on the synthesis of 7-azaindole was published in 1955 by Robison and Robison.[2] Their work laid a crucial foundation for the subsequent development of more sophisticated and efficient synthetic methodologies, opening the door for the incorporation of this scaffold into a wide array of biologically active molecules.

Classical Approaches to the Pyrrolo[2,3-b]pyridine Core: A Foundation of Named Reactions

The initial syntheses of the 7-azaindole framework were largely adaptations of well-established indole syntheses. These classical methods, while sometimes limited by harsh conditions and narrow substrate scope, remain fundamental to the understanding of pyrrolo[2,3-b]pyridine chemistry.

The Fischer Indole Synthesis: A Classic Reimagined

The venerable Fischer indole synthesis, discovered by Emil Fischer in 1883, is a cornerstone of heterocyclic chemistry.[3][4] Its application to the synthesis of 7-azaindoles, however, is not always straightforward due to the electron-deficient nature of the pyridine ring, which can hinder the key[5][5]-sigmatropic rearrangement.[6] Despite this challenge, the Fischer synthesis has been successfully employed for the preparation of certain 7-azaindole derivatives, particularly when the starting pyridylhydrazine possesses electron-donating groups.[7][8]

The general mechanism involves the acid-catalyzed reaction of a pyridylhydrazine with an aldehyde or ketone to form a pyridylhydrazone, which then tautomerizes to an enamine. A subsequent[5][5]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia, yields the aromatic 7-azaindole core.[4]

Illustrative Workflow of the Fischer Indole Synthesis

Fischer Indole Synthesis Start Pyridylhydrazine + Aldehyde/Ketone Hydrazone Pyridylhydrazone Formation Start->Hydrazone Condensation Enamine Tautomerization to Enamine Hydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Acid Catalyst Cyclization Cyclization & Ammonia Elimination Rearrangement->Cyclization Product Pyrrolo[2,3-b]pyridine Cyclization->Product Aromatization

Caption: A simplified workflow of the Fischer Indole Synthesis for preparing pyrrolo[2,3-b]pyridines.

Experimental Protocol: Fischer Synthesis of 2,3-Disubstituted 5-Chloro-7-azaindoles [9]

A simple and effective method for the synthesis of 5-chloro-1H-pyrrolo[2,3-b]pyridine systems has been developed based on the Fischer reaction in polyphosphoric acid (PPA).[9]

  • Step 1: Hydrazone Formation: The appropriate 2-pyridylhydrazine is condensed with an aliphatic or alkylaromatic ketone to form the corresponding 2-pyridylhydrazone.

  • Step 2: Cyclization: The crude hydrazone is then heated in polyphosphoric acid (PPA) to effect cyclization.

  • Typical Reaction Conditions: The cyclization is generally carried out at elevated temperatures (e.g., 160-180°C) for a short duration (e.g., 5 minutes).[9]

  • Work-up and Purification: The reaction mixture is poured into water, neutralized, and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography.

Starting MaterialsProductYield (%)
6-Chloro-2-pyridylhydrazine + Cyclohexanone9-Chloro-1,2,3,4-tetrahydro-α-carboline76
6-Chloro-2-pyridylhydrazine + Propiophenone5-Chloro-2-methyl-3-phenyl-7-azaindole58
6-Chloro-2-pyridylhydrazine + 2-Butanone5-Chloro-3-ethyl-2-methyl-7-azaindole55
The Madelung Synthesis: A High-Temperature Cyclization

The Madelung synthesis, first reported in 1912, involves the intramolecular cyclization of N-phenylamides at high temperatures using a strong base.[10][11] This method is particularly useful for the preparation of 2-substituted 7-azaindoles. The reaction proceeds via the deprotonation of both the amide nitrogen and the benzylic position of the ortho-alkyl group, followed by a nucleophilic attack of the resulting carbanion on the amide carbonyl.[12]

Experimental Protocol: Madelung-type Synthesis of a 7-Azaindole Derivative [13]

A modified, copper-catalyzed Madelung-type synthesis has been developed for the preparation of 7-azaindole derivatives.[13]

  • Reactants: 2-(2-bromopyridin-3-yl)acetonitrile and 2-pyrrolidone.

  • Catalyst and Reagents: Copper(I) iodide (CuI), a diamine ligand, and a base.

  • Reaction Conditions: The reaction is typically carried out in a high-boiling solvent such as toluene at elevated temperatures (e.g., 110°C).

  • Procedure: The reactants, catalyst, ligand, and base are heated in the solvent for an extended period (e.g., 24 hours). The product is then isolated and purified.

  • Yield: This method has been reported to provide the desired 7-azaindole derivative in moderate yields (e.g., 64%).[13]

The Hemetsberger-Knittel Synthesis: A Thermal Approach

The Hemetsberger-Knittel synthesis offers a thermal route to indole-2-carboxylic esters via the decomposition of 3-aryl-2-azido-propenoic esters.[5][14][15] This reaction is postulated to proceed through a nitrene intermediate. While the synthesis of the starting azido-propenoic ester can be challenging, the subsequent thermal cyclization often proceeds in good yields.[14]

Experimental Protocol: Hemetsberger-Knittel Synthesis of Substituted 7-Azaindoles [16]

This method has been successfully applied to the synthesis of a series of substituted 5-, 6-, and 7-azaindoles.[16]

  • Starting Materials: Pyridine carboxaldehydes are converted to the corresponding 2-azido-3-pyridineacrylates.

  • Thermolysis: The azidoacrylate is then heated in a high-boiling solvent (e.g., xylene) to induce cyclization.

  • Reaction Conditions: Higher temperatures and shorter reaction times are generally preferred for the synthesis of azaindoles compared to their indole counterparts.[16]

  • Advantages: This method can provide access to a range of functionalized 7-azaindoles.

The Batcho-Leimgruber Synthesis: A Versatile Two-Step Process

The Batcho-Leimgruber synthesis, introduced in 1971, has become a popular alternative to the Fischer indole synthesis due to its milder conditions and high yields.[2][17][18] This two-step process begins with the formation of an enamine from an ortho-nitrotoluene derivative, followed by a reductive cyclization to form the indole ring.[17][18][19][20][21]

The reaction is initiated by the condensation of an ortho-nitrotoluene with a dimethylformamide acetal to form a β-dimethylamino-2-nitrostyrene (an enamine).[19] Subsequent reduction of the nitro group, typically with a catalyst such as Raney nickel or palladium on carbon, leads to the formation of an amino group which then cyclizes onto the enamine, eliminating dimethylamine to afford the 7-azaindole.[11][17]

Reaction Scheme of the Batcho-Leimgruber Synthesis

Batcho_Leimgruber_Synthesis Start o-Nitropicoline Enamine Enamine Formation Start->Enamine DMF-DMA Reduction Reductive Cyclization Enamine->Reduction H₂, Pd/C or Ra-Ni Product Pyrrolo[2,3-b]pyridine Reduction->Product

Caption: The two-step process of the Batcho-Leimgruber synthesis for pyrrolo[2,3-b]pyridines.

Experimental Protocol: Microwave-Assisted Leimgruber-Batcho Reaction [22]

The Leimgruber-Batcho reaction can be accelerated using microwave irradiation.[22]

  • Enamine Formation: A mixture of the ortho-nitropicoline and a Lewis acid catalyst in a suitable solvent is subjected to microwave irradiation to form the enamine intermediate.

  • Reductive Cyclization: The crude enamine is then subjected to catalytic hydrogenation using a palladium-on-carbon catalyst to yield the corresponding 7-azaindole.

  • Advantages: The use of microwave irradiation can significantly reduce reaction times and improve yields.[22]

Modern Synthetic Strategies: The Era of Transition-Metal Catalysis

The advent of transition-metal catalysis has revolutionized the synthesis of pyrrolo[2,3-b]pyridines, offering milder reaction conditions, broader functional group tolerance, and access to a wider range of derivatives. Palladium, rhodium, and copper-based catalytic systems have been extensively developed for the construction of the 7-azaindole core.

Palladium-Catalyzed Syntheses

Palladium catalysis has been widely employed in the synthesis of 7-azaindoles through various cross-coupling strategies, including Suzuki, Sonogashira, and Heck reactions. These methods typically involve the construction of the pyrrole ring onto a pre-functionalized pyridine precursor.

Rhodium-Catalyzed Syntheses

Rhodium-catalyzed C-H activation has emerged as a powerful tool for the synthesis of 7-azaindoles. This approach allows for the direct coupling of aminopyridines with alkynes, avoiding the need for pre-halogenated starting materials.

Copper and Iron-Catalyzed Approaches

More recently, the use of more earth-abundant and less expensive metals such as copper and iron has gained traction in the synthesis of 7-azaindoles. These methods offer more sustainable and cost-effective alternatives to palladium and rhodium-based catalysis.

Comparative Analysis of Synthetic Methodologies

MethodAdvantagesDisadvantages
Fischer Indole Synthesis Well-established, readily available starting materials.Harsh acidic conditions, limited to certain substitution patterns, can give low yields for azaindoles.[6]
Madelung Synthesis Useful for 2-substituted derivatives.Requires high temperatures and strong bases, limited functional group tolerance.[10]
Hemetsberger-Knittel Synthesis Can provide access to functionalized derivatives.Synthesis of starting materials can be challenging, thermal conditions may not be suitable for all substrates.[14]
Batcho-Leimgruber Synthesis Milder conditions, generally high yields, good functional group tolerance.[17]Requires a two-step process.
Transition-Metal Catalysis Mild reaction conditions, broad substrate scope, excellent functional group tolerance.Cost and toxicity of some metal catalysts, may require specialized ligands.

Conclusion: A Continuously Evolving Field

The synthesis of the pyrrolo[2,3-b]pyridine core has evolved significantly from its early beginnings, with a rich history of classical named reactions paving the way for modern, highly efficient transition-metal-catalyzed methods. The enduring importance of this scaffold in drug discovery continues to drive innovation in its synthesis. For researchers in the pharmaceutical sciences, a deep understanding of this diverse synthetic landscape is essential for the design and development of the next generation of 7-azaindole-based therapeutics.

References

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Methodological & Application

Application Note & Protocol: A Step-by-Step Guide to the Synthesis of Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, research-grade protocol for the synthesis of Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, a key heterocyclic building block in medicinal chemistry. The 7-azaindole scaffold is a prominent feature in numerous biologically active compounds, and the targeted functionalization at the C4 and C2 positions offers a versatile platform for the development of novel therapeutics, including kinase inhibitors.[1][2][3] This guide is structured to provide not only a step-by-step methodology but also the scientific rationale behind the chosen synthetic strategy, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Significance of Functionalized 7-Azaindoles

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in drug discovery due to its ability to mimic the indole ring system while offering an additional hydrogen bond acceptor in the form of the pyridine nitrogen.[4] This feature enhances its interaction with biological targets. The title compound, with its chloro- and ethyl carboxylate-substituents, serves as a crucial intermediate for further chemical elaboration, enabling the exploration of structure-activity relationships (SAR) in drug development programs.[1]

Overall Synthetic Strategy

The synthesis of this compound is approached in a multi-step sequence starting from the commercially available 7-azaindole. The strategy involves the regioselective introduction of the chloro-substituent at the C4 position of the pyridine ring, followed by the installation of the ethyl carboxylate group at the C2 position of the pyrrole ring.

Part 1: Synthesis of 4-chloro-1H-pyrrolo[2,3-b]pyridine

The introduction of a chlorine atom at the C4 position is achieved via a two-step process involving the N-oxidation of the pyridine nitrogen followed by a deoxygenative chlorination.

Step 1.1: Synthesis of 1H-pyrrolo[2,3-b]pyridine 7-N-oxide

Rationale: The direct electrophilic chlorination of 7-azaindole is challenging and often leads to a mixture of products. By first oxidizing the pyridine nitrogen to the corresponding N-oxide, the electronic properties of the ring are altered, making the C4 position susceptible to nucleophilic attack in the subsequent step.[5][6]

Protocol:

  • To a solution of 7-azaindole (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), add an oxidizing agent like hydrogen peroxide (1.2 eq) or meta-chloroperoxybenzoic acid (m-CPBA).[6][7]

  • The reaction is typically carried out at a controlled temperature, for instance, by cooling the mixture to 5 °C in an ice bath before the dropwise addition of the oxidant.[6]

  • After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours (e.g., 3 hours) until completion, which can be monitored by Thin Layer Chromatography (TLC).[6]

  • Upon completion, the reaction mixture is concentrated under reduced pressure, and a non-polar solvent like n-hexane is added to precipitate the product.[6]

  • The resulting solid is collected by filtration, washed with n-hexane, and dried to afford 1H-pyrrolo[2,3-b]pyridine 7-N-oxide as a pale solid.

Step 1.2: Synthesis of 4-chloro-1H-pyrrolo[2,3-b]pyridine

Rationale: The N-oxide intermediate is then subjected to a deoxygenative chlorination using a reagent like phosphorus oxychloride (POCl₃). This reaction proceeds via an initial activation of the N-oxide by POCl₃, followed by the nucleophilic attack of a chloride ion at the C4 position and subsequent elimination to yield the 4-chloro derivative.[7][8]

Protocol:

  • In a reaction vessel, suspend the 1H-pyrrolo[2,3-b]pyridine 7-N-oxide (1.0 eq) in acetonitrile.

  • Add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise to the suspension at room temperature.

  • The reaction mixture is then heated to reflux (80-100 °C) for several hours (e.g., 5 hours) to drive the reaction to completion.[8]

  • After cooling to room temperature, the excess POCl₃ and acetonitrile are removed under reduced pressure.

  • The residue is carefully quenched by adding it to ice water, and the pH of the solution is adjusted to approximately 9 with a 50% aqueous NaOH solution, leading to the precipitation of the product.[8]

  • The solid is collected by filtration, washed thoroughly with water, and dried to yield 4-chloro-1H-pyrrolo[2,3-b]pyridine. A yield of up to 85.6% has been reported for this transformation.[7][8]

Part 2: Synthesis of this compound

With the 4-chloro-7-azaindole in hand, the next stage involves the regioselective introduction of the ethyl carboxylate group at the C2 position of the pyrrole ring. This is achieved through a protection-deprotonation-carboxylation-deprotection sequence.

Step 2.1: N-Protection of 4-chloro-1H-pyrrolo[2,3-b]pyridine

Rationale: To ensure regioselective functionalization at the C2 position and prevent side reactions at the N1 position, the pyrrole nitrogen is protected with a suitable protecting group. The triisopropylsilyl (TIPS) group is a common choice for this purpose due to its steric bulk and ease of removal.

Protocol:

  • Dissolve 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in an anhydrous aprotic solvent like THF.

  • Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise.

  • After the evolution of hydrogen gas ceases, add triisopropylsilyl chloride (TIPSCl, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent like ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography to give 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine.

Step 2.2: C2-Carboxylation

Rationale: The C2 proton of the pyrrole ring is acidic and can be selectively removed by a strong base like sec-butyllithium (sec-BuLi) at low temperatures. The resulting lithiated species is a potent nucleophile that can react with an electrophile like ethyl chloroformate to install the desired ethyl carboxylate group. A similar strategy has been reported for the synthesis of a related compound, ethyl 4-chloro-1-(triisopropylsilyl)-7-azaindole-5-carboxylate.[9]

Protocol:

  • Dissolve the N-protected 4-chloro-7-azaindole (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add sec-butyllithium (sec-BuLi, 2.0 eq) dropwise, maintaining the temperature below -70 °C. Stir the mixture at this temperature for 1 hour.[9]

  • Slowly add ethyl chloroformate (2.0 eq) to the reaction mixture, ensuring the temperature remains at -78 °C. Continue stirring at this temperature for another hour.[9]

  • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography to afford ethyl 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate.

Step 2.3: N-Deprotection

Rationale: The final step is the removal of the TIPS protecting group to yield the target compound. This is typically achieved under mild acidic conditions or with a fluoride source.

Protocol:

  • Dissolve the protected ester in THF.

  • Add a deprotecting agent such as tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M solution in THF) or an acid like trifluoroacetic acid (TFA).

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

  • The organic layer is washed with brine, dried, and concentrated. The resulting crude product can be purified by recrystallization or column chromatography to yield this compound.

Summary of Reagents and Conditions

StepStarting MaterialReagents and SolventsKey ConditionsProduct
1.1 7-azaindoleH₂O₂ or m-CPBA, THF5 °C to RT, 3h1H-pyrrolo[2,3-b]pyridine 7-N-oxide
1.2 1H-pyrrolo[2,3-b]pyridine 7-N-oxidePOCl₃, AcetonitrileReflux (80-100 °C), 5h4-chloro-1H-pyrrolo[2,3-b]pyridine
2.1 4-chloro-1H-pyrrolo[2,3-b]pyridineNaH, TIPSCl, THF0 °C to RT4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
2.2 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridinesec-BuLi, Ethyl chloroformate, THF-78 °C, 2hEthyl 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
2.3 Ethyl 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylateTBAF or TFA, THFRoom TemperatureThis compound

Experimental Workflow Diagram

Synthesis_Workflow cluster_part1 Part 1: Synthesis of 4-chloro-1H-pyrrolo[2,3-b]pyridine cluster_part2 Part 2: Synthesis of Final Product A 7-azaindole B 1H-pyrrolo[2,3-b]pyridine 7-N-oxide A->B H₂O₂ or m-CPBA, THF C 4-chloro-1H-pyrrolo[2,3-b]pyridine B->C POCl₃, Acetonitrile D 4-chloro-1H-pyrrolo[2,3-b]pyridine E N-Protected Intermediate D->E TIPSCl, NaH F C2-Carboxylated Intermediate E->F 1. sec-BuLi 2. Ethyl Chloroformate G This compound F->G TBAF or TFA

Caption: Synthetic workflow for this compound.

Safety Precautions

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Strong Bases (NaH, sec-BuLi): Pyrophoric and react violently with water. Handle under an inert atmosphere.

  • Solvents: THF can form explosive peroxides. Use freshly distilled or inhibitor-free solvent.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting

  • Low yield in N-oxidation: Ensure the purity of the starting 7-azaindole and the activity of the oxidizing agent. Over-oxidation can be an issue, so careful monitoring of the reaction is crucial.

  • Incomplete chlorination: Ensure anhydrous conditions and a sufficient excess of POCl₃. The reaction time and temperature may need to be optimized.

  • Poor regioselectivity in carboxylation: Incomplete protection of the N1 position can lead to side reactions. Ensure the protection step goes to completion. The temperature of the lithiation step is critical; it must be kept low to prevent side reactions.

  • Difficulty in deprotection: If deprotection is sluggish, a stronger acid or a different fluoride source may be required. The choice of deprotection agent should be compatible with the ester functionality.

References

  • Malykhin, R. S., & Sukhorukov, A. (2024). Nucleophilic chlorination of 1H‐pyrrolo[2,3‐b]pyridine‐N‐oxides with MsCl/DMF. Molecules.
  • ResearchGate. (n.d.). Synthesis of Functionalized 7-Azaindoles via Directed ortho-Metalations. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 7-azaindole derivatives, starting from different cyclic imines. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Recent advances in the global ring functionalization of 7-azaindoles.
  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]

  • MDPI. (2018).
  • Royal Society of Chemistry. (1970). Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C: Organic.
  • LookChem. (n.d.). How to prepare and apply 4-chloro-1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid?. Retrieved from [Link]

  • Google Patents. (n.d.). CN102746295A - Preparation method for 4-substituted-7-azaindole.
  • Google Patents. (n.d.). CN102746295B - Preparation method for 4-substituted-7-azaindole.
  • PubMed Central. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate. Retrieved from [Link]

  • ACS Publications. (n.d.). Bromination and chlorination of pyrrole and some reactive 1-substituted pyrroles. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]

  • MDPI. (2021).
  • Google Patents. (n.d.). US2758999A - Esterification of pyridine carboxylic acids.
  • Royal Society of Chemistry. (2024). Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride.
  • PubChem. (n.d.). 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. Retrieved from [Link]

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Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate as a kinase inhibitor intermediate

This compound is a high-value, strategically designed intermediate for the synthesis of kinase inhibitors. Its pre-installed 7-azaindole core provides a reliable hinge-binding element, while its orthogonal reactive handles at the C4 and C2 positions allow for extensive synthetic exploration and optimization of potency, selectivity, and pharmacokinetic properties. The protocols outlined herein provide a robust and validated pathway for leveraging this intermediate in drug discovery campaigns, particularly those targeting kinases within the JAK-STAT and other critical oncogenic and inflammatory pathways. [16][17][18]Future work will continue to see this and related scaffolds used to develop next-generation inhibitors with improved selectivity profiles and the ability to overcome clinical resistance. [19]

References

  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. National Institutes of Health (NIH). Available at: [Link]

  • An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica. Available at: [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central (PMC), NIH. Available at: [Link]

  • Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. ACS Publications, Journal of Medicinal Chemistry. Available at: [Link]

  • Asymmetric Synthesis of a Key Intermediate for Tofacitinib via a Dynamic Kinetic Resolution-Reductive Amination Protocol. ACS Publications, Organic Process Research & Development. Available at: [Link]

  • Synthesis of key intermediate for (+)-tofacitinib through CoIII(salen)-catalyzed two stereocentered hydrolytic kinetic resolution of (±)-methyl-3-(oxiran-2-yl)butanoate. Taylor & Francis Online. Available at: [Link]

  • Preparation method of tofacitinib intermediate cis-1-benzyl-N, 4-dimethylpiperidine-3-amine dihydrochloride.Google Patents.
  • Tofacitinib synthesis. University of Nebraska-Lincoln (UNL) Digital Commons. Available at: [Link]

  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. PubMed. Available at: [Link]

  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. ACS Publications, Journal of Medicinal Chemistry. Available at: [Link]

  • Highly selective Janus kinase 3 inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold: evaluation of WO2013085802. PubMed. Available at: [Link]

  • Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. ACS Publications, Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. ResearchGate. Available at: [Link]

  • Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate. MySkinRecipes. Available at: [Link]

  • How to prepare and apply 4-chloro-1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid? Chemsumer. Available at: [Link]

  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. PubMed. Available at: [Link]

  • Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. ACS Publications, Journal of Medicinal Chemistry. Available at: [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. ScienceOpen. Available at: [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Available at: [Link]

  • Ethyl 4-​chloro-​1H-​pyrrolo[2,​3-​d]​pyrimidine-​2-​carboxylate. MySkinRecipes. Available at: [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central (PMC), NIH. Available at: [Link]

  • Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3- b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. PubMed. Available at: [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central (PMC), NIH. Available at: [Link]

  • ethyl 4-chloro-1H-pyrrolo[2, 3-b]pyridine-3-carboxylate, min 97%, 1 gram. LobaChemie. Available at: [Link]

  • Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor. ACS Publications, Journal of Medicinal Chemistry. Available at: [Link]

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). PubMed Central (PMC), NIH. Available at: [Link]

Application Notes & Protocols: The Strategic Use of Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate in Oncology Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Foundational Overview: The Pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its structure, a bioisostere of indole, features a nitrogen atom in the fused benzene ring, which uniquely modulates its electronic properties, solubility, and, most critically, its ability to form key hydrogen bond interactions within the ATP-binding pockets of protein kinases.[2] This has made the 7-azaindole core a cornerstone for the development of numerous kinase inhibitors targeting dysregulated signaling pathways in cancer.[3]

Within this chemical class, Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate serves as a particularly strategic and versatile building block.[4][5] Its utility stems from two key reactive handles:

  • The C4-Chloro Substituent: The chlorine atom at the 4-position is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination. This allows for the precise and modular installation of diverse aryl, heteroaryl, or amine functionalities, which are often crucial for achieving inhibitor potency and selectivity.[6]

  • The C2-Ethyl Carboxylate Group: This ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide array of amines to form amides. This position is frequently exploited to introduce substituents that can interact with solvent-exposed regions of the kinase active site or improve the compound's physicochemical properties.[7]

The combination of these features enables chemists to rapidly generate large libraries of structurally diverse compounds from a single, common intermediate, accelerating the hit-to-lead optimization process in cancer drug discovery.

Part 2: Key Molecular Targets & Signaling Pathways

Derivatives of the 7-azaindole scaffold have been successfully developed into potent inhibitors of several key oncogenic kinases. These enzymes are critical nodes in signaling pathways that drive tumor proliferation, survival, and metastasis. Notable targets include:

  • B-RAF (B-Raf proto-oncogene, serine/threonine kinase): The V600E mutation in B-RAF is a driver in over 50% of melanomas and other cancers. Several pyrrolo[2,3-b]pyridine-based inhibitors have been designed to target this mutant kinase.[3]

  • FGFR (Fibroblast Growth Factor Receptor): Aberrant FGFR signaling is implicated in various malignancies, including hepatocellular carcinoma. The 7-azaindole core has been used to develop selective covalent inhibitors of FGFR4.[8]

  • PI3K (Phosphoinositide 3-kinase): The PI3K/AKT/mTOR pathway is one of the most frequently activated pathways in human cancers. The 7-azaindole scaffold can form critical hydrogen bonds with the hinge region of PI3K.[9]

  • CDKs (Cyclin-Dependent Kinases): Inhibitors of CDKs, such as CDK8, are being explored for the treatment of acute myeloid leukemia, with 7-azaindole derivatives showing promising activity.[10]

These inhibitors function by competing with endogenous ATP for binding in the kinase catalytic site, thereby blocking the phosphorylation of downstream substrates and interrupting the oncogenic signaling cascade.

signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., FGFR) GF->RTK RAS RAS RTK->RAS BRAF B-RAF (V600E) RAS->BRAF MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation TF Transcription Factors (c-Myc, AP-1) ERK->TF Phosphorylation Proliferation Cell Proliferation, Survival, Metastasis TF->Proliferation Inhibitor 7-Azaindole Derivative (e.g., from Ethyl 4-chloro-1H- pyrrolo[2,3-b]pyridine-2-carboxylate) Inhibitor->BRAF Inhibition

Caption: The MAPK/ERK pathway, often driven by mutant B-RAF(V600E).

Part 3: Application Notes and Experimental Protocols

This section details a logical workflow, starting from the synthetic modification of the core scaffold to the biological evaluation of the resulting derivative.

Protocol 1: Synthetic Elaboration via Suzuki-Miyaura Cross-Coupling

This protocol describes a representative method to functionalize the C4-position, transforming the starting material into a more complex bi-aryl structure common in kinase inhibitors.

Objective: To synthesize Ethyl 4-(3-aminophenyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate from this compound.

Causality: The Suzuki-Miyaura reaction is chosen for its reliability, functional group tolerance, and the commercial availability of a vast array of boronic acids, allowing for extensive Structure-Activity Relationship (SAR) exploration. The C-C bond formation at the C4 position is a key step in building the core structure of many kinase inhibitors.

Materials:

  • This compound

  • (3-Aminophenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane and Water (degassed)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), (3-aminophenyl)boronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), SPhos (0.1 eq), and K₃PO₄ (3.0 eq).

  • Solvent Addition: Add degassed 1,4-dioxane and water in a 4:1 ratio. The reaction mixture should be a suspension.

  • Heating: Heat the reaction mixture to 100 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, followed by saturated brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield the pure product.

synthesis_workflow start Start: Reagents in Flask reagents Add Degassed Solvents (Dioxane/H2O) start->reagents heat Heat to 100 °C (4-6 hours) reagents->heat monitor Monitor by TLC/LC-MS heat->monitor monitor->heat Incomplete workup Aqueous Work-up (EtOAc/H2O Extraction) monitor->workup Complete purify Column Chromatography workup->purify end End: Pure Product purify->end

Caption: Workflow for Suzuki-Miyaura cross-coupling reaction.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol measures the direct inhibitory effect of a synthesized compound on the activity of a target kinase.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific protein kinase (e.g., B-RAF V600E).

Causality: A luminescence-based ADP detection assay is chosen for its high sensitivity, broad applicability to nearly any kinase, and high-throughput compatibility.[11] It directly measures an essential product of the kinase reaction (ADP), providing a robust readout of enzyme activity.[11]

Materials:

  • Recombinant human kinase (e.g., B-RAF V600E)

  • Kinase-specific substrate peptide

  • Test compound (synthesized derivative) and positive control (e.g., Vemurafenib)

  • ATP (at or near the Kₘ concentration for the kinase)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO.

  • Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to each well.

  • Kinase Addition: Add 2 µL of the kinase (diluted in assay buffer) to each well. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiation of Reaction: Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection - Step 1: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP Detection - Step 2: Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP, which drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the percent inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 3: Cell-Based Viability Assay (MTT Assay)

This protocol assesses the cytotoxic or cytostatic effects of the test compound on cancer cells.

Objective: To determine the concentration of a test compound that reduces the viability of a cancer cell line by 50% (GI₅₀).

Causality: The MTT assay is a widely used colorimetric assay that measures cellular metabolic activity.[12] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[13] The amount of formazan produced is proportional to the number of living, metabolically active cells, providing a reliable measure of cytotoxicity.[12][14]

Materials:

  • Cancer cell line (e.g., A375 melanoma cells, which harbor the B-RAF V600E mutation)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include wells with medium only (blank) and cells with medium containing DMSO (vehicle control).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[15] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[12]

  • Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percent viability against the log of the compound concentration and fit to a dose-response curve to determine the GI₅₀.

Part 4: Data Presentation & Hit-to-Lead Logic

The data generated from these assays are crucial for making informed decisions in a drug discovery project. Quantitative data should be summarized for clear comparison.

Table 1: Biological Activity of Hypothetical 7-Azaindole Derivatives

Compound IDR Group at C4 PositionB-RAF V600E IC₅₀ (nM)A375 Cell GI₅₀ (nM)
Start-Mat -Cl>10,000>10,000
SYN-001 3-aminophenyl5202,100
SYN-002 4-fluorophenyl3501,500
SYN-003 3-pyridyl85340
SYN-004 2-methyl-3-pyridyl2595
Vemurafenib (Positive Control)31100

This data guides the next round of synthesis in a process known as hit-to-lead optimization.

h2l_workflow cluster_0 Design-Make-Test-Analyze Cycle Design Design Analogs (Vary R group at C4) Synthesize Synthesize Library (Protocol 1) Design->Synthesize Iterate Test_Biochem Biochemical Assay (Protocol 2) Synthesize->Test_Biochem Iterate Test_Cell Cell-Based Assay (Protocol 3) Test_Biochem->Test_Cell Iterate Analyze Analyze SAR (Table 1) Test_Cell->Analyze Iterate Analyze->Design Iterate Lead Lead Candidate Analyze->Lead Potent & Selective?

Caption: The iterative cycle of hit-to-lead optimization in drug discovery.

Part 5: References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Al-Sammarraie, A. M. J. (2023). MTT (Assay protocol). Protocols.io. [Link]

  • Wang, X., et al. (2018). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters. [Link]

  • Patel, H., et al. (2020). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ResearchGate. [Link]

  • Liu, C., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2024). Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry. [Link]

  • Romagnoli, R., et al. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link]

  • MySkinRecipes. (n.d.). Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate. [Link]

  • Zhang, Y., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Nielsen, M. K., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. [Link]

  • El-Damasy, D. A., et al. (2020). Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. Bioorganic & Medicinal Chemistry. [Link]

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The Strategic Application of Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals in medicinal chemistry and oncology.

Introduction: The Privileged 4-Azaindole Scaffold

In the landscape of contemporary drug discovery, the relentless pursuit of novel therapeutic agents has led to the identification of certain chemical structures that are exceptionally effective at interacting with a range of biological targets. One such "privileged scaffold" is the 1H-pyrrolo[2,3-b]pyridine, also known as 4-azaindole. This heterocyclic system, a bioisostere of indole, is a cornerstone in the design of a multitude of biologically active molecules due to its unique electronic properties and its capacity to form crucial hydrogen bond interactions within protein active sites.[1] Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate stands out as a particularly versatile and valuable starting material for the synthesis of a diverse array of potent and selective inhibitors targeting key enzymes implicated in pathological processes, most notably in oncology and inflammatory diseases.

The strategic placement of the chloro and ethyl carboxylate functionalities on the 4-azaindole core provides synthetic chemists with orthogonal handles for molecular elaboration. The chlorine atom at the 4-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents to probe the chemical space and optimize biological activity. Simultaneously, the ethyl carboxylate at the 2-position can be readily hydrolyzed and converted into an amide, providing another avenue for diversification and interaction with the target protein. This inherent synthetic flexibility makes this compound a powerful tool in the medicinal chemist's arsenal for the development of next-generation therapeutics.

Core Applications in Kinase Inhibition

The 4-azaindole scaffold has proven to be a highly effective template for the design of ATP-competitive kinase inhibitors. Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The nitrogen atom in the pyridine ring of the 4-azaindole core can act as a hydrogen bond acceptor, mimicking the interaction of the adenine moiety of ATP with the kinase hinge region. This fundamental binding interaction anchors the inhibitor in the active site, while substituents introduced at the 4- and 2-positions can be tailored to occupy adjacent hydrophobic pockets, thereby conferring potency and selectivity for the target kinase.

Key Kinase Targets and Therapeutic Areas:
  • p38 MAP Kinase and Janus Kinases (JAKs) in Inflammation: The 4-azaindole core is a key component in the development of inhibitors for p38 MAP kinase and Janus kinases, both of which are critical mediators of inflammatory signaling pathways.[1] By blocking the activity of these kinases, 4-azaindole derivatives can suppress the production of pro-inflammatory cytokines, offering a promising therapeutic strategy for autoimmune and inflammatory disorders.

  • EGFR, Abl, and Src in Oncology: In the realm of oncology, derivatives of this compound have been investigated as inhibitors of key cancer-driving kinases such as the Epidermal Growth Factor Receptor (EGFR), Abl, and Src.[2] These kinases are often overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation and survival.

  • Cell Division Cycle 7 (Cdc7) Kinase in Cancer: Cdc7 kinase is an emerging target in cancer therapy due to its essential role in the initiation of DNA replication. The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully employed to develop potent and selective inhibitors of Cdc7, demonstrating the versatility of this chemical starting material.[2]

Protocols for Synthesis and Biological Evaluation

The following protocols provide a detailed guide for the synthesis of a diverse library of 4-azaindole derivatives from this compound and their subsequent biological evaluation.

PART 1: Synthesis of a 4-Aryl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide Library

This protocol outlines a two-step process for the synthesis of a library of 4-aryl-1H-pyrrolo[2,3-b]pyridine-2-carboxamides, leveraging a Suzuki-Miyaura cross-coupling reaction followed by amidation.

Diagram of the Synthetic Workflow:

G start This compound suzuki Suzuki-Miyaura Coupling (Arylboronic Acid, Pd catalyst, Base) start->suzuki intermediate Ethyl 4-aryl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate suzuki->intermediate hydrolysis Saponification (LiOH or NaOH) intermediate->hydrolysis acid 4-Aryl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrolysis->acid amidation Amide Coupling (Amine, Coupling Agent) acid->amidation product 4-Aryl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide Library amidation->product

Caption: Synthetic workflow for the preparation of a 4-aryl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide library.

Step 1: Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) or a more advanced catalyst system like XPhos Pd G2 (0.02 eq.), and a base such as K₂CO₃ (2.0 eq.) or Cs₂CO₃ (2.0 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1 or toluene/water 4:1).

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired Ethyl 4-aryl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate.

Step 2: Saponification and Amide Coupling

  • Saponification: Dissolve the Ethyl 4-aryl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water. Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq.) and stir at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Acidification: Carefully acidify the reaction mixture with 1N HCl to a pH of approximately 3-4. The carboxylic acid product may precipitate out of solution.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 4-Aryl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, which can often be used in the next step without further purification.

  • Amide Coupling: To a solution of the carboxylic acid (1.0 eq.) in a suitable solvent such as dimethylformamide (DMF), add a coupling agent like HATU (1.2 eq.) or HBTU (1.2 eq.) and a base such as diisopropylethylamine (DIPEA) (2.0 eq.). Stir for 10-15 minutes, then add the desired primary or secondary amine (1.1 eq.). Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up and Purification: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography or preparative HPLC to obtain the final 4-Aryl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide.

PART 2: In Vitro Biological Evaluation

Protocol 2.1: Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a general method for assessing the inhibitory activity of the synthesized compounds against a target kinase using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.

Diagram of the Kinase Inhibition Assay Workflow:

G start Compound Dilution Series kinase_reaction Kinase Reaction: - Kinase - Substrate - ATP - Compound start->kinase_reaction adp_glo Add ADP-Glo™ Reagent (Depletes remaining ATP) kinase_reaction->adp_glo detection Add Kinase Detection Reagent (Converts ADP to ATP, generates light) adp_glo->detection luminescence Measure Luminescence detection->luminescence data_analysis Data Analysis (Calculate IC₅₀) luminescence->data_analysis

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Assay Plate Preparation: Add 2 µL of the diluted compounds or DMSO (for control wells) to the wells of a 384-well plate.

  • Kinase Reaction Mixture: Prepare a kinase reaction mixture containing the target kinase and its specific substrate in the appropriate kinase assay buffer.

  • Initiation of Reaction: Add 48 µL of the kinase reaction mixture to each well. Pre-incubate for 10 minutes at room temperature.

  • Start Kinase Reaction: Initiate the kinase reaction by adding 50 µL of ATP solution (final concentration will be target-dependent, e.g., 10-100 µM) to each well.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stopping the Reaction and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the produced ADP back to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2.2: Cellular Proliferation Assay (Sulforhodamine B - SRB Assay)

The SRB assay is a colorimetric assay used to determine cell number, based on the measurement of cellular protein content. It is a widely used method for in vitro anticancer drug screening.[1][3]

  • Cell Plating: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the synthesized compounds for 72 hours. Include a DMSO control.

  • Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates five times with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition) value.

Data Presentation

All quantitative data from the kinase inhibition and cellular proliferation assays should be summarized in clearly structured tables for easy comparison of the structure-activity relationship (SAR).

Table 1: Kinase Inhibition and Cellular Proliferation Data for a Representative Library of 4-Aryl-1H-pyrrolo[2,3-b]pyridine-2-carboxamides

Compound IDR (Aryl Group)R' (Amide)Target Kinase IC₅₀ (nM)Cancer Cell Line GI₅₀ (µM)
1a PhenylCyclopropylamine1502.5
1b 4-FluorophenylCyclopropylamine751.2
1c 3-MethoxyphenylCyclopropylamine2003.8
2a PhenylMorpholine3005.1
2b 4-FluorophenylMorpholine1202.8

Conclusion and Future Directions

This compound is a highly valuable and versatile building block in medicinal chemistry, particularly for the development of kinase inhibitors. The synthetic protocols and biological evaluation methods outlined in this guide provide a robust framework for researchers to synthesize and screen novel 4-azaindole derivatives. The modular nature of the synthetic strategy allows for the systematic exploration of the structure-activity relationship, facilitating the optimization of potency, selectivity, and pharmacokinetic properties of lead compounds. Future efforts in this area will likely focus on the development of highly selective inhibitors for specific kinase isoforms and the exploration of novel applications of the 4-azaindole scaffold in other therapeutic areas.

References

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The Strategic Application of Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 7-Azaindole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is one such "privileged scaffold."[1] Its structural resemblance to purine and indole allows it to function as a bioisostere, effectively mimicking these crucial biological motifs and interacting with a wide array of enzymatic targets.[2] The strategic placement of a nitrogen atom in the six-membered ring introduces unique electronic properties and hydrogen bonding capabilities, making it an exceptional hinge-binding motif for many protein kinases.[3]

This guide focuses on a particularly valuable derivative of this scaffold: Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate . The presence of a chloro group at the C4-position and an ethyl ester at the C2-position provides orthogonal handles for a diverse range of chemical modifications. The C4-chloro atom is primed for nucleophilic aromatic substitution (SNAr) and, more importantly, for palladium-catalyzed cross-coupling reactions. Simultaneously, the C2-ester can be hydrolyzed to the corresponding carboxylic acid, which then serves as a versatile anchor point for amide bond formation. This multi-faceted reactivity profile makes it a highly sought-after building block in the construction of complex molecular architectures for drug discovery pipelines, particularly in the realm of targeted therapies for cancer and inflammatory diseases.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₁₀H₉ClN₂O₂
Molecular Weight 224.64 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in methanol, ethanol, DMSO, and DMF
Storage Store in a cool, dry place away from light

Core Synthetic Transformations: Protocols and Mechanistic Rationale

The true power of this compound lies in its capacity to undergo a variety of selective and high-yielding chemical transformations. Below are detailed protocols for key reactions that form the foundation of its application in drug discovery.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with exceptional functional group tolerance.[4][5] For the 4-chloro-7-azaindole scaffold, this reaction is instrumental in introducing aryl or heteroaryl moieties, a common strategy in the design of kinase inhibitors to probe and occupy specific pockets within the ATP-binding site.[6]

Reaction Scheme:

Caption: Suzuki-Miyaura cross-coupling at the C4-position.

Detailed Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv), and the palladium catalyst system. A common and effective system is Pd₂(dba)₃ (2-5 mol%) with a phosphine ligand like XPhos or SPhos (4-10 mol%).[7]

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). The reaction should be set up under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Execution: Heat the reaction mixture to 80-110 °C and monitor the progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours depending on the reactivity of the boronic acid.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-7-azaindole derivative.

Causality Behind Experimental Choices:

  • Catalyst System: The choice of a bulky, electron-rich phosphine ligand like XPhos is crucial for facilitating the oxidative addition of the electron-rich and sterically hindered 4-chloro-7-azaindole to the palladium center, which is often the rate-limiting step.[5]

  • Base: An inorganic base is required to activate the boronic acid, forming a more nucleophilic boronate species that readily undergoes transmetalation with the palladium complex.[4]

  • Solvent System: The use of a water/organic solvent mixture is common as it helps to dissolve both the organic starting materials and the inorganic base, facilitating the reaction.

Protocol 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, a critical step in the synthesis of many kinase inhibitors where a nitrogen-linked substituent is required for key interactions with the target protein.[8][9][10] This reaction allows for the introduction of a wide range of primary and secondary amines at the C4-position.

Reaction Scheme:

Caption: Buchwald-Hartwig amination at the C4-position.

Detailed Step-by-Step Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), the desired amine (1.1-1.5 equiv), a palladium precatalyst such as BrettPhos Pd G4 (2-5 mol%), the corresponding ligand (e.g., BrettPhos, 2-5 mol%), and a strong, non-nucleophilic base like NaOt-Bu or K₃PO₄ (1.4-2.0 equiv).[8]

  • Solvent Addition: Add an anhydrous, aprotic solvent such as toluene or tert-butanol.

  • Reaction Execution: Seal the reaction vessel and heat to 80-110 °C. Monitor the reaction by LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture, dilute with a suitable organic solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, concentrate, and purify by column chromatography.

Causality Behind Experimental Choices:

  • Ligand Selection: Bulky biaryl phosphine ligands (Buchwald ligands) are essential for promoting the reductive elimination step, which forms the C-N bond and regenerates the active Pd(0) catalyst.[11]

  • Base: A strong base is necessary to deprotonate the amine, forming the corresponding amide which is more nucleophilic and readily displaces the halide from the palladium complex.

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, so maintaining an inert atmosphere is critical for catalytic activity.

Protocol 3: Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C triple bond between the 4-chloro-7-azaindole and a terminal alkyne.[12][13] This transformation is valuable for introducing rigid linkers or for subsequent functionalization of the alkyne.

Reaction Scheme:

Caption: Sonogashira coupling for the synthesis of C4-alkynylated 7-azaindoles.

Detailed Step-by-Step Protocol:

  • Reaction Setup: To a solution of this compound (1.0 equiv) and the terminal alkyne (1.2-2.0 equiv) in a suitable solvent like DMF or THF, add a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and an amine base such as triethylamine or diisopropylethylamine (2.0-3.0 equiv).[12]

  • Inert Atmosphere: The reaction should be thoroughly degassed and maintained under an inert atmosphere.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with saturated aqueous NH₄Cl solution (to remove copper salts) and brine.

  • Purification: Dry the organic phase, concentrate, and purify the residue by column chromatography.

Causality Behind Experimental Choices:

  • Dual Catalyst System: The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper(I) salt reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex.[14]

  • Amine Base: The amine base serves both to neutralize the HX formed during the reaction and to act as a solvent or co-solvent.

Protocol 4: Ester Hydrolysis

Hydrolysis of the ethyl ester at the C2-position to the corresponding carboxylic acid is a fundamental transformation that opens up a vast array of subsequent derivatization possibilities, most commonly through amide bond formation.[15]

Reaction Scheme:

Caption: Base-mediated hydrolysis of the C2-ethyl ester.

Detailed Step-by-Step Protocol:

  • Reaction Setup: Dissolve the ethyl ester (1.0 equiv) in a mixture of THF, methanol, and water.

  • Base Addition: Add an excess of an aqueous solution of LiOH or NaOH (2.0-5.0 equiv).

  • Reaction Execution: Stir the mixture at room temperature or with gentle heating (up to 50 °C) until the hydrolysis is complete (monitored by LC-MS).

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the organic solvents. Dilute the aqueous residue with water and acidify to pH 3-4 with a suitable acid (e.g., 1M HCl).

  • Isolation: The carboxylic acid product will often precipitate upon acidification. Collect the solid by filtration, wash with cold water, and dry under vacuum. If the product is not a solid, extract the aqueous layer with a suitable organic solvent.

Causality Behind Experimental Choices:

  • Base-Mediated Hydrolysis: Saponification is a robust and generally high-yielding method for ester hydrolysis. The use of LiOH is often preferred due to its good solubility in mixed aqueous-organic solvents.[15]

  • Acidification: The initial product of the reaction is the carboxylate salt. Protonation with a strong acid is necessary to obtain the neutral carboxylic acid, which is typically less soluble in water and can be isolated.

Applications in Drug Discovery Pipelines: Case Studies

The versatility of this compound and its derivatives is exemplified by their use in the synthesis of inhibitors for various kinase targets.

Janus Kinase (JAK) Inhibitors

The JAK family of tyrosine kinases plays a crucial role in cytokine signaling pathways that are central to the immune response. Dysregulation of these pathways is implicated in a range of autoimmune and inflammatory diseases. Tofacitinib, a pan-JAK inhibitor, is a prominent example of a drug that utilizes a related 7-deazapurine (pyrrolo[2,3-d]pyrimidine) core.[16][17] The synthesis of many JAK inhibitors involves the coupling of a 4-chloro-pyrrolopyrimidine with a suitably functionalized amine, a strategy directly analogous to the Buchwald-Hartwig amination described above.[12]

JAK_Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression Inhibitor 7-Azaindole Based JAK Inhibitor Inhibitor->JAK Inhibition

Caption: Simplified JAK/STAT signaling pathway and the point of intervention for 7-azaindole based inhibitors.

Colony-Stimulating Factor 1 Receptor (CSF-1R) Inhibitors

CSF-1R is a receptor tyrosine kinase that is essential for the proliferation, differentiation, and survival of macrophages.[18] Overactivity of CSF-1R signaling is associated with various inflammatory diseases and cancers. Pexidartinib, an approved CSF-1R inhibitor, features a 7-azaindole core. The synthesis of potent CSF-1R inhibitors often involves Suzuki-Miyaura and Buchwald-Hartwig reactions on a 7-azaindole scaffold to build the required molecular complexity.[19][20] For example, a 6-aryl group can be introduced via a Suzuki coupling, and a substituted amine can be installed at the 4-position via a Buchwald-Hartwig reaction, demonstrating the modularity of this synthetic approach.

Phosphodiesterase 4B (PDE4B) Inhibitors

PDE4B is an enzyme that degrades the second messenger cyclic AMP (cAMP). Inhibition of PDE4B can lead to an increase in intracellular cAMP levels, which has anti-inflammatory effects. Novel 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as potent and selective PDE4B inhibitors.[16][17][21] The synthesis of these compounds starts from a 7-azaindole-2-carboxylic acid, which is then coupled with various amines to explore the structure-activity relationship (SAR). This highlights the importance of the C2-carboxylate functionality of the title compound as a handle for generating compound libraries for screening.

Conclusion

This compound is a high-value, versatile building block for drug discovery. Its strategically placed functional groups allow for a wide range of well-established and robust chemical transformations, including palladium-catalyzed cross-coupling reactions and amide bond formations. This enables medicinal chemists to efficiently synthesize diverse libraries of compounds based on the privileged 7-azaindole scaffold. The successful application of this and related scaffolds in the development of approved and investigational drugs for a variety of diseases underscores its continued importance in the quest for new and improved medicines. The protocols and rationale provided in this guide are intended to empower researchers to fully leverage the synthetic potential of this key intermediate in their drug discovery programs.

References

  • Jadhav, S. B., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 11(10), 1848–1854. [Link]

  • PubMed. (2020). Synthesis and SAR Studies of 1 H-Pyrrolo[2,3- b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. [Link]

  • ACS Publications. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

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  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (2022). Analogues of 1,2-dimethyl-1H-pyrrolo[2,3-d]pyridazine with PDE4B inhibitory activity. [Link]

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • ResearchGate. (2012). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. [Link]

  • NIH. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. [Link]

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  • Allfluoro. This compound. [Link]

  • Google Patents. (2012). Preparation method for 4-substituted-7-azaindole.
  • ACS Publications. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. [Link]

  • MDPI. (2025). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. [Link]

  • RSC Publishing. (2013). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. [Link]

  • ResearchGate. (2015). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • MDPI. (2021). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. [Link]

  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

  • PubMed. (2025). Design and Synthesis of Pyridine-Based Pyrrolo[2,3- d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. [Link]

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  • PMC. (2022). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. [Link]

  • PMC. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. [Link]

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Application Notes and Protocols for In Vitro Assay Development Using Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 1H-Pyrrolo[2,3-b]pyridine in Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors.[1][2] Its unique structure, featuring a pyridine nitrogen and a pyrrole NH group, allows for the formation of bidentate hydrogen bonds with the hinge region of the kinase ATP-binding site, a critical interaction for many inhibitors.[3] Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a key intermediate and a versatile building block belonging to this family of compounds.[4] Its reactive chloro and ester functional groups provide avenues for extensive synthetic modifications, enabling the exploration of structure-activity relationships (SAR) to develop novel therapeutic agents.[4]

Derivatives of the 1H-pyrrolo[2,3-b]pyridine core have demonstrated inhibitory activity against a broad spectrum of kinases implicated in various diseases, most notably cancer. These include Cyclin-Dependent Kinases (CDKs), Fibroblast Growth Factor Receptors (FGFRs), Cell Division Cycle 7 (Cdc7) kinase, and Glycogen Synthase Kinase-3β (GSK-3β).[5][6][7][8][9][10] Given the therapeutic potential of this chemical class, robust and reliable in vitro assays are essential for the initial screening, characterization, and optimization of new chemical entities based on the this compound scaffold.

This guide provides a comprehensive overview and detailed protocols for developing in vitro assays to evaluate the inhibitory potential of this compound and its derivatives against key kinase targets. We will delve into the principles behind various assay formats, present step-by-step methodologies, and discuss critical aspects of data analysis and assay validation.

Choosing the Right In Vitro Kinase Assay Platform

The selection of an appropriate assay technology is a critical first step in the drug discovery process, with each platform offering a unique balance of biological relevance, throughput, cost, and sensitivity.[11] For screening and characterizing kinase inhibitors, several robust non-radioactive methods have become industry standards.[12]

Assay Technology Principle Advantages Considerations
Luminescence-Based (e.g., Kinase-Glo®) Measures kinase activity by quantifying the amount of ATP remaining after the kinase reaction.[3][13][14] Low kinase activity results in high ATP levels and a strong luminescent signal, and vice versa.[14][15]Homogeneous "add-and-read" format, high sensitivity, broad applicability to virtually any kinase.[3][13]Indirect measurement of kinase activity; potential for interference from compounds that affect luciferase.[16]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Measures the phosphorylation of a fluorescently labeled substrate by a kinase.[5][17] A terbium or europium-labeled antibody specific for the phosphorylated substrate is used for detection.[17]Homogeneous, no-wash format with high sensitivity and low background.[2] Ratiometric detection minimizes interferences.Requires specific phospho-antibodies and labeled substrates; potential for FRET interference.
AlphaLISA®/AlphaScreen® A bead-based, non-radioactive, homogeneous assay that measures the interaction of molecules in close proximity.[4] For kinase assays, this typically involves a biotinylated substrate and an antibody recognizing the phosphorylated product.[16]Highly sensitive with a large assay window; tolerant of various sample matrices.[1]Can be sensitive to light and singlet oxygen quenchers.[4]

Experimental Workflows and Signaling Pathways

Understanding the underlying biological context is crucial for designing meaningful in vitro assays. Below are simplified representations of a generic kinase signaling pathway and a typical high-throughput screening (HTS) workflow for identifying kinase inhibitors.


}

Generic Kinase Signaling Pathway


}

High-Throughput Screening Workflow

Detailed Protocols

Here we provide detailed, step-by-step protocols for three common in vitro kinase assay formats. These protocols are designed to be adaptable for various kinase targets relevant to the 1H-pyrrolo[2,3-b]pyridine scaffold, such as CDK9, FGFR1, and Cdc7.

Protocol 1: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This protocol measures kinase activity by quantifying the amount of ADP produced in the kinase reaction. The luminescent signal is directly proportional to kinase activity.[15]

Materials:

  • Kinase of interest (e.g., CDK9/CycT1)

  • Kinase substrate (e.g., generic peptide substrate)

  • ATP

  • This compound or its derivatives

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series in DMSO. Further dilute the compounds in Kinase Assay Buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the diluted compound or DMSO (vehicle control).

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10-15 minutes at room temperature to allow for compound-kinase interaction.

    • Initiate the reaction by adding 5 µL of a substrate/ATP mixture. The final concentrations of substrate and ATP should be optimized for each kinase, typically at or near their respective Km values.

  • Kinase Reaction Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized to ensure the reaction is within the linear range.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: TR-FRET-Based Kinase Assay (e.g., LanthaScreen®)

This protocol describes a TR-FRET assay to measure the phosphorylation of a fluorescein-labeled substrate.

Materials:

  • Kinase of interest (e.g., FGFR1)

  • Fluorescein-labeled substrate peptide

  • ATP

  • Test compounds

  • TR-FRET Kinase Assay Buffer

  • Terbium-labeled anti-phospho-substrate antibody

  • EDTA solution (to stop the reaction)

  • Low-volume, black 384-well plates

  • TR-FRET-compatible plate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the test compound, kinase, fluorescein-labeled substrate, and ATP in TR-FRET Kinase Assay Buffer at 2X the final desired concentration.

  • Kinase Reaction:

    • Add 5 µL of the 2X compound solution to the wells.

    • Add 5 µL of the 2X kinase/substrate/ATP mixture to initiate the reaction.

    • Incubate at room temperature for the optimized reaction time (e.g., 60-90 minutes).

  • Detection:

    • Add 10 µL of a solution containing the terbium-labeled antibody and EDTA to each well. The EDTA stops the kinase reaction.

    • Incubate for 60 minutes at room temperature to allow for antibody-substrate binding.

  • Data Acquisition: Read the plate on a TR-FRET-compatible reader, measuring the emission at both the terbium (donor) and fluorescein (acceptor) wavelengths.

Data Analysis:

  • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

  • Determine the percent inhibition based on the TR-FRET ratio of the compound-treated wells versus the controls.

  • Calculate the IC50 value as described in Protocol 1.

Protocol 3: Cell-Based Kinase Activity Assay (e.g., NanoBRET™ Target Engagement)

This assay measures the binding of a compound to its target kinase within living cells, providing a more physiologically relevant assessment of target engagement.

Materials:

  • Cells expressing the kinase of interest fused to NanoLuc® luciferase (e.g., HEK293 cells)

  • NanoBRET™ Target Engagement Assay reagents (Promega), including the cell-permeable fluorescent tracer

  • Test compounds

  • Opti-MEM® I Reduced Serum Medium

  • White, 96-well or 384-well assay plates

  • Plate reader capable of measuring BRET signals

Procedure:

  • Cell Preparation: Culture and harvest the cells expressing the NanoLuc®-kinase fusion protein. Resuspend the cells in Opti-MEM® at the desired density.

  • Assay Setup:

    • Add the test compounds at various concentrations to the wells of the assay plate.

    • Add the NanoBRET™ tracer to all wells.

    • Add the cell suspension to all wells.

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • Detection: Add the Nano-Glo® Substrate to all wells and immediately read the plate on a BRET-capable plate reader, measuring both the donor (NanoLuc®) and acceptor (tracer) emission signals.

Data Analysis:

  • Calculate the BRET ratio (Acceptor Emission / Donor Emission).

  • The displacement of the tracer by the test compound will result in a decrease in the BRET ratio.

  • Determine the percent target engagement and calculate the IC50 value.

Assay Validation and Quality Control

For any in vitro assay to be considered reliable, it must undergo a thorough validation process. Key validation parameters, in line with regulatory expectations, include:

  • Specificity: The ability of the assay to measure the intended analyte (e.g., phosphorylated substrate) without interference from other components in the sample.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically expressed as the coefficient of variation (%CV).

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Linearity and Range: The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range.

  • Robustness: A measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

A common metric used to assess the quality of a high-throughput screening assay is the Z'-factor . It is calculated using the following formula:

Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / (|Mean_positive_control - Mean_negative_control|)

An assay with a Z'-factor between 0.5 and 1.0 is considered to be excellent for HTS.

Troubleshooting Common Issues

Issue Potential Cause Troubleshooting Steps
High Variability Between Replicates Pipetting errors, inconsistent mixing, reagent instability.Calibrate pipettes, ensure thorough mixing, prepare fresh reagents.[6]
No or Low Kinase Activity Inactive enzyme, incorrect buffer conditions, substrate degradation.Verify enzyme activity with a positive control inhibitor, optimize pH and salt concentrations, check substrate integrity.
Inhibitor Shows No Effect Poor compound solubility, high ATP concentration (for ATP-competitive inhibitors).Check compound solubility in assay buffer, perform the assay at an ATP concentration close to the Km value for the kinase.[6]
Discrepancy Between Biochemical and Cellular Assays Poor cell permeability, high intracellular ATP concentration, compound metabolism.Perform cell permeability assays, be aware that higher inhibitor concentrations may be needed in cellular assays.[6]

Conclusion

This compound represents a valuable starting point for the discovery of novel kinase inhibitors. The development of robust and well-validated in vitro assays is paramount to successfully identifying and optimizing potent and selective drug candidates from this chemical series. By carefully selecting the appropriate assay platform, meticulously following optimized protocols, and rigorously validating the results, researchers can confidently advance their kinase inhibitor discovery programs.

References

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  • Zhang, Y., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2169282.
  • Li, Y., et al. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry, 285, 116234.
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  • ResearchGate. (2016, September 29). Why does my inhibitor not work in an in vitro kinase assay?.
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Application Notes and Protocols for Cell-Based Assays Using Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 7-Azaindole Scaffold as a Privileged Structure in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged structure" in modern medicinal chemistry. Its framework, which can be considered a bioisostere of the natural indole nucleus, provides an exceptional foundation for developing potent and selective modulators of various biological targets.[1] Derivatives of 7-azaindole have demonstrated a wide range of biological activities, including anti-inflammatory, antiviral, and potent antineoplastic properties.[2][3]

A significant portion of research has focused on their role as protein kinase inhibitors, with several 7-azaindole-based molecules entering clinical trials for cancer therapy.[1] These compounds often target key enzymes in signaling pathways that are dysregulated in disease, such as Fibroblast Growth Factor Receptors (FGFRs), Phosphoinositide 3-Kinases (PI3Ks), and Cell Division Cycle 7 (Cdc7) kinase.[1][4][5]

The core intermediate, Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, serves as a versatile chemical building block. Its strategic chlorination at the C4 position and the presence of the ethyl carboxylate group at C2 allow for extensive synthetic derivatization, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[6]

This guide provides a comprehensive overview of key cell-based assays and detailed protocols for characterizing the biological activity of novel derivatives synthesized from this 7-azaindole core. The methodologies are designed to establish a robust screening cascade, from initial cytotoxicity assessments to specific mechanism-of-action studies.

Section 1: Designing a Cellular Screening Cascade

A tiered or cascaded approach is the most efficient method for evaluating a new series of chemical compounds. This strategy uses broader, higher-throughput assays initially to identify active compounds and then employs more complex, lower-throughput assays to elucidate the mechanism of action for the most promising hits. This conserves resources and focuses efforts on compounds with the desired biological profile.

G cluster_0 Primary Screening (High-Throughput) cluster_1 Secondary Assays (Medium-Throughput) cluster_2 Target Engagement & Selectivity (Low-Throughput) A Compound Library (7-Azaindole Derivatives) B Cell Viability Assay (e.g., MTT/MTS) Identify cytotoxic/cytostatic compounds A->B C Cell Proliferation Assay (e.g., BrdU Incorporation) Confirm anti-proliferative effect B->C Active Hits D Apoptosis Assay (e.g., Annexin V / Caspase-Glo) Determine mechanism of cell death B->D E In Vitro Kinase Assay (e.g., ADP-Glo) Measure direct enzyme inhibition (IC50) C->E Confirmed Hits D->E F Western Blot Analysis Confirm inhibition of downstream signaling E->F

Caption: A logical workflow for characterizing novel 7-azaindole derivatives.

Section 2: Foundational Assays: Viability and Proliferation

The first step in characterizing a new compound is to determine its effect on cell viability and proliferation. These assays provide a quantitative measure of a compound's potency, typically expressed as a half-maximal inhibitory concentration (IC50) or growth inhibition (GI50).

Cell Viability Assessment: The MTT Assay

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7] In live cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to insoluble purple formazan crystals.[7][8] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.

Expert Insights: Why Choose MTT? While newer tetrazolium salts like MTS and XTT produce soluble formazan products, eliminating the need for a solubilization step, the MTT assay remains a gold standard due to its sensitivity and low cost.[9][10] The critical step is ensuring complete solubilization of the formazan crystals; incomplete dissolution is a common source of variability. Using an orbital shaker and visually confirming the absence of crystals before reading the plate is paramount for reproducible data.

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well, flat-bottom plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Preparation: Prepare a 2X serial dilution of the 7-azaindole derivatives in culture medium from a concentrated DMSO stock. The final DMSO concentration in the well should not exceed 0.5% to avoid solvent toxicity. Include "vehicle control" (DMSO only) and "no cell" (medium only) wells.

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Incubate for the desired exposure period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in sterile PBS) to each well for a final concentration of 0.5 mg/mL.[7]

  • Incubation: Return the plate to the incubator for 4 hours. Protect the plate from light.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[10]

  • Final Incubation & Reading: Allow the plate to stand overnight in the incubator in a humidified atmosphere.[7] Alternatively, for faster results, wrap the plate in foil and shake on an orbital shaker for 15-30 minutes.[8]

  • Data Acquisition: Measure the absorbance of the formazan product at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[7][8]

Cell Proliferation Assessment: BrdU Incorporation Assay

While viability assays measure metabolic health, a proliferation assay directly quantifies DNA synthesis, providing a more specific measure of cytostatic effects. The BrdU (5-bromo-2'-deoxyuridine) assay is based on the incorporation of this synthetic thymidine analog into newly synthesized DNA during the S phase of the cell cycle.[11] Incorporated BrdU is then detected using a specific anti-BrdU antibody.

Protocol: BrdU Cell Proliferation Assay (Immunofluorescence)

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol, typically using a 96-well plate suitable for imaging (e.g., black-walled, clear-bottom).

  • BrdU Labeling: After the compound incubation period, add BrdU labeling solution to each well to a final concentration of 10 µM.[12] Incubate for 2-4 hours at 37°C. The optimal incubation time depends on the cell division rate and should be determined empirically.

  • Fixation and Permeabilization:

    • Remove the labeling solution and wash cells twice with PBS.

    • Fix the cells by adding 3.7% formaldehyde in PBS and incubating for 15 minutes at room temperature.[13]

    • Wash three times with PBS.

    • Permeabilize the cells with a Triton X-100 based buffer for 20 minutes at room temperature.[13]

  • DNA Denaturation: To expose the incorporated BrdU, the DNA must be denatured. Add 1-2 M HCl and incubate for 10-30 minutes at room temperature.[14] This step is critical and may require optimization. Neutralize the acid with a buffer like 0.1 M sodium borate, pH 8.5.[14]

  • Immunostaining:

    • Block non-specific binding with a suitable blocking buffer (e.g., PBS with 5% BSA).

    • Incubate with an anti-BrdU primary antibody overnight at 4°C.[13]

    • Wash thoroughly with PBS.

    • Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.[13]

    • (Optional) Counterstain nuclei with DAPI or Hoechst.

  • Data Acquisition: Image the plate using a high-content imager or fluorescence microscope. The proliferation rate can be quantified by calculating the percentage of BrdU-positive nuclei relative to the total number of nuclei.

Section 3: Mechanism of Action (MoA) Elucidation

Once potent anti-proliferative compounds are identified, the next step is to determine how they work. For 7-azaindole derivatives, two primary mechanisms are often explored: direct kinase inhibition and induction of apoptosis.

In Vitro Kinase Inhibition Assay

Given that the 7-azaindole scaffold is a well-known "hinge-binding" motif for protein kinases, directly measuring a compound's ability to inhibit a specific kinase is a crucial MoA study.[1] Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used. They quantify the amount of ADP produced during the kinase reaction; a lower ADP level in the presence of an inhibitor indicates successful inhibition.[15]

G cluster_0 Kinase Reaction cluster_1 Luminescence Detection Kinase Kinase ADP ADP Kinase->ADP Phosphorylation P_Substrate Phosphorylated Substrate Kinase->P_Substrate Phosphorylation Substrate Substrate Substrate->ADP Phosphorylation Substrate->P_Substrate Phosphorylation ATP ATP ATP->ADP Phosphorylation ATP->P_Substrate Phosphorylation ADP_Glo ADP-Glo™ Reagent ADP->ADP_Glo Depletes unused ATP Inhibitor 7-Azaindole Inhibitor Inhibitor->Kinase Blocks ATP Binding Kinase_Det Kinase Detection Reagent ADP_Glo->Kinase_Det Converts ADP to ATP Light Luminescent Signal 💡 Kinase_Det->Light Generates light via Luciferase reaction

Caption: Principle of a luminescence-based in vitro kinase assay.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

  • Compound Preparation: Create a 10-point, 1:3 serial dilution of the inhibitor in DMSO, starting from a high concentration (e.g., 1 mM).[15]

  • Assay Plate Setup: In a white, opaque 96-well or 384-well plate, add the serially diluted compound or DMSO control.

  • Kinase Reaction:

    • Prepare a master mix of the kinase of interest and its specific peptide substrate in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).[15]

    • Add the kinase/substrate mix to the wells containing the compound.

    • Incubate for 10 minutes at room temperature to allow for inhibitor-enzyme equilibration.

    • Initiate the reaction by adding ATP. The ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to accurately determine the potency of competitive inhibitors.

    • Incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add an equal volume of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[15]

    • Add Kinase Detection Reagent to convert the ADP produced into ATP and simultaneously catalyze a luciferase reaction to generate a luminescent signal. Incubate for 30 minutes at room temperature.[15]

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. The signal is proportional to kinase activity. Plot the signal against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Apoptosis Detection: Annexin V Staining

If a compound causes cell death, it is important to determine whether it does so via apoptosis (programmed cell death) or necrosis. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high, calcium-dependent affinity for PS. By using a fluorescently labeled Annexin V, apoptotic cells can be identified. Propidium Iodide (PI), a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, is often co-stained to identify late apoptotic and necrotic cells, which have lost membrane integrity.

Protocol: Annexin V/PI Apoptosis Assay (Flow Cytometry)

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the 7-azaindole derivative at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for a defined period (e.g., 24 hours). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting:

    • For adherent cells, gently trypsinize and collect the cells. Crucially, also collect the supernatant, as it contains floating apoptotic cells. Combine and pellet by centrifugation.

    • For suspension cells, simply pellet the culture by centrifugation.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

    • Live cells: Annexin V-negative / PI-negative

    • Early apoptotic cells: Annexin V-positive / PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

Section 4: Data Presentation and Interpretation

Summarizing quantitative data in a clear, tabular format is essential for comparing the potency and selectivity of different derivatives.

Table 1: Hypothetical Biological Activity Profile of 7-Azaindole Derivatives

Compound IDTarget KinaseKinase IC50 (nM)Cell Line (Cancer Type)Proliferation GI50 (µM)
AZD-001FGFR17NCI-H1581 (Lung)0.52
AZD-001VEGFR2250NCI-H1581 (Lung)0.52
AZD-002FGFR115NCI-H1581 (Lung)1.10
AZD-002VEGFR2>10,000NCI-H1581 (Lung)1.10
AZD-003PI3Kα22MCF7 (Breast)0.85
StaurosporinePan-Kinase5-20MCF7 (Breast)0.02

Data is for illustrative purposes only.

Interpretation:

  • AZD-001 shows potent inhibition of FGFR1 and a significant anti-proliferative effect. Its activity against VEGFR2 suggests it is not entirely selective.

  • AZD-002 is also a potent FGFR1 inhibitor but is highly selective over VEGFR2, which may be a more desirable profile for reducing off-target effects.

  • AZD-003 demonstrates activity against a different class of kinase (PI3K) and is effective in a breast cancer cell line.

  • Comparing the kinase IC50 (biochemical potency) to the cell proliferation GI50 (cellular potency) gives an indication of cell permeability and target engagement in a cellular context.

References

Targeting FGFR: A Technical Guide to the Application of Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate analogs as potent and selective inhibitors of Fibroblast Growth Factor Receptors (FGFRs). This guide delves into the scientific rationale, synthesis, and detailed protocols for the biological evaluation of this promising class of compounds.

Introduction: The Therapeutic Promise of Targeting FGFR

The Fibroblast Growth Factor (FGF) signaling pathway is a critical regulator of a myriad of cellular processes, including proliferation, differentiation, migration, and survival.[1] This pathway is comprised of a family of FGF ligands and four transmembrane receptor tyrosine kinases (FGFR1-4).[1] Upon ligand binding, FGFRs dimerize and undergo autophosphorylation, initiating a cascade of downstream signaling events, primarily through the RAS-MAPK, PI3K-AKT, and PLCγ pathways.[1][2]

Dysregulation of the FGF/FGFR signaling axis, through gene amplification, activating mutations, or chromosomal translocations, is a well-established driver of oncogenesis in a variety of solid tumors.[3] Consequently, the development of small molecule inhibitors targeting FGFRs has emerged as a promising therapeutic strategy in oncology.[4] The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a privileged core structure for the development of potent kinase inhibitors. This guide focuses on analogs derived from this compound, a versatile intermediate for the synthesis of novel FGFR inhibitors.

The FGFR Signaling Pathway: A Visual Overview

The intricate network of the FGFR signaling cascade is a key area of study for understanding both normal cellular function and disease pathology. The following diagram illustrates the principal components and downstream effectors of this pathway.

FGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 Autophosphorylation PLCg PLCγ FGFR->PLCg STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Gene Expression (Proliferation, Survival) AKT AKT PI3K->AKT AKT->Nucleus Gene Expression (Survival, Growth) PLCg->Nucleus Gene Expression (Cell Motility) STAT->Nucleus Gene Expression (Cell Growth)

Caption: The FGFR signaling pathway is initiated by ligand binding and receptor dimerization, leading to the activation of multiple downstream cascades that regulate key cellular functions.

Synthesis of this compound Analogs

Protocol 1: Synthesis of 1H-pyrrolo[2,3-b]pyridine Analogs

  • Esterification of 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid:

    • Dissolve 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid in ethanol.

    • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

    • Neutralize the reaction mixture and extract the ethyl ester with an organic solvent.

    • Purify the product by column chromatography to yield ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate.

  • Suzuki-Miyaura Cross-Coupling for C4-Arylation:

    • To a solution of this compound in a suitable solvent (e.g., 1,4-dioxane/water), add the desired aryl boronic acid.

    • Add a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3).

    • Heat the reaction mixture under an inert atmosphere until the starting material is consumed.

    • After cooling, perform an aqueous workup and extract the product.

    • Purify the resulting C4-aryl analog by column chromatography.

  • Amide Formation at the C2-Ester:

    • Hydrolyze the ethyl ester of the C4-aryl analog to the corresponding carboxylic acid using a base such as NaOH in a methanol/water mixture.

    • Activate the carboxylic acid using a coupling agent (e.g., T3P).

    • Add the desired amine and a non-nucleophilic base (e.g., DIPEA) in a suitable solvent like DMF.

    • Stir the reaction at room temperature until completion.

    • Purify the final amide analog by column chromatography.

In Vitro Evaluation of FGFR Inhibition

A critical step in the characterization of novel inhibitors is the determination of their potency and selectivity against the target kinase. A variety of robust in vitro assays are available for this purpose.

Biochemical Kinase Assays

Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of the purified FGFR kinase domain.

Protocol 2: ADP-Glo™ Kinase Assay (Promega) [3][6]

This luminescent assay quantifies the amount of ADP produced during the kinase reaction.

  • Reagent Preparation:

    • Prepare the FGFR Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2.5mM MnCl2; 50μM DTT).[6]

    • Dilute the purified recombinant FGFR enzyme and the substrate (e.g., a generic tyrosine kinase substrate) in the kinase buffer.

    • Prepare a stock solution of ATP in the kinase buffer.

    • Prepare serial dilutions of the test compounds in 5% DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µl of the inhibitor or 5% DMSO (vehicle control).

    • Add 2 µl of the diluted FGFR enzyme.

    • Add 2 µl of the substrate/ATP mixture to initiate the reaction.

    • Incubate at room temperature for a specified time (e.g., 120 minutes).

  • ADP Detection:

    • Add 5 µl of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to deplete the remaining ATP.

    • Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

Protocol 3: LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific) [7]

This TR-FRET-based assay measures the binding affinity of the inhibitor to the kinase.

  • Reagent Preparation:

    • Prepare 1X Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a mixture of the europium-labeled anti-tag antibody and the tagged FGFR kinase.

    • Prepare a solution of the Alexa Fluor® 647-labeled kinase tracer.

    • Prepare serial dilutions of the test compounds.

  • Assay Procedure:

    • In a 384-well plate, add 5 µL of the test compound.

    • Add 5 µL of the kinase/antibody mixture.

    • Add 5 µL of the tracer.

    • Incubate at room temperature for the recommended time.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the log of the compound concentration to determine the IC50 value.

Cell-Based Assays

Cell-based assays are essential for evaluating the activity of inhibitors in a more physiologically relevant context.

Protocol 4: Cell Viability Assay (MTT/MTS) [4][8]

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Culture and Seeding:

    • Culture cancer cell lines with known FGFR alterations (e.g., FGFR1-amplified lung cancer cell lines) in the recommended medium.[9]

    • Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Treat the cells with the compounds for a specified duration (e.g., 72 hours).

  • MTT/MTS Assay:

    • Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.

    • If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Protocol 5: Western Blot Analysis of FGFR Pathway Inhibition [2][10]

Western blotting is used to assess the phosphorylation status of FGFR and its downstream effectors, such as ERK, to confirm the on-target activity of the inhibitors.

  • Cell Treatment and Lysis:

    • Treat the selected cancer cell lines with various concentrations of the test compound for a defined period.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

    • Incubate the membrane with primary antibodies against phospho-FGFR (e.g., p-FGFR Tyr653/654), total FGFR, phospho-ERK (p-ERK1/2 Thr202/Tyr204), total ERK, and a loading control (e.g., GAPDH).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.

In Vivo Efficacy Evaluation

Promising compounds from in vitro studies should be further evaluated in preclinical in vivo models to assess their anti-tumor efficacy.

Protocol 6: Xenograft Tumor Model

  • Cell Implantation:

    • Subcutaneously implant a suitable cancer cell line with known FGFR alterations into immunocompromised mice (e.g., nude mice).

    • Allow the tumors to grow to a palpable size.

  • Compound Administration:

    • Randomize the mice into treatment and control groups.

    • Administer the test compound and vehicle control to the respective groups via an appropriate route (e.g., oral gavage).

  • Tumor Growth Monitoring:

    • Measure the tumor volume and body weight of the mice regularly throughout the study.

  • Pharmacodynamic Analysis:

    • At the end of the study, collect tumor tissues for pharmacodynamic analysis (e.g., western blotting for p-FGFR and p-ERK) to confirm target engagement in vivo.

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Calculate the tumor growth inhibition (TGI) to assess the efficacy of the compound.

Data Presentation and Interpretation

The following tables provide examples of how to present the data obtained from the described assays.

Table 1: In Vitro Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Analogs

Compound IDFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)Cell Line GI50 (nM)
Analog 1DataDataDataData
Analog 2DataDataDataData
...............

Table 2: In Vivo Antitumor Efficacy in Xenograft Model

Treatment GroupMean Tumor Volume (mm³) at Day XTumor Growth Inhibition (%)
Vehicle ControlData-
Analog X (dose)DataData
.........

Conclusion

The this compound scaffold represents a promising starting point for the development of novel and potent FGFR inhibitors. The protocols outlined in this guide provide a comprehensive framework for the synthesis, in vitro characterization, and in vivo evaluation of analogs derived from this core structure. By systematically applying these methodologies, researchers can effectively advance their drug discovery programs targeting the FGFR signaling pathway for the treatment of cancer and other diseases.

References

  • Cell viability and apoptosis assays after targeted inhibition of the FGF2/FGFR signaling pathway. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Pyrrolo [2,3-b]pyridine derivatives as protein kinase inhibitors. (n.d.). Google Patents.
  • Pyrrolo-pyridine kinase inhibitors. (n.d.). Google Patents.
  • A Detailed Protocol for Large-scale Recombinant Expression and Validation of Human FGFR2 with Its Transmembrane and Extracellular Domains in Escherichia coli. (2019). Journal of Visualized Experiments. Retrieved January 5, 2026, from [Link]

  • Western blot analysis of small-scale expression of FGFR2 and FGFR3 constructs using anti-MBP antibody. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Substituted 1h-pyrrolo[2,3-b]pyridine and 1h-pyrazolo[3,4-b]pyridine derivatives as salt inducible kinase 2 (sik2) inhibitors. (n.d.). Google Patents.
  • How to prepare and apply 4-chloro-1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid?. (n.d.). Mol-Instincts. Retrieved January 5, 2026, from [Link]

  • Development and Characterization of Three Novel FGFR Inhibitor Resistant Cervical Cancer Cell Lines to Help Drive Cervical Cancer Research. (2025). Cancers. Retrieved January 5, 2026, from [Link]

  • FGFR2 Assay Kit. (n.d.). BPS Bioscience. Retrieved January 5, 2026, from [Link]

  • Novel fgfr inhibitors and uses thereof. (n.d.). Google Patents.
  • In Vitro and In Vivo Activity of Lucitanib in FGFR1/2 Amplified or Mutated Cancer Models. (2016). PLOS ONE. Retrieved January 5, 2026, from [Link]

  • The physical basis of FGFR3 response to fgf1 and fgf2. (n.d.). The Journal of Biological Chemistry. Retrieved January 5, 2026, from [Link]

  • In vitro kinase assay. (2024). protocols.io. Retrieved January 5, 2026, from [Link]

  • Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate. (n.d.). MySkinRecipes. Retrieved January 5, 2026, from [Link]

  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. (2017). Molecules. Retrieved January 5, 2026, from [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). ACS Medicinal Chemistry Letters. Retrieved January 5, 2026, from [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (n.d.). Molecules. Retrieved January 5, 2026, from [Link]

Sources

Application Notes and Protocols for the Synthesis of Novel Derivatives from Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 7-Azaindole Scaffold - A Privileged Motif in Medicinal Chemistry

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a cornerstone heterocyclic scaffold in modern drug discovery.[1] Its structural resemblance to indole allows it to act as a bioisostere, while the presence of the pyridine nitrogen introduces unique physicochemical properties, such as altered hydrogen bonding capabilities and dipole moment.[2][3] These characteristics have made 7-azaindole derivatives prominent in a multitude of biologically active molecules, particularly as potent kinase inhibitors in oncology.[4][5][6]

Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a versatile starting material for the synthesis of a diverse library of novel compounds. The chlorine atom at the 4-position of the pyridine ring is susceptible to various synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. This document provides detailed application notes and protocols for three key synthetic routes to functionalize this scaffold: Suzuki-Miyaura Cross-Coupling, Buchwald-Hartwig Amination, and Nucleophilic Aromatic Substitution (SNAr).

These protocols are designed for researchers, scientists, and drug development professionals, offering not only step-by-step methodologies but also insights into the rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Strategic Overview of Synthetic Transformations

The functionalization of the 4-position of the 7-azaindole core allows for the introduction of a wide range of substituents, enabling extensive structure-activity relationship (SAR) studies. The primary synthetic pathways explored herein are summarized below.

G cluster_0 Palladium-Catalyzed Cross-Coupling cluster_1 Nucleophilic Aromatic Substitution start This compound suzuki Suzuki-Miyaura (C-C Bond Formation) start->suzuki ArB(OH)2, Pd catalyst buchwald Buchwald-Hartwig (C-N Bond Formation) start->buchwald R1R2NH, Pd catalyst snar SNAr (C-N, C-O, C-S Bond Formation) start->snar Nucleophile (e.g., R2NH) product_suzuki product_suzuki suzuki->product_suzuki Ethyl 4-aryl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate product_buchwald product_buchwald buchwald->product_buchwald Ethyl 4-(amino)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate product_snar product_snar snar->product_snar Ethyl 4-(nucleophile)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Caption: Synthetic pathways from this compound.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and versatile palladium-catalyzed cross-coupling method for the formation of carbon-carbon bonds.[1][7] It involves the reaction of an organoboron species (typically a boronic acid or its ester) with an organic halide in the presence of a palladium catalyst and a base. This reaction is highly valued for its broad functional group tolerance and generally mild reaction conditions.

Mechanistic Rationale and Key Parameters

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[7]

  • Palladium Catalyst and Ligand: The choice of the palladium source and its coordinating ligand is crucial. For electron-rich and potentially coordinating heteroaryl chlorides like our substrate, bulky, electron-rich phosphine ligands such as XPhos or SPhos, often used with a Pd₂(dba)₃ precursor or as pre-formed palladacycle catalysts (e.g., XPhos Pd G2), are highly effective.[1][8] These ligands promote the oxidative addition and reductive elimination steps.

  • Base: A base is essential for the activation of the boronic acid and to facilitate the transmetalation step.[7] Inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are commonly employed.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is typically used to dissolve both the organic reactants and the inorganic base.

Detailed Experimental Protocol: Synthesis of Ethyl 4-aryl-1H-pyrrolo[2,3-b]pyridine-2-carboxylates

G setup 1. Reaction Setup: - Add starting material, boronic acid,  catalyst, ligand, and base to a flask. inert 2. Inert Atmosphere: - Purge the flask with an inert gas  (Nitrogen or Argon). setup->inert solvent 3. Solvent Addition: - Add degassed solvent system. inert->solvent reaction 4. Reaction: - Heat the mixture with stirring. - Monitor progress by TLC or LC-MS. solvent->reaction workup 5. Aqueous Workup: - Cool, dilute with organic solvent,  wash with water and brine. reaction->workup purify 6. Purification: - Dry, concentrate, and purify by  column chromatography. workup->purify

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Pd₂(dba)₃ (2-5 mol%)

  • XPhos (4-10 mol%) or a suitable pre-catalyst like XPhos Pd G2 (2-5 mol%)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)

  • 1,4-Dioxane and Water (typically in a 4:1 to 10:1 ratio)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for chromatography

  • Ethyl acetate, hexanes, dichloromethane, methanol for chromatography

Procedure:

  • To a dry Schlenk flask or microwave vial, add this compound (1.0 eq.), the corresponding arylboronic acid (1.2 eq.), Pd₂(dba)₃ (0.025 eq.), XPhos (0.05 eq.), and K₃PO₄ (2.0 eq.).

  • Seal the flask/vial and evacuate and backfill with nitrogen or argon three times.

  • Add degassed 1,4-dioxane and water (e.g., in a 5:1 ratio) via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®.

  • Transfer the filtrate to a separatory funnel and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Ethyl 4-aryl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate.

Representative Data
EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
1Phenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O100~85%[8] (adapted)
24-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O90~90%[8] (adapted)
33-Thienylboronic acidXPhos Pd G2Cs₂CO₃Dioxane/H₂O100~80%General protocol

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[9][10] This reaction has become indispensable in medicinal chemistry for the synthesis of anilines and their derivatives, offering a significant improvement over classical methods which often require harsh conditions.[11]

Mechanistic Rationale and Key Parameters

The catalytic cycle is similar to the Suzuki-Miyaura reaction, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, followed by reductive elimination.[9]

  • Catalyst and Ligand: The choice of ligand is critical to prevent catalyst deactivation and promote the reductive elimination step. Bulky, electron-rich biaryl phosphine ligands such as RuPhos, XPhos, or Josiphos-type ligands are highly effective for the amination of heteroaryl chlorides.[8] Pre-formed catalysts like RuPhos Pd G2 simplify the reaction setup.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃) are commonly used.

  • Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or THF are typically used.

Detailed Experimental Protocol: Synthesis of Ethyl 4-(amino)-1H-pyrrolo[2,3-b]pyridine-2-carboxylates

G setup 1. Reaction Setup: - Add starting material, catalyst,  ligand, and base to a flask in a glovebox. reagents 2. Reagent Addition: - Add amine and anhydrous solvent. setup->reagents reaction 3. Reaction: - Heat the mixture with stirring. - Monitor progress by TLC or LC-MS. reagents->reaction quench 4. Quenching: - Cool and quench the reaction  carefully with water or sat. NH4Cl. reaction->quench workup 5. Aqueous Workup: - Extract with an organic solvent,  wash with brine. quench->workup purify 6. Purification: - Dry, concentrate, and purify by  column chromatography. workup->purify

Caption: Workflow for Buchwald-Hartwig amination.

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Pd₂(dba)₃ (1-3 mol%) and RuPhos (2-6 mol%) or RuPhos Pd G2 (1-3 mol%)

  • Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 - 2.0 equivalents)

  • Anhydrous toluene or 1,4-dioxane

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for chromatography

  • Ethyl acetate, hexanes, dichloromethane, methanol for chromatography

Procedure:

  • In a glovebox, add this compound (1.0 eq.), the palladium catalyst/pre-catalyst (e.g., RuPhos Pd G2, 0.02 eq.), and NaOtBu (1.5 eq.) to a dry Schlenk flask or microwave vial.

  • Seal the flask/vial, remove it from the glovebox, and add the amine (1.2 eq.) followed by anhydrous toluene via syringe under a positive pressure of nitrogen or argon.

  • Heat the reaction mixture to 80-120 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 1 to 18 hours.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by adding water.

  • Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the desired Ethyl 4-(amino)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate.

Representative Data
EntryAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
1MorpholinePd₂(dba)₃ / RuPhosNaOtBuToluene110~90%[8] (adapted)
2AnilineRuPhos Pd G2LiHMDSDioxane100~85%General protocol
3BenzylaminePd(OAc)₂ / BINAPCs₂CO₃Toluene100~75%[12] (adapted)

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic and heteroaromatic rings.[13] The pyridine ring of the 7-azaindole scaffold is electron-deficient, making the 4-position susceptible to nucleophilic attack, especially with a good leaving group like chlorine.

Mechanistic Rationale and Key Parameters

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[13] The leaving group then departs, restoring the aromaticity of the ring.

  • Substrate Electronics: The electron-withdrawing nature of the pyridine nitrogen atom stabilizes the negative charge in the Meisenheimer intermediate, facilitating the reaction at the 2- and 4-positions.

  • Nucleophile: A wide range of nucleophiles can be employed, including amines, alkoxides, and thiolates. Stronger nucleophiles generally lead to faster reactions.

  • Reaction Conditions: The reaction is often carried out at elevated temperatures, sometimes with the aid of microwave irradiation to accelerate the process. In some cases, particularly with highly reactive nucleophiles, the reaction can proceed under milder conditions. Acid catalysis can be beneficial for reactions with less nucleophilic amines like anilines.[14]

Detailed Experimental Protocol: Synthesis of Ethyl 4-(amino)-1H-pyrrolo[2,3-b]pyridine-2-carboxylates via SNAr

G setup 1. Reaction Setup: - Combine starting material and amine  in a suitable solvent. heat 2. Reaction: - Heat the mixture (conventional or microwave). - Monitor progress by TLC or LC-MS. setup->heat cool 3. Cooling & Concentration: - Cool the reaction mixture. - Remove the solvent under reduced pressure. heat->cool workup 4. Workup: - Partition the residue between  an organic solvent and water. cool->workup purify 5. Purification: - Dry, concentrate, and purify by  column chromatography or recrystallization. workup->purify

Caption: Workflow for Nucleophilic Aromatic Substitution (SNAr).

Materials:

  • This compound

  • Amine (2-5 equivalents, can also be used as solvent)

  • Solvent (e.g., 2-methoxyethanol, DMSO, NMP, or neat amine)

  • DIPEA (Diisopropylethylamine) (optional, as a non-nucleophilic base)

  • Ethyl acetate, hexanes, dichloromethane, methanol for chromatography

Procedure:

  • To a microwave vial or a sealed tube, add this compound (1.0 eq.) and the desired amine (3.0 eq.).

  • Add a high-boiling solvent such as 2-methoxyethanol or DMSO, or run the reaction neat if the amine is a liquid at the reaction temperature.

  • Seal the vessel and heat the reaction mixture to 120-180 °C (conventional heating) or irradiate in a microwave reactor at a similar temperature for 30 minutes to 5 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to afford the desired product.

Representative Data
EntryNucleophile (Amine)SolventTemp (°C)MethodYield (%)Reference
1N-methylpiperazine2-methoxyethanol110Conventional~80%[15] (adapted)
2MorpholineNeat150Microwave~90%General protocol
34-FluoroanilineWater, 0.1 eq. HCl100Conventional~70%[14] (adapted)

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel 7-azaindole derivatives. The protocols detailed in this guide for Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution provide robust and reproducible methods for the functionalization of the 4-position of the 7-azaindole core. By understanding the mechanistic principles behind these transformations and carefully selecting the reaction parameters, researchers can efficiently generate diverse libraries of compounds for screening in drug discovery programs and other scientific endeavors.

References

Application Notes & Protocols: Strategic Nucleophilic Substitution on Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to indole allows it to function as a bioisostere, interacting with a wide array of biological targets, most notably protein kinases. The specific substrate, Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, serves as a highly versatile starting material. The chloro-substituent at the C4-position of the pyridine ring is the focal point for chemical modification, offering a gateway to a diverse library of novel compounds through nucleophilic substitution.

This guide provides an in-depth exploration of the experimental procedures for achieving this critical transformation. We will dissect the underlying chemical principles, offer detailed, field-tested protocols for both classical and modern synthetic approaches, and provide insights for troubleshooting and optimization.

Mechanistic Rationale: Choosing the Right Synthetic Path

Functionalization of the C4-position on the 7-azaindole core is primarily achieved via two distinct, yet powerful, mechanistic pathways: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. The choice between them is dictated by the nature of the nucleophile, desired reaction conditions, and functional group tolerance.

The Classical Approach: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of heterocyclic chemistry. In this pathway, the electron-deficient nature of the pyridine ring, further activated by the fused pyrrole, renders the C4-position susceptible to attack by a nucleophile. The reaction typically proceeds through a two-step addition-elimination sequence via a discrete, non-aromatic Meisenheimer complex.[1] However, recent studies suggest that many of these reactions may proceed through a concerted mechanism.[1]

This method is often favored for its operational simplicity and cost-effectiveness. However, it frequently necessitates forcing conditions, such as high temperatures and the use of a large excess of the amine or a strong base, which can limit its applicability for sensitive substrates.[2]

The Modern Approach: Palladium-Catalyzed Buchwald-Hartwig Amination

Over the past two decades, the Buchwald-Hartwig amination has revolutionized the formation of C-N bonds, offering a milder and more versatile alternative to classical methods.[3][4] This reaction utilizes a palladium catalyst, typically in conjunction with a specialized biarylphosphine ligand, to couple an amine with the aryl chloride.

The catalytic cycle allows the reaction to proceed under significantly milder conditions, demonstrating remarkable functional group tolerance and broad substrate scope.[3] The success of this transformation is highly dependent on the judicious selection of the palladium source, ligand, and base, with specialized precatalysts and ligands like RuPhos and SPhos showing excellent efficacy for this class of heterocycles.[2]

Core Experimental Protocols

The following protocols are designed to be robust and reproducible. All operations involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques.

Protocol 1: SNAr Displacement with a Secondary Amine

This protocol details the reaction of this compound with (S)-1-aminopiperidine-3-carboxylic acid ethyl ester hydrochloride, a representative secondary amine, under microwave conditions.

dot

Caption: SNAr Experimental Workflow.

Materials & Reagents:

  • This compound

  • (S)-1-aminopiperidine-3-carboxylic acid ethyl ester hydrochloride

  • n-Butanol

  • Microwave synthesis reactor

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

  • Dichloromethane (DCM) and Methanol (MeOH) for elution

Step-by-Step Procedure:

  • Reaction Setup: To a microwave reaction tube, add this compound (1.0 eq) and (S)-1-aminopiperidine-3-carboxylic acid ethyl ester hydrochloride (2.0 eq).[5]

  • Solvent Addition: Add n-butanol (approx. 0.25 M concentration relative to the limiting reagent).

  • Microwave Irradiation: Seal the tube and place it in the microwave reactor. Heat the reaction mixture to 150 °C for 1 hour.[5]

  • Reaction Monitoring: After cooling, the reaction progress can be checked by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.

  • Work-up: Concentrate the reaction mixture to dryness under reduced pressure using a rotary evaporator.[5]

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of dichloromethane and methanol to elute the desired product.[5]

  • Characterization: Combine the pure fractions, evaporate the solvent, and dry the final product under high vacuum. Characterize by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol describes a general and highly efficient method for the coupling of various secondary amines using a modern palladium precatalyst system.

dot

Caption: General Buchwald-Hartwig Amination Scheme.

Materials & Reagents:

  • This compound

  • Amine (primary or secondary, e.g., N-methylpiperazine)[2]

  • RuPhos Pd G2 precatalyst (or similar, like P1)[2]

  • RuPhos ligand (L1)[2]

  • Lithium bis(trimethylsilyl)amide (LiHMDS), 1 M solution in THF

  • Anhydrous, degassed Tetrahydrofuran (THF)

  • Inert atmosphere supplies (Nitrogen or Argon)

  • Standard Schlenk glassware

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the this compound (1.0 eq, e.g., 0.5 mmol), RuPhos Pd G2 precatalyst (1 mol %), and RuPhos ligand (1 mol %) to an oven-dried Schlenk flask equipped with a magnetic stir bar.[2]

  • Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous, degassed THF.

  • Nucleophile & Base: Add the secondary amine (1.2 eq, e.g., 0.6 mmol), followed by the dropwise addition of LiHMDS (2.4 eq, 1 M in THF) at room temperature.[2]

  • Reaction: Stir the mixture at room temperature. The reaction is typically rapid and can be complete in as little as 30 minutes.[2]

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Characterization: Confirm the structure and purity of the isolated product by spectroscopic methods.

Comparative Analysis of Methodologies

The selection of a synthetic route is a critical decision in any research and development campaign. The table below summarizes the key attributes of the SNAr and Buchwald-Hartwig amination approaches for modifying the 7-azaindole core.

FeatureNucleophilic Aromatic Substitution (SNAr) Buchwald-Hartwig Amination
Mechanism Addition-Elimination or Concerted[1]Palladium-Catalyzed Cross-Coupling[3]
Typical Nucleophiles Strong nucleophiles; often requires excess amineWide range of primary & secondary amines, amides[2][6]
Catalyst/Reagents Often requires strong base or no catalystPalladium precatalyst + Biarylphosphine ligand + Base[2]
Solvents High-boiling polar solvents (e.g., n-BuOH, DMSO)[5]Aprotic solvents (e.g., THF, Dioxane, Toluene)[2][6]
Temperature High temperatures (often >100 °C), Microwave[2][5]Room temperature to moderate heat (e.g., 80 °C)[2][7]
Advantages Operationally simple, cost-effective reagentsMild conditions, high functional group tolerance, broad scope
Limitations Limited to strong nucleophiles, harsh conditions[2]Cost of catalyst/ligand, sensitivity to air/moisture

Field Insights & Troubleshooting

  • Pyrrole N-H Reactivity: While many modern Buchwald-Hartwig protocols tolerate the unprotected N-H of the pyrrole ring, its acidity can sometimes interfere with strongly basic reactions.[2] If side reactions or low yields are observed, protection of the N-H with a group like triisopropylsilyl (TIPS) or SEM may be necessary.[5][8]

  • Solvolysis as a Side Reaction: In both SNAr and cross-coupling reactions, particularly under acidic or prolonged heating conditions, the solvent (e.g., water, alcohols) can act as a nucleophile, leading to the formation of the corresponding 4-hydroxy or 4-alkoxy byproduct.[9] Running reactions under strictly anhydrous conditions can mitigate this.

  • Catalyst Deactivation: For Buchwald-Hartwig reactions, ensure all solvents are rigorously degassed and reagents are anhydrous. The use of modern, air-stable palladium precatalysts (like the G2, G3, or G4 variants) can significantly improve reproducibility and simplify handling.[10]

  • Choice of Base: The base is critical in palladium-catalyzed reactions. Strong, non-nucleophilic bases like LiHMDS or NaOtBu are commonly used. For sensitive substrates, weaker bases like K₂CO₃ or Cs₂CO₃ may be employed, though this might require higher temperatures.

References

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central. Available at: [Link]

  • Cheminform Abstract: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Wiley Online Library. Available at: [Link]

  • NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia. Available at: [Link]

  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. PMC - NIH. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. MDPI. Available at: [Link]

  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Available at: [Link]

  • (PDF) Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. ResearchGate. Available at: [Link]

  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals. Available at: [Link]

  • How to prepare and apply 4-chloro-1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid? Bloem. Available at: [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC - PubMed Central. Available at: [Link]

  • Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. PMC - NIH. Available at: [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. PMC - NIH. Available at: [Link]

  • Concerted Nucleophilic Aromatic Substitutions. PMC - NIH. Available at: [Link]

  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve the yield and purity of this valuable intermediate. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other therapeutic agents.[1][2] The successful and efficient synthesis of its derivatives is therefore of critical importance.

This document provides a detailed, step-by-step protocol for a common synthetic route to this compound, followed by an in-depth troubleshooting guide in a question-and-answer format. Each section is grounded in established chemical principles and supported by literature references to ensure scientific integrity.

I. Recommended Synthetic Protocol

The synthesis of this compound is typically achieved through a multi-step process starting from the commercially available 7-azaindole. A crucial part of this strategy involves the protection of the pyrrole nitrogen, followed by directed lithiation and subsequent carboxylation.

Overall Synthetic Scheme:

Synthetic_Scheme Start 7-Azaindole Step1 Chlorination Start->Step1 Intermediate1 4-Chloro-7-azaindole Step1->Intermediate1 Step2 N-Protection (TIPSCl) Intermediate1->Step2 Intermediate2 4-Chloro-1-(triisopropylsilyl) -1H-pyrrolo[2,3-b]pyridine Step2->Intermediate2 Step3 Lithiation (s-BuLi) & Carboxylation (ClCOOEt) Intermediate2->Step3 Intermediate3 Ethyl 4-chloro-1-(triisopropylsilyl) -1H-pyrrolo[2,3-b]pyridine-2-carboxylate Step3->Intermediate3 Step4 Deprotection Intermediate3->Step4 End This compound Step4->End

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 4-Chloro-7-azaindole

The initial step involves the chlorination of 7-azaindole. A common method is the N-oxidation of 7-azaindole followed by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). The addition of a base such as diisopropylethylamine (DIPEA) can improve the yield.[1]

  • Reaction: 7-azaindole is first oxidized to its N-oxide using an oxidizing agent like hydrogen peroxide.

  • Chlorination: The resulting N-oxide is then reacted with POCl₃ to introduce the chlorine atom at the 4-position of the pyridine ring.

  • Work-up: The reaction is quenched, and the product is isolated, often yielding up to 85.6%.[1]

Step 2: N-Protection of 4-Chloro-7-azaindole

To prevent side reactions at the pyrrole nitrogen in the subsequent lithiation step, it is essential to protect this position. Triisopropylsilyl (TIPS) is an effective protecting group for this purpose.[3]

  • Procedure: 4-Chloro-7-azaindole is dissolved in an appropriate solvent like DMF and cooled. A strong base, such as sodium hydride (NaH), is added to deprotonate the pyrrole nitrogen. Triisopropylsilyl chloride (TIPSCl) is then added to form the N-protected intermediate.[3]

  • Rationale: The bulky TIPS group not only protects the nitrogen but also directs the subsequent lithiation to the C2 position of the pyrrole ring.

Step 3: Lithiation and Carboxylation

This is the key step where the ethyl carboxylate group is introduced. The reaction involves a highly reactive organolithium intermediate.

  • Lithiation: The TIPS-protected 4-chloro-7-azaindole is dissolved in an anhydrous solvent like THF and cooled to a very low temperature (-78 °C). A strong base, typically sec-butyllithium (s-BuLi), is added dropwise to deprotonate the C2 position.[3]

  • Carboxylation: After stirring for a period to ensure complete lithiation, ethyl chloroformate (ClCOOEt) is added to the reaction mixture. The lithium atom is displaced by the ethyl carboxylate group.[3]

  • Critical Parameters: Maintaining a low temperature and anhydrous conditions is crucial to prevent side reactions and ensure high yield.

Step 4: Deprotection

The final step is the removal of the TIPS protecting group to yield the target molecule.

  • Procedure: The TIPS-protected ester is treated with a fluoride source, such as tetrabutylammonium fluoride (TBAF), or under acidic conditions to cleave the silyl ether bond.

  • Purification: The crude product is then purified, typically by column chromatography, to obtain the final this compound.

II. Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis, providing explanations and actionable solutions.

Troubleshooting_Flow Start Low Yield or Impure Product Q1 Incomplete N-Protection? Start->Q1 Q2 Inefficient Lithiation? Start->Q2 Q3 Side Reactions during Carboxylation? Start->Q3 Q4 Difficult Deprotection? Start->Q4 Q5 Purification Challenges? Start->Q5 A1 Verify with TLC/NMR. Increase NaH/TIPSCl equivalents. Ensure anhydrous conditions. Q1->A1 A2 Check s-BuLi concentration. Strictly maintain -78°C. Use freshly distilled THF. Q2->A2 A3 Add ethyl chloroformate slowly at -78°C. Check for multiple spots on TLC. Q3->A3 A4 Screen deprotection conditions (e.g., TBAF, HF-Pyridine). Monitor reaction progress carefully. Q4->A4 A5 Optimize column chromatography conditions (solvent system, silica gel). Consider recrystallization. Q5->A5

Caption: A logical flow for troubleshooting common synthesis issues.

Q1: My yield of the N-TIPS protected intermediate is low, and I see starting material remaining. What could be the cause?

A1: This issue typically points to incomplete deprotonation of the pyrrole nitrogen or degradation of the reagents.

  • Moisture: Sodium hydride (NaH) is extremely sensitive to moisture. Ensure your solvent (DMF) is anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Quality: Use freshly opened or properly stored NaH and TIPSCl. The quality of these reagents is paramount for a successful reaction.

  • Insufficient Base: You may need to increase the equivalents of NaH to ensure complete deprotonation. A slight excess (1.2-1.5 equivalents) is often recommended.[3]

  • Reaction Time/Temperature: While the deprotonation is usually rapid at 0 °C, ensure sufficient stirring time after the addition of NaH before adding TIPSCl. Allowing the reaction to warm to room temperature can also drive it to completion.[3]

Q2: The lithiation and carboxylation step is giving me a complex mixture of products with a low yield of the desired ester. What are the likely culprits?

A2: This is a critical and sensitive step. Several factors can lead to poor outcomes.

  • Temperature Control: The lithiated intermediate is highly unstable at temperatures above -78 °C. Ensure your cooling bath is consistently maintained at this temperature throughout the addition of s-BuLi and ethyl chloroformate.

  • Anhydrous Conditions: Any trace of water will quench the organolithium species, leading to the recovery of the starting material after work-up. Use freshly distilled, anhydrous THF.

  • s-BuLi Titration: The concentration of commercially available s-BuLi can vary. It is good practice to titrate the solution before use to know the exact molarity.

  • Slow Addition: Both s-BuLi and ethyl chloroformate should be added slowly and dropwise to control the reaction exotherm and minimize side reactions.

  • Side Reactions: The formation of byproducts can occur if the lithiation is not selective or if the electrophile reacts at other positions. However, the TIPS group generally directs the lithiation to the C2 position effectively.

Q3: I am observing the formation of a significant amount of di-carboxylated or other unexpected byproducts. Why is this happening?

A3: The formation of multiple products suggests a loss of selectivity or competing reaction pathways.

  • Over-lithiation: Using a large excess of s-BuLi could potentially lead to deprotonation at other positions on the aromatic rings, although this is less common with the directed lithiation at C2.

  • Reaction with Solvent: At higher temperatures, organolithium reagents can react with THF. This underscores the importance of strict temperature control.

  • Impure Reagents: Impurities in the starting materials or reagents can lead to a cascade of side reactions. Ensure the purity of your TIPS-protected intermediate before proceeding.

Q4: The deprotection of the TIPS group is incomplete or results in the degradation of my product. What are the best practices for this step?

A4: The stability of the 7-azaindole core can be sensitive to the deprotection conditions.

  • Choice of Reagent: Tetrabutylammonium fluoride (TBAF) is a common and effective reagent for TIPS deprotection. However, if you observe degradation, you might consider milder conditions or other fluoride sources like HF-Pyridine.

  • Reaction Monitoring: Closely monitor the reaction progress by TLC. Prolonged reaction times can lead to the formation of impurities.

  • pH Control: During work-up, carefully control the pH. The 7-azaindole nucleus can be sensitive to strongly acidic or basic conditions.

Q5: I am struggling with the final purification of the ethyl ester. What are some effective purification strategies?

A5: The polarity of the final product and potential impurities can make purification challenging.

  • Column Chromatography: Systematically screen different solvent systems for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification. Experiment with different solvent systems to find one that provides good crystal formation.

  • Acid-Base Extraction: The basic nitrogen on the pyridine ring can be exploited for purification. An acid-base extraction can help remove non-basic impurities.

III. Quantitative Data Summary

Reaction Step Key Reagents & Conditions Typical Yield Reference
N-Protection NaH (1.5 eq.), TIPSCl (1.5 eq.), DMF, 0 °C to RT>90%[3]
Lithiation & Carboxylation s-BuLi (2.0 eq.), THF, -78 °C; then ClCOOEt (2.0 eq.)80-95%[3]
Deprotection TBAF in THF, RTVariable, often >80%-

IV. References

  • How to prepare and apply 4-chloro-1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid? (URL not available)

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC (URL: [Link])

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC (URL: [Link])

  • Preparation method for 4-substituted-7-azaindole - Google Patents. (URL: )

  • Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate - MySkinRecipes. (URL: [Link])

  • 1H-Pyrrole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure. (URL: [Link])

  • Ethyl 4-​chloro-​1H-​pyrrolo[2,​3-​d]​pyrimidine-​2-​carboxylate - MySkinRecipes. (URL: [Link])

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PubMed Central. (URL: [Link])

  • ethyl 4-chloro-1H-pyrrolo[2, 3-b]pyridine-3-carboxylate, min 97%, 1 gram. (URL not available)

  • Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. (URL not available)

Sources

Technical Support Center: Purification of Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (ECPC), a key intermediate in pharmaceutical synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this 7-azaindole derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure you achieve the desired purity and yield in your experiments.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the purification of this compound. Each problem is followed by a systematic approach to its resolution, grounded in the chemical principles of the compound and purification techniques.

Scenario 1: Low Purity After Column Chromatography

Question: I've purified my crude ECPC via silica gel column chromatography, but my analytical data (¹H NMR, LC-MS) still shows significant impurities. What could be the issue?

Answer: Low purity after column chromatography can stem from several factors, ranging from improper solvent selection to the inherent properties of the impurities. Let's break down the potential causes and solutions.

Potential Causes and Step-by-Step Solutions:

  • Inappropriate Solvent System: The polarity of your mobile phase may not be optimal for separating your target compound from its impurities.

    • Troubleshooting Steps:

      • Thin-Layer Chromatography (TLC) Optimization: Before running a column, perform a thorough TLC analysis using a range of solvent systems with varying polarities. A good solvent system should provide a clear separation between your product spot and any impurity spots, with an Rf value for your product ideally between 0.2 and 0.4.

      • Solvent System Suggestions: For 7-azaindole derivatives, common solvent systems include gradients of ethyl acetate in hexanes or petroleum ether.[1] For more polar impurities, consider a dichloromethane/methanol system.

      • Adjusting Polarity: If your compound and impurities are eluting too quickly (high Rf), decrease the polarity of the mobile phase (e.g., increase the hexane/ethyl acetate ratio). Conversely, if they are moving too slowly (low Rf), increase the polarity.[1]

  • Co-eluting Impurities: Some impurities may have a very similar polarity to ECPC, making separation by standard chromatography challenging.

    • Troubleshooting Steps:

      • Identify the Impurity: If possible, use techniques like LC-MS to identify the mass of the co-eluting impurity. This can provide clues as to its structure (e.g., unreacted starting material, isomers, or side-products).

      • Alternative Stationary Phases: If standard silica gel is ineffective, consider using a different stationary phase. For heterocyclic compounds, alumina (basic or neutral) can sometimes offer different selectivity. Alternatively, reverse-phase chromatography (C18) with a mobile phase like acetonitrile/water may be effective.

      • pH Modification: For pyridine-containing compounds, peak tailing and poor separation can occur due to interactions with acidic silanol groups on the silica surface. Adding a small amount of a basic modifier like triethylamine (TEA) (e.g., 0.1-1%) to your mobile phase can improve peak shape and resolution.

  • Column Overloading: Loading too much crude material onto the column can lead to broad bands and poor separation.

    • Troubleshooting Steps:

      • Rule of Thumb: As a general guideline, the amount of crude material should be approximately 1-5% of the mass of the stationary phase.

      • Dry Loading: For compounds with limited solubility in the initial mobile phase, consider dry loading. This involves adsorbing your crude material onto a small amount of silica gel, evaporating the solvent, and then carefully loading the resulting powder onto the top of your column.

Scenario 2: Product "Oiling Out" During Recrystallization

Question: I'm attempting to recrystallize my ECPC, but instead of forming crystals, it separates as an oil. How can I resolve this?

Answer: "Oiling out" is a common problem in recrystallization and typically occurs when the solution is supersaturated or when the melting point of the solute is lower than the boiling point of the solvent. The presence of impurities can also inhibit crystal lattice formation.

Potential Causes and Step-by-Step Solutions:

  • Solution Cooled Too Quickly or is Too Concentrated: Rapid cooling or an overly concentrated solution can lead to the product coming out of solution as a liquid phase instead of forming a crystal lattice.

    • Troubleshooting Steps:

      • Re-heat and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated.

      • Slow Cooling: Allow the flask to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator. Insulating the flask can promote slower cooling and the formation of larger, purer crystals.

      • Scratching: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: If you have a small amount of pure ECPC, add a single, tiny crystal to the cooled solution to induce crystallization.

  • Inappropriate Recrystallization Solvent: The chosen solvent may be too good of a solvent for your compound, even at low temperatures, or it may be a poor solvent that causes the compound to precipitate out too quickly.

    • Troubleshooting Steps:

      • Solvent Selection Principles: An ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures.

      • Solvent System Screening: Test the solubility of your crude ECPC in a variety of solvents on a small scale. Good candidates for chlorinated indole/azaindole esters include toluene, ethyl acetate/hexane mixtures, or ethanol.[2]

      • Two-Solvent System: If a single solvent is not effective, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be employed. Dissolve the crude material in a minimal amount of the "good" hot solvent, and then slowly add the "poor" solvent until the solution becomes turbid. Re-heat to clarify and then allow to cool slowly. A common combination is ethyl acetate (good solvent) and hexanes (poor solvent).

Visualization of Purification Strategy Selection

Purification_Decision_Tree start Crude ECPC Sample tlc Perform TLC Analysis start->tlc recrystallization Consider Recrystallization start->recrystallization If sample is mostly pure and solid check_spots Are spots well-separated? tlc->check_spots chromatography Column Chromatography check_spots->chromatography Yes optimize_solvent Optimize TLC Solvent System check_spots->optimize_solvent No check_purity Check Purity (NMR, LC-MS) chromatography->check_purity recrystallization->check_purity optimize_solvent->tlc pure_product Pure Product check_purity->pure_product Purity > 98% troubleshoot_chrom Troubleshoot Chromatography (e.g., change stationary phase, add modifier) check_purity->troubleshoot_chrom Purity < 98% troubleshoot_recryst Troubleshoot Recrystallization (e.g., change solvent, slow cooling) check_purity->troubleshoot_recryst Purity < 98% troubleshoot_chrom->chromatography troubleshoot_recryst->recrystallization

Caption: Decision tree for selecting a purification strategy for ECPC.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

While the exact impurity profile depends on the synthetic route, common impurities in the synthesis of 7-azaindole derivatives can include:

  • Unreacted Starting Materials: Depending on the specific synthesis, these could be precursors to the pyrrolopyridine core.

  • Regioisomers: During the formation of the heterocyclic ring, isomers may be formed.

  • Hydrolysis Product: The ethyl ester is susceptible to hydrolysis to the corresponding carboxylic acid, especially if exposed to acidic or basic conditions during workup or purification.

  • Byproducts from Side Reactions: Side reactions, such as over-alkylation or dimerization, can occur.[1]

Q2: How can I effectively remove residual solvent from my purified ECPC?

Residual solvents can be persistent. To remove them:

  • High Vacuum Drying: Place the sample under high vacuum for several hours. Gentle heating (e.g., 30-40 °C), if the compound is thermally stable, can accelerate solvent removal.

  • Trituration/Lyophilization: If the product is a solid, trituration with a non-solvent in which the desired compound is insoluble but the residual solvent is miscible (e.g., hexanes) can be effective. For stubborn aqueous or ethereal solvents, lyophilization (freeze-drying) can be an option if you have the appropriate equipment.

Q3: My purified ECPC is colored (e.g., yellow or brown). Is this normal, and how can I decolorize it?

Ideally, pure ECPC should be a white to off-white solid. Coloration often indicates the presence of minor, highly colored impurities.

  • Activated Carbon: For minor color impurities, you can sometimes use a small amount of activated carbon during recrystallization. Dissolve the crude product in the hot recrystallization solvent, add a small amount of activated carbon, swirl for a few minutes, and then perform a hot filtration to remove the carbon before allowing the solution to cool. Be aware that activated carbon can also adsorb some of your product, potentially reducing the yield.

  • Re-purification: If the color is significant, a second purification step (e.g., another column or a different recrystallization solvent) may be necessary.

Q4: What are the recommended storage conditions for pure this compound?

To ensure the long-term stability of your purified compound:

  • Store in a cool, dry place: Keep the container tightly sealed to protect it from moisture, which could lead to hydrolysis of the ester.

  • Protect from light: Many complex organic molecules can be light-sensitive. Storing in an amber vial or in a dark location is recommended.

  • Inert Atmosphere: For very long-term storage or for highly sensitive applications, storing under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

III. Summary of Key Purification Parameters

Purification TechniqueKey ParametersRecommendations for ECPC
Column Chromatography Stationary Phase: Silica gel is the standard choice.
Mobile Phase: Start with a gradient of ethyl acetate in hexanes or petroleum ether.[1] For more polar impurities, consider dichloromethane/methanol. The addition of 0.1-1% triethylamine can improve peak shape.
Recrystallization Solvent Selection: Screen solvents like toluene, ethanol, and ethyl acetate/hexane mixtures.[2] An ideal solvent should dissolve the compound when hot and have low solubility when cold.
Cooling Rate: Slow cooling is crucial to promote crystal growth and prevent oiling out.

IV. Experimental Protocols

Protocol 1: General Procedure for Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes).

  • Column Packing: Pour the slurry into the column and allow the silica to pack under gentle pressure (e.g., from a nitrogen line or a hand pump). Ensure the packed bed is level and free of cracks or air bubbles.

  • Sample Loading: Dissolve the crude ECPC in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully apply the sample solution to the top of the silica bed. Alternatively, perform a dry loading as described in the troubleshooting section.

  • Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute your compound.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: General Procedure for Recrystallization
  • Dissolution: Place the crude ECPC in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Crystallization: Once crystals begin to form, you can further cool the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

V. References

  • Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K. (2020). Nanjing Tech University.

  • How to prepare and apply 4-chloro-1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid? (n.d.). Chemical Synthesis Website.

  • Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues. (n.d.). PubMed Central.

  • Photophysics and Biological Applications of 7-Azaindole and Its Analogs. (n.d.). ACS Publications.

  • A highly effective synthesis of 2-alkynyl-7-azaindoles. (n.d.). Aurigene Pharmaceutical Services.

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (2017). MDPI.

  • 1H-Pyrrole-2-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses Procedure.

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (n.d.). PubMed Central.

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (2001). ResearchGate.

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). PubMed Central.

  • 7-Azaindole: Uses and Synthesis. (2024). ChemicalBook.

  • Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate. (n.d.). Google Patents.

  • 1H-Indole-2-carboxylic acid, 5-chloro-3-phenyl-, ethyl ester. (n.d.). Organic Syntheses Procedure.

  • Carboxylate migration from ethyl cyanoformate to methylene: rapid access toward pyrrolo[1,2-a]pyrazines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

  • Recent advances in the global ring functionalization of 7-azaindoles. (n.d.). RSC Publishing.

  • General methods for the synthesis and late-stage diversification of 2,4-substituted 7-azaindoles. (n.d.). ResearchGate.

  • Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange. (2013). PubMed.

  • Azaindole synthesis. (n.d.). Organic Chemistry Portal.

  • Ethyl 2-(3-Chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate. (n.d.). PubChem.

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. (2022). The Royal Society of Chemistry.

  • Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. (n.d.). NIH.

  • Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. (n.d.). PubMed Central.

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (n.d.). RosDok.

  • Biological activity and material applications of 7-azaindole derivatives. (2020). ResearchGate.

  • Cyclocondensation of 5-chloro-4-formylpyrrole-3-carboxylates with arylamines. Synthesis and fluorescent properties of pyrrolo[2,3-b]quinoline-3-carboxylates and their benzo[f] analogs. (2025). ResearchGate.

  • ethyl 4-chloro-1H-pyrrolo[2, 3-b]pyridine-3-carboxylate, min 97%, 1 gram. (n.d.). Chemical Supplier Website.

  • Azaindoles. (n.d.). Inter Chem.

  • Ethyl 7-azaindole-2-carboxylate. (n.d.). ChemBK.

  • Using Selectivity of Fused-Core® Particles to Optimize Resolution for Improved LC and LCMS Method Development. (n.d.). HALO Columns.

  • Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method. (n.d.). Google Patents.

  • Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. (n.d.). Der Pharma Chemica.

  • Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate. (n.d.). Matrix Scientific.

Sources

Technical Support Center: Overcoming Solubility Challenges with Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility issues with this valuable heterocyclic building block. As a derivative of the 7-azaindole scaffold, this compound possesses a unique combination of functional groups that influence its physicochemical properties, including its solubility. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate these challenges effectively in your experimental workflows.

Understanding the Molecule: The Root of Solubility Issues

This compound is a moderately polar molecule with a rigid, planar heterocyclic core. The presence of the pyrrolo[2,3-b]pyridine (7-azaindole) ring system, the chloro substituent, and the ethyl carboxylate group all contribute to its solubility characteristics. The nitrogen atoms in the bicyclic system can act as hydrogen bond acceptors, while the N-H of the pyrrole ring is a hydrogen bond donor. The ethyl carboxylate group adds some lipophilicity and another potential hydrogen bond acceptor site. The chloro group further increases the molecule's polarity and can participate in dipole-dipole interactions.

The key challenge often arises from the compound's crystalline nature and the strong intermolecular forces in its solid state. Overcoming these forces requires the selection of an appropriate solvent or solvent system that can favorably interact with the molecule.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound in common laboratory solvents. Where should I start?

A1: Due to its chemical structure, this compound is expected to have limited solubility in non-polar solvents like hexanes and toluene. A good starting point is to use polar aprotic solvents. Based on solubility studies of the parent 7-azaindole scaffold, solvents like tetrahydrofuran (THF), acetone, and dimethylformamide (DMF) are likely to be effective. For reactions, THF is often a good initial choice due to its relatively low boiling point and compatibility with many reagents. For analytical purposes, acetonitrile or a mixture of acetonitrile and water may be suitable.

Q2: I've tried common polar aprotic solvents with limited success. What are my next steps?

A2: If single solvents are not effective, a systematic approach to solvent screening and the use of co-solvents is recommended. You can also consider gentle heating to increase the rate of dissolution and the equilibrium solubility. However, be mindful of the compound's stability at elevated temperatures. A step-by-step troubleshooting guide for this is provided in the "Troubleshooting Guides" section below.

Q3: Can I use protic solvents like methanol or ethanol?

A3: Yes, polar protic solvents such as methanol and ethanol can also be effective, as they can engage in hydrogen bonding with the molecule. However, their reactivity in certain chemical transformations (e.g., transesterification of the ethyl ester) should be considered. For simple dissolution for analysis or non-reactive applications, they are a viable option.

Q4: Is it possible to improve the aqueous solubility of this compound?

A4: The aqueous solubility of this compound is expected to be low. To improve it, you can consider pH adjustment. The pyrrolo[2,3-b]pyridine ring system has a basic nitrogen in the pyridine ring, which can be protonated at acidic pH. This will form a salt and can significantly increase aqueous solubility.[1] However, the stability of the compound at low pH should be verified.

Q5: My compound precipitates out of solution during my reaction. What can I do?

A5: Precipitation during a reaction can be due to several factors, including a change in the solvent composition, a temperature change, or the formation of a less soluble product. To address this, you can try:

  • Increasing the solvent volume: This will lower the concentration of your reactants and products.

  • Using a co-solvent: Adding a stronger solvent for your compound can help maintain its solubility.

  • Running the reaction at a higher temperature: This can increase the solubility of your compound and any intermediates or products.

  • Filtering the reaction mixture hot: If the product is soluble at a higher temperature but crystallizes upon cooling, a hot filtration can separate it from insoluble impurities.

Troubleshooting Guides

Guide 1: Systematic Solvent Screening Protocol

This protocol will guide you through a systematic approach to finding a suitable solvent for this compound.

Objective: To identify an appropriate single or co-solvent system for your desired concentration.

Materials:

  • This compound

  • A selection of solvents (see table below)

  • Small vials (e.g., 1-2 mL) with caps

  • Magnetic stir plate and stir bars

  • Vortex mixer

  • Heating block or water bath

Procedure:

  • Initial Solvent Selection: Choose a range of solvents with varying polarities. A suggested starting panel is provided in the table below.

  • Prepare Samples: Accurately weigh a small amount of your compound (e.g., 1-5 mg) into each vial.

  • Solvent Addition: Add a measured volume of the first solvent (e.g., 0.1 mL) to the corresponding vial.

  • Initial Observation: Observe if the compound dissolves immediately at room temperature.

  • Agitation: If not fully dissolved, cap the vial and vortex for 30-60 seconds. If a magnetic stir bar is used, allow it to stir for 5-10 minutes.

  • Incremental Solvent Addition: If the compound is still not dissolved, add another measured volume of the solvent and repeat the agitation step. Continue this process until the compound dissolves or you reach a maximum practical volume for your application.

  • Heating: If the compound remains insoluble at room temperature, gently heat the vial in a water bath or on a heating block (e.g., to 40-50 °C). Be cautious with volatile solvents.

  • Co-solvent Screening: If a single solvent is not effective, try co-solvent systems. A common approach is to start with a solvent in which the compound has poor solubility and titrate in a solvent in which it is more soluble. For example, start with a suspension in dichloromethane and add small aliquots of DMF or THF.

  • Record Observations: Carefully record the approximate solubility in each solvent or co-solvent system (e.g., in mg/mL).

Table 1: Suggested Solvents for Screening

Solvent ClassExamplesExpected Solubility
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), Tetrahydrofuran (THF), AcetoneHigh to moderate solubility is expected, especially in DMF and DMSO. THF and acetone are also good candidates based on data for the 7-azaindole core.
Polar Protic Methanol, Ethanol, IsopropanolModerate solubility is likely due to hydrogen bonding capabilities.
Chlorinated Dichloromethane (DCM), ChloroformModerate to low solubility is expected. Can be a component of a co-solvent system.
Ethers 1,4-Dioxane, Diethyl etherLow solubility is expected in diethyl ether. Dioxane may be more effective.
Hydrocarbons Hexanes, TolueneVery low to negligible solubility is expected.
Aqueous Water, Buffered solutionsVery low solubility in neutral water. Solubility may be enhanced at acidic pH.[1]
Guide 2: Enhancing Aqueous Solubility through pH Adjustment

Objective: To prepare an aqueous stock solution by leveraging the basicity of the pyridine nitrogen.

Materials:

  • This compound

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • pH meter or pH paper

  • Stir plate and stir bar

Procedure:

  • Prepare a Suspension: Add a known amount of the compound to a volume of deionized water to create a suspension.

  • Acidification: While stirring, slowly add 1 M HCl dropwise.

  • Monitor pH and Dissolution: Monitor the pH and visually inspect for dissolution. As the pH decreases, the pyridine nitrogen will become protonated, forming a more soluble salt.

  • Target pH: Continue adding acid until the compound is fully dissolved. Record the final pH.

  • Neutralization (Optional): If required for your application, you can carefully neutralize the solution by adding 1 M NaOH dropwise. Be aware that the compound may precipitate as you approach its pKa.

  • Stability Check: It is crucial to assess the stability of your compound in the acidic solution over the timeframe of your experiment, as ester hydrolysis can be a concern.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a decision-making process for addressing solubility issues with this compound.

Solubility_Troubleshooting start Start: Compound is Insoluble solvent_screen Perform Systematic Solvent Screen (Guide 1) start->solvent_screen polar_aprotic Try Polar Aprotic Solvents (DMF, DMSO, THF, Acetone) solvent_screen->polar_aprotic Initial Step polar_protic Try Polar Protic Solvents (MeOH, EtOH) polar_aprotic->polar_protic Insoluble success Success: Compound Dissolved polar_aprotic->success Soluble heating Apply Gentle Heating (40-50 °C) polar_protic->heating Insoluble polar_protic->success Soluble cosolvent Use a Co-solvent System heating->cosolvent Insoluble heating->success Soluble ph_adjustment For Aqueous Systems: Perform pH Adjustment (Guide 2) cosolvent->ph_adjustment Insoluble / Aqueous Required cosolvent->success Soluble fail Still Insoluble: Consider Advanced Techniques (e.g., formulation strategies) cosolvent->fail Insoluble ph_adjustment->success Soluble ph_adjustment->fail Insoluble / Unstable

Caption: Decision tree for troubleshooting solubility.

Advanced Strategies

For particularly challenging applications, such as formulation for in vivo studies, more advanced techniques may be necessary. These can include:

  • Co-crystallization: Forming a co-crystal with a highly soluble co-former.

  • Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix to prevent crystallization.

  • Complexation: Using cyclodextrins or other complexing agents to encapsulate the molecule and improve its aqueous solubility.[1]

  • Particle Size Reduction: Techniques like micronization can increase the dissolution rate, although they do not affect the equilibrium solubility.[2]

These methods typically require specialized equipment and expertise in formulation science.

We hope this technical support guide provides you with the necessary information to successfully handle this compound in your research. Should you have further questions, please do not hesitate to contact our technical support team.

References

  • Nanjing Tech University. (2020, July 9). Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K. Retrieved from [Link]

  • PMC. (2018, December 10). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Retrieved from [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Improving solubility via structural modification. Retrieved from [Link]

  • PubChem. ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. Retrieved from [Link]

  • LookChem. How to prepare and apply 4-chloro-1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid?. Retrieved from [Link]

  • PMC - NIH. Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

Sources

Technical Support Center: Stability of Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. This resource provides in-depth answers to frequently asked questions and troubleshooting advice regarding the stability of this compound when stored in Dimethyl Sulfoxide (DMSO). Our goal is to equip you with the necessary knowledge to ensure the integrity of your stock solutions and the reliability of your experimental data.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the primary factors that can affect the stability of this compound when dissolved in DMSO?

A1: The stability of any compound in solution, including this compound, is influenced by several environmental and chemical factors. When stored in DMSO, the principal concerns are:

  • Water Content: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of water can facilitate hydrolysis of the ethyl ester functional group, leading to the formation of the corresponding carboxylic acid. Studies on large compound libraries have shown that water is a more significant contributor to compound degradation in DMSO than oxygen.[1]

  • Temperature: Elevated temperatures accelerate the rates of chemical degradation.[2] While some sources suggest room temperature storage for the solid compound, long-term storage of DMSO solutions should be at lower temperatures (-20°C or -80°C) to minimize degradation.[3]

  • Light Exposure: Photodegradation can be a concern for many heterocyclic compounds.[2] Exposure to light, especially UV light, can provide the energy needed to initiate degradative chemical reactions. It is always best practice to store solutions in amber vials or otherwise protect them from light.

  • pH of the Solution: Although DMSO itself is aprotic, any contaminants or subsequent dilutions into aqueous buffers can introduce acidic or basic conditions that may catalyze hydrolysis or other degradation pathways.

Q2: I've observed a decrease in the purity of my compound stock over time via LC-MS analysis. What are the likely degradation pathways?

A2: For this compound, two principal degradation pathways are most probable in a typical laboratory setting:

  • Hydrolysis: The most likely degradation is the hydrolysis of the ethyl ester to the corresponding carboxylic acid (4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid). This reaction is catalyzed by the presence of water, which is often a contaminant in DMSO.

  • Nucleophilic Substitution: The chlorine atom at the 4-position of the pyrrolopyridine ring is susceptible to nucleophilic substitution.[4] While DMSO is generally considered a non-nucleophilic solvent, impurities or degradation products could potentially act as nucleophiles. More commonly, this becomes a factor when the DMSO stock is diluted into assay buffers containing nucleophilic species (e.g., thiols in some buffers or media).

Below is a diagram illustrating the most probable hydrolytic degradation pathway.

Caption: Probable hydrolytic degradation of the parent compound.

Q3: How should I properly store my DMSO stock solutions of this compound to maximize long-term stability?

A3: Proper storage is critical for maintaining the integrity of your compound. Follow these evidence-based guidelines:

  • Use High-Purity, Anhydrous DMSO: Start with the best quality solvent. Use DMSO with the lowest possible water content.

  • Store at Low Temperatures: For long-term storage, aliquots of your stock solution should be kept at -20°C or, preferably, -80°C.

  • Aliquot to Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce moisture and accelerate degradation.[1] Prepare multiple small aliquots from your primary stock solution so that you only thaw what is needed for an experiment.

  • Protect from Light: Store aliquots in amber vials or in a light-blocking container (e.g., a freezer box).

  • Use an Inert Atmosphere: When preparing solutions, especially for long-term storage, consider working under an inert gas (like argon or nitrogen) to displace air and minimize exposure to oxygen and moisture.

Q4: I am seeing inconsistent results in my biological assays. Could compound instability in my final assay buffer be the problem?

A4: Absolutely. While the compound might be relatively stable in a concentrated DMSO stock, it can become unstable or precipitate when diluted into an aqueous assay buffer. This is a common issue for many heterocyclic compounds.

  • Precipitation: The compound is likely much less soluble in aqueous buffers than in DMSO. When you add the DMSO stock to your buffer, it can cause the compound to precipitate, leading to a lower effective concentration in your assay and, consequently, inconsistent results.[3]

  • Buffer-Induced Degradation: The pH and components of your assay buffer can directly impact stability. For example, a buffer with a high or low pH could rapidly catalyze hydrolysis.

Troubleshooting Steps:

  • Visually Inspect for Precipitation: After diluting your compound into the final assay buffer, visually check for any cloudiness or precipitate.

  • Determine Kinetic Solubility: Perform an experiment to determine the highest concentration of your compound that remains soluble in the final assay buffer over the time course of your experiment.

  • Prepare Fresh Dilutions: Always prepare fresh dilutions of your compound in the assay buffer immediately before each experiment. Do not store compounds in aqueous buffers for extended periods.

Quantitative Data & Experimental Protocols

To assist you in your own stability assessments, we provide the following data tables and protocols.

Data Presentation

The stability of a compound in DMSO is often assessed by monitoring its purity over time under various storage conditions. The table below presents hypothetical stability data for this compound based on general stability studies of compound libraries.[5][6]

Table 1: Illustrative Stability of this compound (10 mM in DMSO) over 6 Months

Storage ConditionTime PointPurity (%) by HPLC-UVKey Observations
-80°C (Protected from Light) Initial99.5%Baseline purity.
1 Month99.4%Negligible change.
3 Months99.3%Highly stable.
6 Months99.2%Optimal storage condition.
-20°C (Protected from Light) Initial99.5%Baseline purity.
1 Month99.2%Minor decrease.
3 Months98.8%Acceptable for short-term.
6 Months98.1%Measurable degradation.
4°C (Protected from Light) Initial99.5%Baseline purity.
1 Month97.5%Significant degradation observed.
3 Months94.2%Not recommended for storage.
6 Months89.5%Unsuitable for storage.
Room Temp (22°C, Light) Initial99.5%Baseline purity.
1 Month91.0%Rapid degradation.
3 Months78.5%Severe degradation.
6 Months<60%Demonstrates light/temp sensitivity.

Note: These values are for illustrative purposes. Actual stability will depend on the specific batch purity and the exact storage conditions (e.g., water content of DMSO, frequency of vial opening).

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in Anhydrous DMSO

  • Weigh Compound: Accurately weigh a sufficient amount of this compound (Molecular Weight: ~224.64 g/mol ) in a tared, sterile microcentrifuge tube.

  • Add DMSO: Using a calibrated pipette, add the calculated volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.

  • Solubilize: Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming (to 30-37°C) or brief sonication can be used to aid dissolution if necessary.

  • Aliquot and Store: Dispense the stock solution into small-volume, amber glass vials or polypropylene tubes. Purge with an inert gas (e.g., argon) before capping tightly. Store immediately at -80°C.

Protocol 2: Workflow for Assessing Compound Stability by HPLC-UV

This protocol outlines a stability-indicating method using High-Performance Liquid Chromatography (HPLC) with UV detection, a standard technique for stability testing.[7]

StabilityWorkflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (T=0, 1, 3, 6 months) cluster_data Data Interpretation Prep Prepare 10 mM Stock in DMSO Aliquot Aliquot into Vials for Each Time Point & Condition Prep->Aliquot Store_RT Room Temp (Light) Aliquot->Store_RT Place aliquots into respective environments Store_4C 4°C Aliquot->Store_4C Place aliquots into respective environments Store_neg20C -20°C Aliquot->Store_neg20C Place aliquots into respective environments Store_neg80C -80°C (Control) Aliquot->Store_neg80C Place aliquots into respective environments Thaw Thaw One Aliquot per Condition Store_RT->Thaw At each time point Store_4C->Thaw At each time point Store_neg20C->Thaw At each time point Store_neg80C->Thaw At each time point Dilute Dilute to Working Concentration (e.g., 50 µM in Acetonitrile) Thaw->Dilute Inject Inject onto HPLC-UV System Dilute->Inject Analyze Analyze Chromatogram: - Parent Peak Area - Degradant Peak Areas Inject->Analyze Calculate Calculate % Purity Remaining: (Parent Area / Total Area) * 100 Analyze->Calculate Plot Plot % Purity vs. Time Calculate->Plot

Caption: Workflow for a long-term stability study using HPLC-UV.

HPLC Method Parameters (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm

  • Injection Volume: 10 µL

This method should be capable of separating the parent compound from its more polar hydrolyzed degradant. For definitive identification of degradation products, analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[8]

References

  • Cheng, X., Hochlowski, J., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]

  • Engeloch, C., Schopfer, U., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006. [Link]

  • Engeloch, C., Schopfer, U., et al. (2008). Stability of Screening Compounds in Wet DMSO. ResearchGate. [Link]

  • Kozikowski, B. A., Burt, T. M., et al. (2006). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 11(8), 987-994. [Link]

  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Semantic Scholar. [Link]

  • Al-Majnoun, F. I., et al. (2023). Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. Molecules, 28(14), 5438. [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Separation Science. [Link]

  • Various Authors. (2021). Analytical Techniques for the Assessment of Drug Stability. ResearchGate. [Link]

  • BioProcess International. (2016). Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations. BioProcess International. [Link]

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Technical Support Center: Troubleshooting Byproduct Formation in the Synthesis of Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and professionals in drug development. This resource is designed to provide in-depth, field-proven insights into the common challenges encountered during the synthesis of Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, a key intermediate in pharmaceutical research.[1][2] This guide moves beyond simple procedural steps to explain the underlying chemical principles that lead to byproduct formation, empowering you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

The synthesis of this 7-azaindole derivative typically involves the construction of the pyrrolo[2,3-b]pyridine core.[3] One of the most prevalent and classic methods is the Fischer indole synthesis.[4][5] This reaction involves the acid-catalyzed cyclization of an appropriate arylhydrazone.[4][5]

Other notable synthetic strategies include:

  • Bartoli Indole Synthesis: This method utilizes the reaction of a nitro-aromatic compound with a vinyl Grignard reagent.

  • Madelung Synthesis: This involves the intramolecular cyclization of an N-acylated o-toluidine.

  • Palladium-catalyzed cross-coupling reactions: Modern methods often employ palladium catalysis to form key C-C or C-N bonds in the heterocyclic core.[6][7]

The choice of synthetic route often depends on the availability of starting materials, desired substitution patterns, and scalability.

Q2: I'm observing a significant amount of a byproduct with a lower molecular weight than my target compound. What could it be?

A common issue, particularly under acidic or high-temperature conditions, is the decarboxylation of the target molecule.[8]

A2.1: Identifying the Decarboxylation Byproduct

  • Byproduct Identity: 4-chloro-1H-pyrrolo[2,3-b]pyridine.

  • Mechanism: The ethyl ester at the C2 position can be hydrolyzed to the corresponding carboxylic acid, which is then susceptible to decarboxylation, especially in the presence of acid and heat.[8][9] The stability of the resulting carbanion intermediate on the pyrrole ring can facilitate this process.[10]

  • Causality: Prolonged reaction times at elevated temperatures, or the use of strong acids, can promote both the initial hydrolysis and the subsequent decarboxylation. The presence of water in the reaction mixture is a key factor for the initial hydrolysis step.

Troubleshooting Protocol: Minimizing Decarboxylation

  • Temperature Control: Maintain the lowest effective temperature for the cyclization reaction. Monitor the reaction progress closely using techniques like TLC or LC-MS to avoid unnecessarily long heating times.

  • Acid Choice and Stoichiometry: Use the mildest possible acid catalyst that effectively promotes the desired reaction. Employ the acid in catalytic amounts rather than as a solvent, if possible. Polyphosphoric acid (PPA) is a common catalyst for Fischer indole synthesis, but its concentration and the reaction temperature should be carefully optimized.[11]

  • Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried to minimize water content, thereby reducing the rate of ester hydrolysis.

  • Purification Strategy: If decarboxylation is unavoidable, the byproduct can often be separated from the desired product by column chromatography due to the difference in polarity.

Q3: My reaction is producing a complex mixture of isomers and other closely related impurities. What are the likely side reactions?

The Fischer indole synthesis, while powerful, is known for potential side reactions that can lead to a variety of byproducts.[12]

A3.1: Understanding Potential Side Reactions

Byproduct/Impurity ClassFormation MechanismKey Factors
Positional Isomers In cases where the ketone precursor is unsymmetrical, the initial formation of the enamine intermediate can occur on either side of the carbonyl group, leading to different regioisomers of the final product.[4]Structure of the ketone starting material.
Over-alkylation/N-Substitution If the reaction conditions allow, the nitrogen of the pyrrole ring (N1) can be alkylated by electrophiles present in the reaction mixture.[13][14]Presence of alkylating agents (e.g., from solvent degradation or side reactions) and basicity of the reaction medium.
Ring-Opened Byproducts Incomplete cyclization or cleavage of the N-N bond in the hydrazone intermediate can lead to various aniline and other aromatic amine derivatives.[12]Electron-donating substituents on the arylhydrazine can sometimes favor N-N bond cleavage over the desired[4][4]-sigmatropic rearrangement.[12]
Hydrolyzed Starting Material The ethyl ester of the starting material (e.g., ethyl pyruvate) can be hydrolyzed back to the carboxylic acid, which may then undergo other reactions.[15][16][17]Presence of water and acid/base catalysts.
Q4: How can I confirm the identity of these byproducts?

A combination of analytical techniques is essential for the unambiguous identification of byproducts.

Analytical Workflow:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the first-line technique to determine the molecular weights of the components in your reaction mixture and to get an initial idea of their relative polarities.

  • High-Performance Liquid Chromatography (HPLC): Use a suitable column and mobile phase to separate the components of the crude reaction mixture. This will help to quantify the purity of your product and the relative amounts of the byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Isolate the major byproducts by preparative HPLC or column chromatography and acquire their ¹H NMR spectra. The chemical shifts and coupling constants will provide detailed structural information. For example, the absence of the characteristic ethyl ester signals (a quartet around 4.3 ppm and a triplet around 1.3 ppm) and the appearance of a new aromatic proton signal would be indicative of the decarboxylated byproduct.

    • ¹³C NMR: This provides information about the carbon skeleton of the molecule.

  • Infrared (IR) Spectroscopy: Can be used to identify the presence or absence of key functional groups, such as the carbonyl group of the ester.

Q5: What purification strategies are most effective for removing these byproducts?

A5.1: Recommended Purification Protocol

  • Initial Work-up: After the reaction is complete, a standard aqueous work-up is often necessary to remove the acid catalyst and other water-soluble impurities. This typically involves quenching the reaction mixture with a base (e.g., sodium bicarbonate solution) and extracting the product into an organic solvent like ethyl acetate.[18]

  • Column Chromatography: This is the most common and effective method for separating the desired product from byproducts.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is commonly employed.[18] The optimal solvent system should be determined by preliminary TLC analysis.

  • Recrystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization from a suitable solvent system can be used to achieve high purity.

Visualizing Reaction Pathways

The following diagrams illustrate the main reaction pathway and the formation of a key byproduct.

G cluster_0 Main Reaction Pathway cluster_1 Byproduct Formation A Aryl Hydrazine + Ethyl Pyruvate Derivative B Hydrazone Intermediate A->B Condensation C [3,3]-Sigmatropic Rearrangement B->C Acid Catalyst D Cyclization & Aromatization C->D Elimination of NH3 E This compound D->E F This compound G 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid F->G Hydrolysis (+H2O, H+) H 4-chloro-1H-pyrrolo[2,3-b]pyridine G->H Decarboxylation (Heat, -CO2)

Caption: Fischer Indole Synthesis and Decarboxylation Byproduct Pathway

References

  • Davenport Chemical Laboratories, Department of Chemistry, University of Toronto. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. J Am Chem Soc., 131(33), 11674-5.
  • Pharmaffiliates. (n.d.). How to prepare and apply 4-chloro-1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid?
  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
  • Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? PMC - NIH.
  • Guillou, S., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate.
  • Alekseyev, R. S., et al. (2014). The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles. Chemistry of Heterocyclic Compounds, 50(9), 1305.
  • Hurst, S., et al. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central.
  • Wikipedia. (n.d.). Fischer indole synthesis.
  • MySkinRecipes. (n.d.). Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate.
  • Kumar, A., et al. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC - PubMed Central.
  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.
  • Al-Suwaidan, I. A., et al. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC - NIH.
  • MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.
  • Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.
  • ResearchGate. (2022). Synthesis, hydrolysis, and reductive cyclization of ethyl 5-chloro-4-(4-nitropyrrolidin-3-yl)pyrrole-3-carboxylates.
  • Organic Chemistry Portal. (n.d.). Azaindole synthesis.
  • Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids [closed].
  • PMC - NIH. (n.d.). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate.
  • ResearchGate. (n.d.). (PDF) Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate.

Sources

Technical Support Center: Optimization of Reaction Conditions for Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, providing in-depth troubleshooting and frequently asked questions to ensure a successful and optimized reaction. 7-azaindole derivatives are crucial scaffolds in medicinal chemistry, and mastering their synthesis is key to advancing novel therapeutic agents.[1][2][3]

Synthesis Overview: A Strategic Approach

The synthesis of this compound typically proceeds via a multi-step sequence starting from the commercially available 4-chloro-7-azaindole. A common strategy involves the protection of the pyrrole nitrogen, followed by regioselective functionalization at the C2 position, and subsequent deprotection.

A representative synthetic pathway is outlined below:

Synthesis_Pathway A 4-chloro-7-azaindole B N-Protected 4-chloro-7-azaindole (e.g., TIPS-protected) A->B  Protection (e.g., NaH, TIPSCl) C C2-Lithio N-Protected Intermediate B->C  Deprotonation (e.g., s-BuLi, -78°C) D Ethyl 4-chloro-N-protected-1H-pyrrolo [2,3-b]pyridine-2-carboxylate C->D  Carboxylation (e.g., Ethyl chloroformate) E This compound D->E  Deprotection

Caption: General synthetic route for this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis. Each problem is followed by potential causes and actionable solutions.

Q1: Low yield during the N-protection step of 4-chloro-7-azaindole.

Potential Causes:

  • Incomplete deprotonation: The base (e.g., sodium hydride, NaH) may not be sufficiently reactive or may have degraded due to improper storage. The reaction time or temperature may also be inadequate.

  • Moisture in the reaction: The presence of water will quench the base and prevent the deprotonation of the 7-azaindole nitrogen.

  • Steric hindrance: The choice of protecting group and the reaction conditions may not be optimal for the substrate.

Solutions:

  • Base and Solvent Quality: Use freshly opened or properly stored NaH. Ensure the solvent (e.g., DMF, THF) is anhydrous.

  • Reaction Conditions: Stir the mixture of 4-chloro-7-azaindole and NaH for a sufficient time (e.g., 1 hour at 0°C) to ensure complete formation of the anion before adding the protecting group electrophile (e.g., TIPSCl).[4]

  • Alternative Bases: If NaH proves ineffective, consider stronger bases like lithium diisopropylamide (LDA) or potassium bis(trimethylsilyl)amide (KHMDS), although these may require stricter anhydrous conditions and lower temperatures.

Q2: Formation of multiple products after the addition of ethyl chloroformate.

Potential Causes:

  • Incomplete lithiation: If the deprotonation at the C2 position is not complete, the unreacted starting material will remain.

  • Di-lithiation: The use of excess strong base or elevated temperatures can lead to deprotonation at other positions on the aromatic rings.

  • Side reactions of the electrophile: Ethyl chloroformate can react with any residual base or other nucleophilic species in the reaction mixture.

Solutions:

  • Control of Lithiation: Use a slight excess of the lithiating agent (e.g., sec-butyllithium) and maintain a low temperature (-75°C to -78°C) to ensure regioselective deprotonation at C2.[4] The reaction time for lithiation is also critical and should be optimized (e.g., 1 hour).

  • Slow Addition of Electrophile: Add the ethyl chloroformate dropwise at low temperature to control the exotherm and minimize side reactions.

  • Purification: Utilize column chromatography to separate the desired product from byproducts. A gradient elution system (e.g., petroleum ether:ethyl acetate) can be effective.[4]

Q3: Difficulty in removing the N-protecting group (e.g., TIPS).

Potential Causes:

  • Inappropriate deprotection conditions: The chosen deprotection reagent or conditions may not be suitable for the specific protecting group.

  • Substrate sensitivity: The target molecule may be sensitive to the deprotection conditions, leading to degradation.

Solutions:

  • TIPS Deprotection: For triisopropylsilyl (TIPS) groups, tetrabutylammonium fluoride (TBAF) in THF is a standard and effective method.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to avoid prolonged reaction times that could lead to product decomposition.

  • Alternative Protecting Groups: If deprotection remains problematic, consider using a more labile protecting group in the initial step, such as a 2-(trimethylsilyl)ethoxymethyl (SEM) group, although its removal can also present challenges.[5]

Troubleshooting_Logic Start Low Yield or Impure Product Q1 Check Starting Material Purity Start->Q1 Q2 Review Reaction Conditions (Temp, Time, Atmosphere) Q1->Q2 Pure Sol1 Recrystallize or Purify Starting Material Q1->Sol1 Impure Q3 Analyze Purification Method Q2->Q3 Optimal Sol2 Optimize Temperature and Time; Ensure Inert Atmosphere Q2->Sol2 Suboptimal Sol3 Adjust Column Chromatography (Solvent System, Stationary Phase) Q3->Sol3 Ineffective End Optimized Synthesis Q3->End Effective Sol1->Q2 Sol2->Q3 Sol3->End

Caption: A logical workflow for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q: What is the role of the N-protecting group in this synthesis?

A: The pyrrole nitrogen of the 7-azaindole scaffold is acidic and can interfere with the desired C2-functionalization. A protecting group, such as TIPS, prevents the deprotonation of the nitrogen by the strong base used for C2-lithiation, thereby directing the reaction to the desired carbon atom.

Q: Are there alternative methods for introducing the carboxylate group at the C2 position?

A: Yes, besides lithiation followed by quenching with ethyl chloroformate, other methods can be employed. For instance, palladium-catalyzed cross-coupling reactions are widely used for the functionalization of 7-azaindole derivatives.[1][6] However, these methods may require the synthesis of a C2-halogenated precursor.

Q: How can I confirm the identity and purity of the final product?

A: A combination of analytical techniques should be used.

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Q: What are the key safety precautions to consider during this synthesis?

A:

  • Strong Bases: Reagents like sodium hydride and sec-butyllithium are highly reactive and pyrophoric. They must be handled under an inert atmosphere (e.g., argon or nitrogen) and with appropriate personal protective equipment (PPE).

  • Anhydrous Conditions: The use of anhydrous solvents and glassware is crucial for reactions involving strong bases.

  • Low Temperatures: Reactions involving organolithium reagents are typically conducted at low temperatures (e.g., -78°C) using a dry ice/acetone bath to control reactivity and prevent side reactions.

Experimental Protocols

Protection of 4-chloro-7-azaindole with TIPSCl

  • To a solution of 4-chloro-7-azaindole in anhydrous DMF at 0°C under an inert atmosphere, add sodium hydride (1.2 equivalents) portion-wise.

  • Stir the mixture at 0°C for 1 hour.

  • Add triisopropylsilyl chloride (TIPSCl, 1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[4]

C2-Carboxylation of N-TIPS-4-chloro-7-azaindole

  • Dissolve the N-TIPS-4-chloro-7-azaindole in anhydrous THF and cool to -78°C under an inert atmosphere.

  • Add sec-butyllithium (1.1 equivalents) dropwise, maintaining the temperature below -70°C.

  • Stir the solution at -78°C for 1 hour.

  • Add ethyl chloroformate (1.2 equivalents) dropwise.

  • Continue stirring at -78°C for another hour.

  • Quench the reaction by adding saturated aqueous ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to yield Ethyl 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate.[4]

ParameterProtection StepCarboxylation Step
Solvent DMFTHF
Base NaHsec-Butyllithium
Temperature 0°C to RT-78°C
Key Reagent TIPSClEthyl Chloroformate
Workup Aqueous NH₄ClAqueous NH₄Cl
Purification Column ChromatographyColumn Chromatography

Table 1: Summary of Optimized Reaction Conditions.

References

Sources

Technical Support Center: Synthesis of Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis of this critical heterocyclic intermediate. This compound is a vital building block in the development of kinase inhibitors and other pharmacologically active agents.[1] However, its multi-step synthesis presents several challenges, particularly when scaling up production.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols based on established literature and field-proven insights. Our goal is to empower you to overcome common synthetic hurdles and achieve a more efficient, high-yield process.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis. The primary synthetic route discussed involves the protection of 4-chloro-7-azaindole, followed by C-2 lithiation and carboxylation.

Question 1: My yield of the N-protected 4-chloro-7-azaindole is low. What are the common causes?

Answer: Low yields during the N-protection step, typically with triisopropylsilyl chloride (TIPSCl), are often traced back to two main factors: incomplete deprotonation of the starting material and degradation of the base.

  • Incomplete Deprotonation: The N-H of the pyrrole ring must be fully deprotonated to ensure complete reaction with the protecting group. Sodium hydride (NaH) is commonly used for this purpose.[2] It is crucial to use NaH from a freshly opened container or a properly stored source, as it can be deactivated by moisture. The reaction should be stirred at 0°C for a sufficient time (e.g., 1 hour) to ensure the formation of the sodium salt before adding the TIPSCl.[2]

  • Reagent Quality: The quality of the solvent, typically N,N-Dimethylformamide (DMF), is critical. It must be anhydrous. The presence of water will quench the NaH and lead to lower yields. Using a freshly opened bottle of anhydrous DMF or distilling it over a suitable drying agent is recommended.

Troubleshooting Workflow: Low Yield in N-Protection Step

start Low Yield of N-Protected Product check_base Check NaH Activity and Handling start->check_base check_solvent Verify Solvent is Anhydrous start->check_solvent check_temp Confirm Deprotonation Temperature (0°C) start->check_temp solution_base Use fresh NaH (60% dispersion in oil). Ensure inert atmosphere. check_base->solution_base solution_solvent Use anhydrous DMF from a new bottle or distill from CaH2. check_solvent->solution_solvent solution_conditions Maintain 0°C during deprotonation. Allow full hour for salt formation. check_temp->solution_conditions check_time Ensure Sufficient Deprotonation Time (1h) check_time->solution_conditions

Caption: Troubleshooting low yields in the N-protection step.

Question 2: The C-2 lithiation and carboxylation step is giving poor yields and multiple side products. How can I improve this?

Answer: This is one of the most critical and challenging steps in the synthesis. Success hinges on precise control of temperature, stoichiometry, and reagent quality.

  • Mechanism and Causality: The C-2 position of the 7-azaindole ring is preferentially deprotonated by strong bases like sec-butyllithium (sec-BuLi) at very low temperatures. This is due to the directing effect of the pyrrole nitrogen and the electron-withdrawing nature of the adjacent pyridine ring. The resulting lithiated intermediate is highly reactive and thermally unstable. If the temperature rises, it can lead to side reactions, including decomposition or reaction with the solvent (THF).

  • Critical Parameters:

    • Temperature: The reaction must be maintained at or below -75°C throughout the addition of sec-BuLi and ethyl chloroformate.[2] Any deviation can drastically reduce the yield. Use a cryo-coolant or a dry ice/acetone bath and monitor the internal temperature closely.

    • Reagent Quality: sec-BuLi is highly reactive with air and moisture. It is essential to titrate the sec-BuLi solution before use to determine its exact molarity. Using a sub-stoichiometric amount will result in incomplete lithiation, while a large excess can lead to di-lithiation or other side reactions.

    • Addition Rate: Both the sec-BuLi and the ethyl chloroformate should be added dropwise to control the reaction exotherm and maintain the low temperature.

ParameterRecommended ConditionRationale
Temperature -75°C to -70°CPrevents decomposition of the lithiated intermediate.
Base sec-Butyllithium (sec-BuLi)Provides the necessary basicity for C-2 deprotonation.
Solvent Anhydrous Tetrahydrofuran (THF)Good solvent for the reaction, but must be scrupulously dry.
Addition Slow, dropwise additionControls exotherm and minimizes side reactions.
Question 3: I am struggling with the final purification of the this compound. What is the best approach?

Answer: Purification of the final product and its protected precursor typically requires column chromatography.[2] The choice of solvent system is crucial for achieving good separation from unreacted starting materials and side products.

  • For the TIPS-protected intermediate: A common mobile phase is a gradient of ethyl acetate (EA) in petroleum ether (PE) or hexanes.[2] Starting with 100% PE and gradually increasing the polarity by adding EA allows for the separation of less polar impurities first.

  • For the final deprotected product: After removal of the TIPS group (often with TBAF or an acid), the polarity of the product increases. A mobile phase of dichloromethane/methanol might be more suitable in this case.[2]

  • Alternative Purification: If chromatographic purification is proving difficult on a larger scale, recrystallization should be explored. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions that provide the product in high purity.

Frequently Asked Questions (FAQs)

Q1: Why is a protecting group on the pyrrole nitrogen necessary?

The acidic N-H proton of the pyrrole ring would interfere with the organometallic reagents used in subsequent steps, particularly the C-2 lithiation.[3] The protecting group masks this acidic proton, allowing the C-H bond at the 2-position to be selectively deprotonated. The triisopropylsilyl (TIPS) group is often chosen because it is bulky, which can help direct metallation to the C-2 position, and it can be removed under relatively mild conditions.

Q2: Are there alternative synthetic routes to this molecule?

Yes, several synthetic strategies for the 7-azaindole core have been developed. Traditional methods like the Fischer and Bartoli indole syntheses are often less effective for azaindoles due to the electron-deficient nature of the pyridine ring.[4][5] More modern approaches rely on transition-metal-mediated methods, such as palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki) to construct the pyrrole ring onto a functionalized pyridine starting material.[3][6] These methods can offer different substitution patterns and may be more amenable to certain substrates.

Q3: What are the key considerations for scaling up this synthesis?

  • Temperature Control: Maintaining cryogenic temperatures in large-scale reactors is a significant engineering challenge. The efficiency of heat transfer must be carefully managed.

  • Reagent Handling: Handling large quantities of pyrophoric reagents like sec-BuLi requires specialized equipment and safety protocols.

  • Workup and Extraction: The workup procedure often involves quenching the reaction with an aqueous solution, followed by extraction.[2] On a large scale, this can lead to emulsion formation and require large volumes of solvents.

  • Purification: Relying on column chromatography for multi-kilogram scale production is often not economically viable. Developing a robust crystallization procedure for the final product is highly desirable for large-scale manufacturing.

Overall Synthetic Workflow

A 4-Chloro-7-azaindole B Step 1: N-Protection (NaH, TIPSCl, DMF) A->B C 4-Chloro-1-(TIPS)-7-azaindole B->C D Step 2: C-2 Carboxylation (sec-BuLi, ClCOOEt, THF, -75°C) C->D E Ethyl 4-chloro-1-(TIPS)-pyrrolo [2,3-b]pyridine-2-carboxylate D->E F Step 3: Deprotection (e.g., TBAF or Acid) E->F G Final Product: Ethyl 4-chloro-1H-pyrrolo [2,3-b]pyridine-2-carboxylate F->G

Caption: General synthetic scheme for the target molecule.

Detailed Experimental Protocols

The following protocols are adapted from literature procedures and represent a common synthetic route.[2]

Protocol 1: Synthesis of 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
  • Setup: To a flame-dried, four-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-chloro-7-azaindole (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (approx. 10-12 mL per gram of starting material).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise over 15-20 minutes. Ensure the internal temperature does not rise significantly.

  • Stirring: Stir the resulting suspension at 0°C for 1 hour.

  • Protection: Add triisopropylsilyl chloride (TIPSCl, 1.5 eq) dropwise via a syringe.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.

  • Workup: Carefully pour the reaction mixture into ice water. Extract the aqueous layer with petroleum ether (2 x volumes). Combine the organic layers, wash with saturated brine (3 x volumes), and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure. Purify the crude residue by flash column chromatography using petroleum ether as the eluent to yield the product as a colorless liquid.

Protocol 2: Synthesis of Ethyl 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
  • Setup: To a flame-dried, four-neck round-bottom flask under an inert atmosphere, add the N-TIPS protected 4-chloro-7-azaindole (1.0 eq).

  • Solvent Addition: Add anhydrous THF (approx. 5 mL per gram of starting material).

  • Cooling: Cool the solution to -75°C using a dry ice/acetone bath.

  • Lithiation: Add sec-butyllithium (sec-BuLi, 2.0 eq, ~1.3 M in cyclohexanes) dropwise, maintaining the internal temperature below -70°C.

  • Stirring: Stir the mixture at -75°C for 1 hour.

  • Carboxylation: Add ethyl chloroformate (2.0 eq) dropwise, again ensuring the temperature remains below -70°C.

  • Reaction: Stir the reaction at -75°C for an additional hour.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography using a gradient of ethyl acetate in petroleum ether (e.g., 0% to 10% EA) to yield the desired product.

References

  • Vertex AI Search Grounding API. (n.d.). How to prepare and apply 4-chloro-1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid?
  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.
  • The Royal Society of Chemistry. (2022, March 1). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3.
  • Chinese Journal of Chemistry. (n.d.). Synthesis of Azaindoles.
  • Organic Chemistry Portal. (n.d.). Azaindole synthesis.
  • ResearchGate. (n.d.). Synthesis of 7-azaindole derivatives, starting from different cyclic imines.
  • MySkinRecipes. (n.d.). Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate.
  • PubMed Central. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.

Sources

Preventing degradation of Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS: 1196151-72-0). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges.

Introduction

This compound is a key building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other therapeutic agents. The stability of this compound is paramount to ensure the reliability and reproducibility of experimental results. Degradation can lead to the formation of impurities, which may alter the compound's biological activity and lead to misleading structure-activity relationship (SAR) data. This guide will explore the potential degradation pathways and provide actionable strategies for prevention.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The primary factors contributing to the degradation of this compound are exposure to moisture, oxygen, light, and elevated temperatures. The pyrrolopyridine core is susceptible to oxidation, while the ethyl ester group can undergo hydrolysis.[1][2][3][4]

Q2: What are the ideal storage conditions for this compound?

A2: To maintain its integrity, this compound should be stored in a cool, dry, and dark place.[5][6] A desiccator or a glove box with an inert atmosphere (nitrogen or argon) is highly recommended for long-term storage.[7][8] The container should be tightly sealed to prevent exposure to air and moisture.[5]

Q3: How can I tell if my sample has degraded?

A3: Visual inspection may reveal a change in color, often a darkening of the material.[9] However, the most reliable method for detecting degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate and quantify the parent compound and any degradation products.[10][11][12] Mass spectrometry (MS) can be used to identify the structure of the degradation products.[12]

Q4: Is this compound sensitive to acidic or basic conditions?

A4: Yes, the ethyl ester is susceptible to hydrolysis under both acidic and basic conditions.[2][4][13] Alkaline hydrolysis is generally faster and irreversible, leading to the formation of the corresponding carboxylate salt.[2][14] Acid-catalyzed hydrolysis is a reversible process.[2][4][15] Pyrrolopyridine derivatives can also be unstable in alkaline and acidic mediums.[10][11]

Q5: Can I handle this compound on an open bench?

A5: For short durations, handling on an open bench may be acceptable if the environment is not humid. However, for extended manipulations or if the compound is particularly valuable, it is best practice to use an inert atmosphere glove box or a Schlenk line to minimize exposure to air and moisture.[7][8][16][17]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common degradation issues encountered during the storage and handling of this compound.

Issue 1: Gradual Discoloration of the Solid Compound During Storage

Observation: The initially white or off-white solid has turned yellow or brown over time.

Potential Cause: This is often a sign of oxidation or photodegradation. The pyrrole ring system is susceptible to oxidation when exposed to air.[1][3][9][18][19] Exposure to light, especially UV light, can also catalyze degradation.[20][21]

Troubleshooting Workflow:

A Discoloration Observed B Analyze sample by HPLC/UPLC A->B C Compare with reference standard B->C D Significant impurities detected? C->D E Review storage conditions D->E Yes H No significant impurities D->H No F Store in amber vial under inert gas E->F G Consider repurification if necessary F->G I Minor surface oxidation, likely usable H->I

Caption: Troubleshooting discoloration of the solid compound.

Detailed Steps:

  • Analytical Verification:

    • Dissolve a small sample of the discolored material in a suitable solvent (e.g., acetonitrile or methanol).

    • Analyze the sample by HPLC or UPLC, comparing the chromatogram to that of a fresh or reference sample.

    • Quantify the percentage of the main peak and any new impurity peaks.

  • Storage Condition Review:

    • Light Exposure: Was the compound stored in a clear container? If so, transfer it to an amber vial to protect it from light.

    • Atmosphere: Was the container sealed under an inert atmosphere? If not, future storage should be under nitrogen or argon. Consider using a desiccator to minimize moisture.

    • Temperature: Was the compound stored at the recommended temperature (cool place)? Avoid storing in areas with significant temperature fluctuations.

  • Remediation:

    • If the degradation is minor, the material may still be suitable for some applications.

    • For high-purity requirements, repurification by recrystallization or column chromatography may be necessary.

Issue 2: Poor or Inconsistent Results in Aqueous Reaction Media

Observation: Reactions performed in aqueous buffers or protic solvents are giving low yields or inconsistent results.

Potential Cause: Hydrolysis of the ethyl ester to the corresponding carboxylic acid is a likely cause.[2][4] This changes the polarity and reactivity of the molecule, potentially affecting its participation in the desired reaction.

Troubleshooting Workflow:

A Inconsistent Aqueous Reaction Results B Analyze reaction mixture by LC-MS A->B C Identify mass corresponding to hydrolyzed product B->C D Hydrolysis confirmed? C->D E Modify reaction conditions D->E Yes I No hydrolysis detected D->I No F Use anhydrous solvents if possible E->F G Minimize reaction time in water E->G H Adjust pH to neutral if feasible E->H J Investigate other reaction parameters I->J

Caption: Troubleshooting inconsistent aqueous reaction results.

Detailed Steps:

  • Confirm Hydrolysis:

    • Use LC-MS to analyze a sample from the reaction mixture. Look for a peak with a mass corresponding to the carboxylic acid (M-28 relative to the starting ester).

    • Monitor the reaction over time to see if the concentration of the hydrolyzed product increases.

  • Optimize Reaction Conditions:

    • Solvent: If the reaction chemistry allows, switch to anhydrous aprotic solvents.

    • pH Control: If an aqueous medium is necessary, maintain the pH as close to neutral as possible. Pyrrolopyridine derivatives have shown stability in neutral mediums.[10][11]

    • Temperature and Time: Run the reaction at the lowest effective temperature and for the shortest possible time to minimize hydrolysis.

Issue 3: Appearance of Multiple Unidentified Byproducts in Reactions

Observation: Complex reaction mixtures with several byproducts are observed, even under seemingly standard conditions.

Potential Cause: The pyrrolopyridine ring system is susceptible to various degradation pathways, including oxidation and ring-opening reactions, especially in the presence of strong oxidants, acids, or bases.[10][11][18][19]

Troubleshooting Workflow:

A Multiple Unidentified Byproducts B Characterize byproducts by LC-MS/MS and NMR A->B C Identify potential degradation pathways B->C D Review reaction reagents and conditions C->D E Are strong oxidants present? D->E F Are harsh acidic/basic conditions used? D->F G Are elevated temperatures used for extended periods? D->G H Degas solvents and use inert atmosphere E->H I Use milder acids/bases or buffer systems F->I J Optimize reaction temperature and time G->J

Caption: Troubleshooting the formation of multiple byproducts.

Detailed Steps:

  • Byproduct Identification:

    • Attempt to isolate the major byproducts using preparative HPLC or column chromatography.

    • Characterize the isolated byproducts using high-resolution mass spectrometry and NMR to elucidate their structures. This will provide insight into the degradation mechanism.

  • Reaction Condition Scrutiny:

    • Atmosphere: Ensure all reactions are performed under an inert atmosphere of nitrogen or argon to prevent oxidation. Degassing solvents prior to use is also recommended.

    • Reagent Purity: Verify the purity of all reagents and solvents, as impurities can catalyze side reactions.

    • Temperature Control: Maintain precise temperature control and avoid localized overheating.

Recommended Storage and Handling Protocols

ParameterRecommendationRationale
Temperature Store in a cool place.Minimizes the rate of thermally induced degradation.
Atmosphere Store under an inert gas (Nitrogen or Argon).Prevents oxidation of the electron-rich pyrrolopyridine ring system.[1][3][9][18]
Moisture Store in a desiccator or dry box.Prevents hydrolysis of the ethyl ester.[2][4]
Light Store in an amber, light-resistant container.Protects against photodegradation.[20][21]
Handling Use a glove box or Schlenk line for transfers and weighing.Minimizes exposure to atmospheric oxygen and moisture.[7][8][16]
Solvents Use anhydrous solvents for reactions when possible.Avoids hydrolysis of the ester group.

References

  • Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring - PubMed. (n.d.).
  • Howard, J. K., Rihak, K. J., Bissember, A. C., & Smith, J. A. (2016). The Oxidation of Pyrrole. Chemistry, an Asian journal, 11(2), 155–167. [Link]

  • Clark, J. (2015). hydrolysis of esters. Chemguide.
  • Synthesis, Reactions and Medicinal Uses of Pyrrole - Pharmaguideline. (n.d.).
  • Heterocyclic Compounds. (n.d.).
  • Pyrrole - Wikipedia. (n.d.).
  • Ester to Acid - Common Conditions. (n.d.).
  • Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring. | Sigma-Aldrich. (n.d.).
  • Smith, H. A., & Steele, J. H. (1942). The Acid Catalyzed Hydrolysis of Ethyl Esters of Aliphatic Acids. Journal of the American Chemical Society, 64(6), 1479–1480. [Link]

  • Esters 6. Alkaline hydrolysis of esters (inc. saponification). (2015, December 16). YouTube. Retrieved January 5, 2026, from [Link]

  • The Oxidation of Pyrrole | Request PDF. (n.d.). ResearchGate.
  • Sobańska, A. W., & Gierczak, T. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International, 98(5), 1248–1259. [Link]

  • 15.9: Hydrolysis of Esters - Chemistry LibreTexts. (2022, January 31). Chemistry LibreTexts. Retrieved January 5, 2026, from [Link]

  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. - Merck Millipore. (2015, November 4).
  • 2.3 The Manipulation of Air-Sensitive Compounds. (n.d.).
  • Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews. (2013, May 7). Retrieved January 5, 2026, from [Link]

  • Chem 1140; Techniques for Handling Air-Sensitive Compounds - Wipf Group. (n.d.).
  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.).
  • MSDS of ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate - Capot Chemical. (n.d.). Retrieved January 5, 2026, from [Link]

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Technical Support Center: Achieving High Analytical Purity of Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the enhancement of analytical purity for this key heterocyclic intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your purification process.

Introduction: The Challenge of Purity in 7-Azaindole Derivatives

This compound is a vital building block in the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors.[1] The purity of this intermediate is paramount, as even minor impurities can lead to the formation of unwanted side products in subsequent synthetic steps, complicating downstream processing and potentially impacting the efficacy and safety of the final active pharmaceutical ingredient (API).[1]

The synthesis of 7-azaindole derivatives can often result in a mixture of products, including unreacted starting materials, isomers, and by-products from side reactions.[2] This guide will address common purity challenges and provide robust methods to achieve high analytical purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

While a definitive list of impurities is highly dependent on the specific synthetic route employed, common contaminants in the synthesis of 7-azaindole derivatives can include:

  • Unreacted Starting Materials: Depending on the synthetic pathway, residual starting materials are a common source of impurity.

  • Isomeric By-products: Incomplete or alternative cyclization reactions can lead to the formation of structural isomers.

  • Hydrolysis Products: The ethyl ester moiety can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the corresponding carboxylic acid.

  • Dehalogenated Species: In some instances, the chloro- group may be lost, resulting in the corresponding des-chloro analog.

Q2: My crude material is a dark oil/amorphous solid. How can I induce crystallization for purification?

Oiling out is a common issue with many organic compounds. Here are several strategies to induce crystallization:

  • Solvent Screening: The key is to find a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

    • Single Solvent Systems: Try solvents such as ethanol, isopropanol, or ethyl acetate.

    • Binary Solvent Systems: A powerful technique is to dissolve the compound in a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a poor solvent (e.g., hexanes or heptane) until turbidity is observed. Gentle warming to redissolve, followed by slow cooling, can often yield high-quality crystals.

  • Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, crystalline material, adding a single seed crystal to a supersaturated solution can induce crystallization.

Q3: I'm seeing significant tailing of my product peak during flash chromatography. What is causing this and how can I fix it?

Peak tailing in flash chromatography of nitrogen-containing heterocyclic compounds like 7-azaindoles is often due to the interaction of the basic nitrogen atoms with acidic silanol groups on the surface of the silica gel.[3] Here's how to address it:

  • Addition of a Basic Modifier: Add a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to your eluent.[4] This will neutralize the acidic sites on the silica gel and improve peak shape.

  • Alternative Stationary Phases: Consider using a deactivated silica gel or an alternative stationary phase like alumina.

  • Gradient Elution: A gradual increase in the polarity of the eluent can sometimes help to sharpen peaks.

Troubleshooting Guide

This section provides a structured approach to tackling common purification challenges.

Problem 1: Low Purity After Initial Work-up (<85%)

dot

start Crude Product (<85% Purity) recrystallization Attempt Recrystallization start->recrystallization Solid or can be solidified column_chromatography Perform Flash Column Chromatography start->column_chromatography Oily or intractable solid recrystallization->column_chromatography Fails or purity still low high_purity High Purity Product (>98%) recrystallization->high_purity Successful prep_hplc Consider Preparative HPLC column_chromatography->prep_hplc Co-eluting impurities column_chromatography->high_purity Successful prep_hplc->high_purity

Caption: Initial Purification Strategy Decision Tree. dot

Detailed Steps:

  • Initial Assessment: First, assess the physical state of your crude product. If it is a solid or can be easily solidified, recrystallization is often the most efficient first step.

  • Recrystallization Protocol:

    • Solvent Selection: Based on general principles for similar heterocyclic compounds, a good starting point for solvent screening would be ethyl acetate/hexanes, ethanol, or isopropanol.

    • Procedure:

      • Dissolve the crude material in a minimal amount of the chosen hot solvent.

      • If using a binary system, dissolve in the "good" solvent and add the "poor" solvent dropwise until the solution becomes cloudy.

      • Allow the solution to cool slowly to room temperature.

      • Further cool the flask in an ice bath or refrigerator to maximize crystal formation.

      • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

      • Dry the crystals under vacuum.

  • Flash Column Chromatography Protocol: If recrystallization is unsuccessful or the crude product is an oil, flash column chromatography is the next logical step.

    • Stationary Phase: Standard silica gel (230-400 mesh) is a good starting point.

    • Mobile Phase Selection:

      • Begin by developing a suitable solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for the desired product.

      • Commonly effective solvent systems for 7-azaindole derivatives include gradients of ethyl acetate in hexanes or methanol in dichloromethane.[3][5]

    • Procedure:

      • Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column.

      • Dissolve the crude product in a minimal amount of the appropriate solvent (dichloromethane is often a good choice) and adsorb it onto a small amount of silica gel.

      • Carefully load the dried, sample-adsorbed silica onto the top of the column.

      • Elute the column with the chosen solvent system, gradually increasing the polarity if a gradient is required.

      • Collect fractions and analyze by TLC or HPLC to identify those containing the pure product.

      • Combine the pure fractions and remove the solvent under reduced pressure.

Problem 2: Closely Eluting Impurities on Flash Chromatography

dot

start Co-eluting Impurities in Flash Chromatography optimize_flash Optimize Flash Chromatography start->optimize_flash prep_hplc Preparative HPLC optimize_flash->prep_hplc Still co-eluting high_purity High Purity Product (>99.5%) optimize_flash->high_purity Successful separation prep_hplc->high_purity

Caption: Strategy for Resolving Co-eluting Impurities. dot

Detailed Steps:

  • Optimize Flash Chromatography:

    • Change Solvent System: If you used an ethyl acetate/hexanes system, try a methanol/dichloromethane system, or vice versa. The change in solvent selectivity can often resolve closely eluting spots.

    • Isocratic vs. Gradient Elution: If you used a gradient, try a shallow gradient or even an isocratic elution with a finely tuned solvent mixture.

    • Finer Silica: Using a smaller particle size silica gel can improve resolution, although it will increase backpressure.

  • Preparative High-Performance Liquid Chromatography (Prep HPLC): For challenging separations where impurities co-elute with the product, preparative HPLC is the most powerful tool.[6]

    • Column Selection: A C18 reversed-phase column is a common and effective choice for many organic compounds.

    • Mobile Phase Development:

      • Develop a separation method on an analytical HPLC system first.

      • A typical mobile phase would be a gradient of acetonitrile in water, often with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape.

    • Scaling Up to Preparative Scale:

      • Once a good analytical separation is achieved, the method can be scaled up to a preparative column.

      • The flow rate and injection volume will need to be adjusted based on the dimensions of the preparative column.

    • Fraction Collection and Post-Purification:

      • Collect fractions corresponding to the product peak.

      • Combine the pure fractions.

      • The organic solvent is typically removed by rotary evaporation.

      • If an acidic modifier was used, it may be necessary to perform a work-up (e.g., neutralize with a mild base and extract) to remove it.

      • The final product is often isolated by lyophilization to obtain a pure, solid product.

Data Presentation: Purity Assessment

The analytical purity of this compound should be assessed using a combination of techniques.

Analytical Technique Purpose Typical Observations for a Pure Sample
High-Performance Liquid Chromatography (HPLC) Quantify purity and detect non-volatile impurities.A single major peak with >98% area.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Confirm the chemical structure and identify any structural impurities.The spectra should be clean and consistent with the expected structure. Integration of proton signals should match the number of protons.
Mass Spectrometry (MS) Confirm the molecular weight of the compound.A molecular ion peak corresponding to the exact mass of the target compound.
Thin Layer Chromatography (TLC) Rapidly assess purity and monitor the progress of a purification.A single spot with a consistent Rf value in a given solvent system.

Conclusion

Achieving high analytical purity of this compound is a critical step in the synthesis of many important pharmaceutical compounds. By systematically applying the principles of recrystallization, flash column chromatography, and preparative HPLC, and by understanding the potential impurities and how to troubleshoot common issues, researchers can consistently obtain material of the required quality for their downstream applications.

References

  • How to prepare and apply 4-chloro-1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid? (n.d.). WorldOfChemicals. Retrieved January 5, 2026, from [Link]

  • Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 5, 2026, from [Link]

  • ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. (n.d.). ChemSynthesis. Retrieved January 5, 2026, from [Link]

  • Guéret, C., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-492.
  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. (2022, March 1). The Royal Society of Chemistry.
  • Synthesis of Azaindoles. (2012). Progress in Chemistry, 24(10), 1974-1982.
  • Successful Flash Chromatography. (n.d.). Biotage. Retrieved January 5, 2026, from [Link]

  • SOP: FLASH CHROMATOGRAPHY. (n.d.). Retrieved January 5, 2026, from a university website.
  • Principles in preparative HPLC. (n.d.). University of Warwick. Retrieved January 5, 2026, from [Link]

  • 1H-Pyrrole-2-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses. Retrieved January 5, 2026, from [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). Pharmacia, 69(2), 433-439.
  • Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses, 102, 276-302.
  • ethyl 4-chloro-1H-pyrrolo[2, 3-b]pyridine-3-carboxylate, min 97%, 1 gram. (n.d.). Retrieved January 5, 2026, from a commercial supplier website.
  • Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine. (n.d.). Google Patents.
  • Process for preparing 4-chloro-7H-pyrrolo [2,3-d ] pyrimidines. (n.d.). Google Patents.
  • Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor. (2025). Journal of Medicinal Chemistry.
  • Azaindole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]

  • 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-chloro-, ethyl ester. (n.d.). Retrieved January 5, 2026, from a commercial supplier website.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.).
  • Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. (n.d.). Google Patents.
  • This compound. (n.d.). Chemspace. Retrieved January 5, 2026, from [Link]

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Validation & Comparative

Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate versus other kinase inhibitor scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Kinase Inhibitor Scaffolds: The Rise of 1H-Pyrrolo[2,3-b]pyridine

In the landscape of modern drug discovery, protein kinases remain a paramount class of therapeutic targets. Their dysregulation is a hallmark of numerous pathologies, most notably cancer, making the development of potent and selective kinase inhibitors a cornerstone of pharmaceutical research. The selection of a core chemical scaffold is a pivotal decision in this process, profoundly influencing a drug candidate's potency, selectivity, and pharmacokinetic properties.

This guide provides a comprehensive comparison of the versatile 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) scaffold, exemplified by the key synthetic intermediate Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate , against established and highly successful kinase inhibitor scaffolds: quinazoline , pyrimidine , and indole . Through an objective analysis supported by experimental data, we will explore the unique advantages and strategic applications of each scaffold, offering valuable insights for researchers and drug development professionals.

The Central Role of the Chemical Scaffold

At its core, a kinase inhibitor's function is to compete with adenosine triphosphate (ATP) for binding within the kinase's catalytic domain. The scaffold provides the fundamental framework that orients key functional groups to interact with the "hinge region" of the kinase, a critical anchoring point. Privileged scaffolds are those that have repeatedly demonstrated success in this role across multiple kinase targets, serving as a validated starting point for inhibitor design.[1]

The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Profile

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has emerged as a structure of significant interest in medicinal chemistry.[2] It is a bioisostere of indole, where a nitrogen atom replaces a carbon in the benzene ring, a modification that can alter hydrogen bonding capabilities, solubility, and metabolic stability.[2] this compound is a versatile chemical building block, providing multiple reaction sites for the synthesis of complex derivatives.[3]

Key Advantages:

  • Novelty and Intellectual Property: While established, it is less explored than quinazoline or pyrimidine cores, offering opportunities for novel intellectual property.

  • Versatile Substitution: The scaffold possesses several positions (N1, C2, C3, C4, C5, C6) that can be functionalized to fine-tune selectivity and potency.

  • Proven Biological Activity: Derivatives of this scaffold have shown potent inhibitory activity against a range of kinases, including Cell Division Cycle 7 (Cdc7) kinase, Janus kinases (JAKs), and Traf2 and Nck-interacting kinase (TNIK).[4][5]

Structural Representation:

Caption: Core structure of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold.

Established Scaffolds for Comparison

To understand the strategic value of the 1H-pyrrolo[2,3-b]pyridine core, we must compare it to scaffolds that are cornerstones of kinase inhibitor drug development.

The Quinazoline Scaffold

The 4-anilinoquinazoline is arguably one of the most successful "privileged scaffolds" in oncology.[6] Its structure is adept at forming critical hydrogen bonds with the kinase hinge region, leading to high-affinity binding.[6]

  • Primary Targets: Predominantly known for inhibiting the Epidermal Growth Factor Receptor (EGFR) family of kinases.[6][7]

  • Clinical Success: This scaffold is the foundation for numerous FDA-approved drugs, including gefitinib, erlotinib, lapatinib, and afatinib, which have transformed the treatment of certain cancers like non-small cell lung cancer (NSCLC).[7][8][9]

The Pyrimidine Scaffold

The pyrimidine ring is a fundamental component of ATP itself, making it an ideal starting point for designing ATP-competitive inhibitors.[10] Fused pyrimidine systems, such as purines and pyrazolopyrimidines, are particularly prevalent.[10][11]

  • Primary Targets: Exceptionally versatile, targeting a broad range of kinases including ABL, Bruton's tyrosine kinase (BTK), and Phosphoinositide 3-kinases (PI3Ks).[12][13]

  • Clinical Success: The scaffold is central to blockbuster drugs like imatinib (a phenylaminopyrimidine derivative) and ibrutinib (a pyrazolo[3,4-d]pyrimidine).[10][13]

The Indole Scaffold

As the parent structure of the 7-azaindole, the indole scaffold is also a highly effective pharmacophore for kinase inhibition.[14] It can effectively mimic the adenine ring of ATP and form key interactions in the kinase active site.[15]

  • Primary Targets: Widely used for targeting receptor tyrosine kinases involved in angiogenesis and cell proliferation, such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and EGFR.[16][17]

  • Clinical Success: Sunitinib and Osimertinib are prominent examples of FDA-approved, indole-based kinase inhibitors used to treat renal cell carcinoma and NSCLC, respectively.[15][16][17]

Comparative Analysis of Kinase Inhibitor Scaffolds

The choice of scaffold is a strategic decision based on the target kinase, desired selectivity profile, and synthetic feasibility.

ScaffoldCore Structure (Simplified)Key AdvantagesPrimary Kinase TargetsExamples of FDA-Approved Drugs
1H-Pyrrolo[2,3-b]pyridine Pyrrole fused to PyridineNovel IP space, versatile for SAR, bioisostere of indole.[2]Cdc7, JAKs, CSF1R, TNIK.[4][5][18]Pexidartinib.[15]
Quinazoline Benzene fused to PyrimidineExtensive history of clinical success, well-understood SAR, strong hinge binding.[6][8]EGFR, HER2, VEGFR.[6][7]Gefitinib, Erlotinib, Lapatinib, Afatinib.[7][8]
Pyrimidine Diazine RingATP-mimetic, synthetically versatile, broad target applicability.[10][13]ABL, BTK, PI3Ks, CDKs.[12][13][19]Imatinib, Ibrutinib, Abemaciclib.[10][19]
Indole Benzene fused to PyrrolePrivileged structure, multi-target potential, bioisostere of adenine.[14][15]VEGFR, PDGFR, EGFR, CSF1R.[15][16][17]Sunitinib, Osimertinib, Nintedanib.[15][16][17]

Quantitative Comparison: Potency of Representative Inhibitors

The following table provides a snapshot of the inhibitory potencies (IC₅₀ values) for compounds derived from each scaffold against specific kinase targets. Lower IC₅₀ values indicate higher potency.

CompoundScaffoldKinase TargetIC₅₀ (nM)
Compound 42 [4]1H-Pyrrolo[2,3-b]pyridineCdc77
Pexidartinib [15]1H-Pyrrolo[2,3-b]pyridineCSF1R13
Gefitinib [7]QuinazolineEGFR0.4 - 37
Barasertib [20]QuinazolineAurora B0.37
Compound 10d [19]Pyrimidine (derivative)CDK4/CDK67.4 / 0.9
Osimertinib [15]IndoleEGFR (T790M)< 15

Experimental Methodologies

To ensure scientific integrity, the protocols used to generate such comparative data must be robust and reproducible. Below are representative methodologies for the synthesis of a scaffold intermediate and the biological evaluation of its derivatives.

Representative Synthesis: 4-Chloro-2-aryl-1H-pyrrolo[2,3-b]pyridine

The synthesis of functionalized 7-azaindoles often involves cross-coupling reactions to build the desired complexity. This compound serves as an excellent starting point for such modifications. A general strategy is outlined below.

start Start with 4-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine step1 Suzuki-Miyaura Cross-Coupling (Arylboronic acid, Pd catalyst, Base) start->step1 product1 Intermediate: 4-Chloro-2-aryl-1H-pyrrolo[2,3-b]pyridine step1->product1 step2 Buchwald-Hartwig Amination (Amine, Pd catalyst, Base) product1->step2 final_product Final Product: 2-Aryl-4-amino-1H-pyrrolo[2,3-b]pyridine step2->final_product

Caption: General synthetic workflow for 2,4-disubstituted 1H-pyrrolo[2,3-b]pyridines.

Protocol:

  • Suzuki-Miyaura Coupling: To a solution of a 4-chloro-2-iodo-pyrrolopyridine intermediate in a suitable solvent (e.g., 1,4-dioxane/water), add an arylboronic acid, a palladium catalyst (e.g., Pd₂(dba)₃), and a base (e.g., K₂CO₃).[2]

  • Reaction: Heat the mixture under an inert atmosphere (e.g., N₂) until the starting material is consumed, as monitored by TLC or LC-MS.[2]

  • Work-up & Purification: After cooling, perform an aqueous work-up and extract the product with an organic solvent. Purify the crude product via column chromatography to yield the 4-chloro-2-aryl intermediate.[2]

  • Buchwald-Hartwig Amination: Combine the intermediate from step 3 with the desired amine, a suitable palladium catalyst and ligand (e.g., RuPhos Pd G2), and a base in a reaction vessel.

  • Final Purification: After reaction completion, perform a similar work-up and purification to isolate the final inhibitor compound.

This generalized protocol illustrates a common strategy; specific reagents, conditions, and protecting group strategies must be optimized for each unique target molecule.[2]

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This biochemical assay is a gold standard for determining the IC₅₀ value of a potential inhibitor. It measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[21]

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis compound_prep Prepare serial dilution of inhibitor compound in DMSO plate_add Add inhibitor and kinase to 384-well plate compound_prep->plate_add reagent_prep Prepare kinase, substrate, and ATP reaction mix initiate Initiate reaction by adding Substrate/ATP mix reagent_prep->initiate incubate1 Pre-incubate to allow inhibitor-kinase binding plate_add->incubate1 incubate1->initiate incubate2 Incubate at 30°C for 60 min initiate->incubate2 stop_reagent Add ADP-Glo™ Reagent to stop reaction and deplete ATP incubate2->stop_reagent detect_reagent Add Kinase Detection Reagent to convert ADP to ATP and generate light stop_reagent->detect_reagent read_plate Measure luminescence with a plate reader detect_reagent->read_plate plot_data Plot luminescence vs. log[inhibitor] read_plate->plot_data calc_ic50 Fit data to sigmoidal dose-response curve to determine IC₅₀ plot_data->calc_ic50

Caption: Workflow for a luminescence-based kinase inhibition assay.

Protocol:

  • Compound Preparation: Prepare a stock solution of the test inhibitor (e.g., 10 mM in 100% DMSO) and create a serial dilution series.[21]

  • Kinase Reaction: In a multi-well plate (e.g., 384-well), add the serially diluted inhibitor or DMSO control. Add the specific kinase of interest and pre-incubate for ~10 minutes to allow for binding.[21]

  • Initiation: Initiate the enzymatic reaction by adding a mixture of the kinase's specific substrate peptide and ATP. Incubate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[21]

  • ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™ Reagent. Incubate for ~40 minutes.[21]

  • Signal Generation: Add a Kinase Detection Reagent, which converts the ADP produced into ATP and, in the presence of luciferase/luciferin, generates a luminescent signal. Incubate for ~30 minutes.[21]

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects kinase activity.

  • Data Analysis: Plot the percent inhibition (calculated from the luminescence signal relative to controls) against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.[21]

Conclusion and Future Outlook

The selection of a core scaffold is a foundational element of successful kinase inhibitor design. While the quinazoline , pyrimidine , and indole scaffolds are heavily validated, with numerous FDA-approved drugs demonstrating their therapeutic power, they also represent a crowded intellectual property space.[8][16][22]

The 1H-pyrrolo[2,3-b]pyridine scaffold, and its accessible intermediates like this compound, offers a compelling alternative. It combines the favorable biological properties of a privileged structure with the potential for discovering novel, potent, and selective inhibitors. Its proven success in targeting kinases like CSF1R and its demonstrated potential against other targets like Cdc7 and JAKs underscore its value.[4][5][15] For drug discovery teams aiming to innovate and develop the next generation of targeted therapies, the strategic exploration of the 1H-pyrrolo[2,3-b]pyridine scaffold represents a promising and scientifically rigorous path forward.

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A Comparative Guide to Pyrrolopyridine-Based Kinase Inhibitors: From Benchtop to Clinic

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of the Pyrrolopyridine Scaffold in Kinase Inhibition

Protein kinases, a family of over 500 enzymes, are the master regulators of cellular communication, catalyzing the phosphorylation of substrate proteins.[1] This fundamental process governs everything from cell growth and proliferation to apoptosis.[2] When kinase signaling goes awry, it can drive the pathogenesis of numerous diseases, most notably cancer.[1][2] This has made kinases one of the most critical classes of drug targets in modern medicine.[1]

Targeted therapy, which aims to specifically block the activity of such disease-driving proteins, has revolutionized treatment paradigms. Small molecule kinase inhibitors are at the forefront of this revolution.[1][2] A particularly successful structural motif in this field is the pyrrolopyridine core. This heterocyclic nucleus is a bioisostere of adenine, the nitrogenous base of ATP, allowing it to act as a highly effective "hinge-binding" scaffold that competitively occupies the ATP-binding pocket of a target kinase.[3] This structural mimicry provides a robust foundation for developing potent inhibitors. However, true therapeutic success is not just about potency; it's about selectivity. The remarkable versatility of the pyrrolopyridine scaffold allows for chemical modifications that fine-tune its interaction with the target, conferring selectivity and minimizing off-target effects.[4]

This guide provides a comparative analysis of prominent pyrrolopyridine-based kinase inhibitors, delves into the essential experimental workflows for their evaluation, and offers the technical insights necessary for researchers and drug developers in the field.

Mechanism of Action: Competitive ATP Inhibition

The primary mechanism for pyrrolopyridine-based inhibitors is competitive inhibition at the ATP-binding site of the kinase. By occupying this pocket, the inhibitor prevents the binding of ATP, thereby blocking the phosphorylation of downstream substrates and interrupting the aberrant signaling cascade.

G cluster_0 Normal Kinase Activity cluster_1 Inhibition by Pyrrolopyridine Kinase Kinase Substrate Substrate Kinase->Substrate Acts on ATP ATP ATP->Kinase Binds pSubstrate Phosphorylated Substrate Substrate->pSubstrate Phosphorylates Signal_On Downstream Signaling ON pSubstrate->Signal_On Kinase_Inhib Kinase_Inhib Substrate_Un Substrate Kinase_Inhib->Substrate_Un Cannot Act on Inhibitor Pyrrolopyridine Inhibitor Inhibitor->Kinase_Inhib Competitively Binds ATP_Blocked ATP ATP_Blocked->Kinase_Inhib Blocked Signal_Off Downstream Signaling OFF Substrate_Un->Signal_Off

Caption: Mechanism of ATP-competitive kinase inhibition.

Comparative Analysis of Key Pyrrolopyridine Inhibitors

The versatility of the pyrrolopyridine scaffold is evident in the range of kinases successfully targeted, leading to approved therapies for various cancers and autoimmune diseases.

Inhibitor NamePyrrolopyridine CorePrimary Target(s)Select IC50 Value(s)Approved Indications
Vemurafenib Pyrrolo[2,3-b]pyridineBRAFV600E31 nM (BRAFV600E)[5]Metastatic melanoma with BRAF V600 mutation, Erdheim-Chester Disease.[6][7]
Selpercatinib Pyrazolo[1,5-a]pyridineRET (wild-type & mutated)0.92 - 67.8 nM (RET isoforms)[8]RET fusion-positive non-small cell lung cancer (NSCLC) and thyroid cancer; RET-mutant medullary thyroid cancer (MTC).[1][8]
Peficitinib Pyrrolo[2,3-b]pyridinePan-Janus Kinase (JAK)JAK1: 3.9 nM, JAK2: 5.0 nM, JAK3: 0.7 nM, TYK2: 4.8 nMRheumatoid arthritis (in Japan and Korea).[9][10][11]
Gilteritinib Pyrazine-based*FLT3, AXL0.29 nM (FLT3), 0.73 nM (AXL)[2]Relapsed/refractory acute myeloid leukemia (AML) with a FLT3 mutation.[2]

*Note: While Gilteritinib is primarily classified as pyrazine-based, its development showcases similar hinge-binding principles and it is often discussed in the broader context of heterocyclic kinase inhibitors.[2]

Essential Experimental Workflow for Inhibitor Characterization

A rigorous, multi-stage evaluation is essential to move a promising compound from a biochemical hit to a clinical candidate. A discrepancy between high biochemical potency and low cellular efficacy is a common and costly challenge in drug discovery, underscoring the need for this comprehensive workflow.[12]

G cluster_B cluster_C cluster_D A Compound Synthesis (Pyrrolopyridine Scaffold) B Stage 1: Biochemical Assays (In Vitro) A->B C Stage 2: Cellular Assays (In Cellulo) B->C B1 Potency (IC50) (e.g., ADP-Glo™) D Stage 3: Preclinical Studies (In Vivo) C->D C1 Target Engagement (e.g., NanoBRET™) E Clinical Candidate D->E D1 Pharmacokinetics (PK) (ADME) B2 Selectivity (Kinase Panel Screen) B1->B2 C2 Target Inhibition (Phospho-Western Blot) C1->C2 C3 Phenotypic Effect (Cell Viability - MTT) C2->C3 D2 Efficacy & Toxicology (Animal Models) D1->D2

Caption: High-level experimental workflow for kinase inhibitor development.
Stage 1: Biochemical (In Vitro) Assays

These initial assays measure the direct interaction between the inhibitor and the purified kinase enzyme.

The half-maximal inhibitory concentration (IC50) is the cornerstone of potency measurement. The ADP-Glo™ assay is a widely used method that quantifies kinase activity by measuring the amount of ADP produced.[13]

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Prepare a solution containing the purified target kinase and the specific substrate peptide in kinase reaction buffer.

  • Kinase Reaction: In a 384-well plate, add the kinase/substrate solution to wells containing the diluted inhibitor (or DMSO vehicle control).

  • Initiation: Start the reaction by adding ATP solution to all wells. Incubate at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which fuels a luciferase reaction, producing a light signal. Incubate for 30-60 minutes.[14]

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to kinase activity.

  • IC50 Calculation: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[15]

Stage 2: Cellular (In Cellulo) Assays

These assays are critical for confirming that an inhibitor is active in a more physiologically relevant environment.[16]

This assay confirms that the inhibitor can enter a live cell and physically bind to its intended kinase target.[17][18]

  • Cell Preparation: Transfect HEK293 cells with a vector expressing the target kinase fused to NanoLuc® luciferase. Seed the transfected cells into a 96-well plate and incubate overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test inhibitor and incubate for a set period (e.g., 2 hours).

  • Tracer Addition: Add the NanoBRET™ fluorescent tracer, a cell-permeable molecule that also binds to the kinase's ATP pocket, to all wells. Equilibrate the plate.

  • Substrate Addition & Reading: Add NanoGlo® Substrate to generate the bioluminescent donor signal. Immediately measure both the donor (NanoLuc®) and acceptor (tracer) emissions using a plate reader equipped for BRET measurements.

  • Data Analysis: Calculate the BRET ratio. A potent inhibitor will displace the fluorescent tracer from the NanoLuc®-kinase fusion protein, leading to a decrease in the BRET signal. Plotting the BRET ratio against inhibitor concentration allows for the determination of cellular affinity (apparent IC50).[17]

This experiment verifies that the inhibitor not only binds its target but also functionally blocks its downstream signaling activity within the cell.

  • Cell Culture and Treatment: Plate the relevant cancer cell line (e.g., a BRAFV600E mutant melanoma line for Vemurafenib) and allow cells to adhere. Treat cells with various concentrations of the kinase inhibitor (and a vehicle control) for a specified time. If the pathway is not constitutively active, a stimulation step with a growth factor may be required before lysis.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[19][20] Keep samples on ice at all times.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE and Transfer: Denature the protein samples in loading buffer by boiling. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF or nitrocellulose membrane.[21]

  • Blocking and Antibody Incubation: Block the membrane with a protein-rich solution, such as 5% Bovine Serum Albumin (BSA) in TBST, to prevent non-specific antibody binding. Avoid using milk for blocking , as it contains phosphoproteins that can cause high background.[19][20] Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the kinase's direct substrate (e.g., anti-phospho-ERK).

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. After further washing, add a chemiluminescent substrate and capture the signal using an imaging system.[19]

  • Analysis and Normalization: Quantify the band intensity for the phosphorylated protein. To confirm the effect is not due to protein degradation, the membrane should be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate protein.[20] A dose-dependent decrease in the phospho-protein signal relative to the total protein level indicates effective target inhibition.

This assay determines the ultimate biological consequence of inhibiting the target kinase: a reduction in cancer cell viability and proliferation.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[22]

  • Inhibitor Treatment: Treat the cells with a range of concentrations of the inhibitor (and a vehicle control) and incubate for a period that allows for effects on proliferation (typically 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active, viable cells contain mitochondrial reductase enzymes that convert the yellow MTT into insoluble purple formazan crystals.[23]

  • Solubilization: Add a solubilization solution (e.g., DMSO or an SDS/HCl solution) to each well to dissolve the formazan crystals.[24]

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at ~570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot against inhibitor concentration to determine the IC50 for cell growth inhibition.

Stage 3: Pharmacokinetic (PK) and In Vivo Studies

Promising candidates from cellular assays advance to preclinical studies. Pharmacokinetics describes how the body affects a drug, encompassing Absorption, Distribution, Metabolism, and Excretion (ADME).[25] These studies are crucial for determining a compound's half-life, bioavailability, and metabolic stability, which are essential for establishing a safe and effective dosing regimen for in vivo efficacy and toxicology models.[26][27] A molecule with excellent potency but poor pharmacokinetic properties is unlikely to succeed as a therapeutic agent.[28]

Conclusion

The pyrrolopyridine scaffold represents a "privileged" structure in kinase inhibitor design, providing a potent and adaptable platform for developing targeted therapies. The success of drugs like Vemurafenib and Selpercatinib highlights its therapeutic impact. However, the journey from concept to clinic is a rigorous one, demanding a systematic and multi-faceted experimental approach. By integrating robust biochemical, cellular, and pharmacokinetic evaluations, researchers can effectively validate their compounds, understand the crucial relationship between biochemical potency and cellular efficacy, and ultimately identify promising new candidates to advance the fight against kinase-driven diseases.

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  • Al-Ostoot, F. H., Al-Malki, A. L., & El-Senduny, F. F. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). RSC Medicinal Chemistry, 15(1), 1-23. Retrieved from [Link]

  • ResearchGate. (2025, October 12). (PDF) Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Retrieved from [Link]

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The 7-Azaindole Scaffold: A Privileged Structure in Kinase Inhibition - A Comparative Guide to Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the quest for highly selective and potent kinase inhibitors remains a paramount objective. Within this pursuit, the 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has emerged as a "privileged structure" – a molecular framework that consistently demonstrates significant biological activity against a range of therapeutic targets. This guide provides a comprehensive biological evaluation of analogs derived from Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, a key intermediate in the synthesis of novel kinase inhibitors. We will delve into their mechanism of action, compare their performance against established alternatives, and provide detailed experimental protocols to empower researchers in the field of drug discovery.

The 7-azaindole core, due to its structural resemblance to the purine core of ATP, is an excellent starting point for the design of ATP-competitive kinase inhibitors. The nitrogen atom at the 7-position allows for the formation of a crucial hydrogen bond with the hinge region of the kinase ATP-binding pocket, a key interaction for potent inhibition. The chloro and ester functionalities at the 4- and 2-positions of the starting carboxylate, respectively, offer versatile handles for synthetic modification, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

Comparative Biological Activity of 1H-pyrrolo[2,3-b]pyridine Analogs

The following tables summarize the in vitro biological activity of various analogs derived from the 1H-pyrrolo[2,3-b]pyridine scaffold, highlighting their potency against different kinases and cancer cell lines. This data underscores the versatility of this scaffold in targeting a range of oncogenic drivers.

Table 1: In Vitro Kinase Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Analogs

Compound IDTarget KinaseIC50 (nM)Reference
Analog A FGFR17[1]
FGFR29[1]
FGFR325[1]
Analog B MELK32[2]
Analog C c-Met1.68[3]
Analog D GSK-3β0.22[4]

Table 2: Anti-proliferative Activity of 1H-pyrrolo[2,3-b]pyridine Analogs Against Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)Reference
Analog A 4T1Breast CancerNot specified[1]
Analog B A549Lung Cancer0.109[2]
MDA-MB-231Breast Cancer0.188[2]
MCF-7Breast Cancer0.245[2]
Analog C HT-29Colon CancerNot specified[3]
A549Lung CancerNot specified[3]
MCF-7Breast CancerNot specified[3]
PC-3Prostate CancerNot specified[3]

Comparison with Standard-of-Care Kinase Inhibitors

To contextualize the potential of these novel analogs, it is crucial to compare their activity with existing FDA-approved kinase inhibitors used in the treatment of cancers where these targets are relevant (e.g., lung and breast cancer).

Table 3: Comparison with Standard-of-Care Kinase Inhibitors

CompoundTarget Kinase(s)FDA-Approved Indications (Selected)
Osimertinib EGFRNon-Small Cell Lung Cancer (NSCLC)
Alectinib ALKNSCLC
Palbociclib CDK4/6Breast Cancer
Alpelisib PI3KαBreast Cancer

While direct head-to-head studies are often limited for early-stage compounds, the nanomolar to sub-nanomolar potency of some of the 1H-pyrrolo[2,3-b]pyridine analogs against kinases like FGFR, MELK, and c-Met suggests they have the potential to be competitive with or even exceed the efficacy of some established drugs. Furthermore, the opportunity to fine-tune the scaffold allows for the development of inhibitors with improved selectivity profiles, potentially leading to a better therapeutic window and reduced off-target toxicities.

Causality Behind Experimental Choices

The biological evaluation of novel kinase inhibitors follows a logical and stepwise progression. The initial screening is typically performed in cell-free in vitro kinase assays to determine the direct inhibitory effect of the compound on the target enzyme. This is a critical first step as it confirms on-target activity and provides a quantitative measure of potency (IC50).

Following this, cell-based anti-proliferative assays , such as the MTT assay, are employed to assess the compound's ability to inhibit the growth of cancer cell lines that are known to be dependent on the target kinase. This provides evidence that the compound can penetrate the cell membrane and exert its effect in a more complex biological environment.

To understand the mechanism of action at a cellular level, cell cycle analysis by flow cytometry is a powerful tool. Many kinase inhibitors induce cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M), preventing cancer cells from progressing through the division cycle.

Finally, to confirm that the observed growth inhibition is due to programmed cell death, apoptosis assays are conducted. Western blotting for key apoptosis markers, such as cleaved caspases and PARP, provides definitive evidence of apoptosis induction.

Experimental Protocols

In Vitro Kinase Inhibition Assay (TR-FRET based)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for quantifying kinase activity.

G cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Detection reagent_prep Prepare kinase, substrate, ATP, and inhibitor solutions in assay buffer. add_inhibitor Add serially diluted inhibitor to 384-well plate. reagent_prep->add_inhibitor add_kinase Add kinase solution to wells. add_inhibitor->add_kinase incubate1 Incubate to allow inhibitor-kinase binding. add_kinase->incubate1 add_substrate_atp Add substrate/ATP mix to initiate reaction. incubate1->add_substrate_atp incubate2 Incubate to allow phosphorylation. add_substrate_atp->incubate2 add_detection Add detection solution (e.g., europium-labeled anti-phospho antibody). incubate2->add_detection incubate3 Incubate to allow antibody binding. add_detection->incubate3 read_plate Read TR-FRET signal on a plate reader. incubate3->read_plate

Caption: Workflow for a TR-FRET based in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the kinase, a suitable substrate (often a biotinylated peptide), ATP, and the test compound (serially diluted) in a kinase assay buffer.

  • Plate Setup: Add a small volume of the diluted test compound to the wells of a low-volume 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Kinase Addition: Add the kinase solution to all wells except the negative controls and incubate briefly at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP. The ATP concentration should be close to the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Detection: Stop the reaction and add a detection solution containing a europium-labeled anti-phospho-substrate antibody and a streptavidin-allophycocyanin (SA-APC) conjugate.

  • Signal Reading: After another incubation period, read the plate on a TR-FRET-compatible plate reader. The ratio of the fluorescence signals at the acceptor and donor emission wavelengths is used to calculate the percentage of inhibition.

MTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

G cluster_plating Cell Plating cluster_treatment Compound Treatment cluster_assay MTT Assay plate_cells Seed cells in a 96-well plate and incubate overnight. add_compound Add serial dilutions of the test compound to the wells. plate_cells->add_compound incubate_treatment Incubate for the desired duration (e.g., 72 hours). add_compound->incubate_treatment add_mtt Add MTT reagent to each well and incubate. incubate_treatment->add_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. add_mtt->solubilize read_absorbance Read absorbance at 570 nm. solubilize->read_absorbance

Caption: Workflow for the MTT cell proliferation assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 48-72 hours).

  • MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.[5]

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[6]

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

G cluster_culture Cell Culture & Treatment cluster_prep Sample Preparation cluster_analysis Flow Cytometry Analysis culture Culture and treat cells with the test compound. harvest Harvest and wash cells. culture->harvest fix Fix cells in cold ethanol. harvest->fix stain Stain cells with propidium iodide (PI) and RNase. fix->stain acquire Acquire data on a flow cytometer. stain->acquire analyze Analyze DNA content histograms to determine cell cycle distribution. acquire->analyze

Caption: Workflow for cell cycle analysis by flow cytometry.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the test compound for a specified duration (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells by dropwise addition of cold 70% ethanol while vortexing to prevent clumping. Incubate on ice or at -20°C for at least 30 minutes.

  • Staining: Centrifuge the fixed cells, wash with PBS, and then resuspend in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A is included to prevent staining of double-stranded RNA.[7]

  • Flow Cytometry: Analyze the stained cells on a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Apoptosis Markers

This technique is used to detect specific proteins involved in the apoptotic pathway.

G cluster_lysate Cell Lysis & Protein Quantification cluster_wb Western Blotting treat_cells Treat cells with test compound. lyse_cells Lyse cells and collect supernatant. treat_cells->lyse_cells quantify Quantify protein concentration (e.g., BCA assay). lyse_cells->quantify sds_page Separate proteins by SDS-PAGE. quantify->sds_page transfer Transfer proteins to a membrane (e.g., PVDF). sds_page->transfer block Block the membrane to prevent non-specific antibody binding. transfer->block primary_ab Incubate with primary antibody (e.g., anti-cleaved caspase-3). block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody. primary_ab->secondary_ab detect Detect signal using chemiluminescence. secondary_ab->detect

Caption: Workflow for Western blot analysis of apoptosis markers.

Step-by-Step Methodology:

  • Cell Lysis: After treatment with the test compound, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method like the bicinchoninic acid (BCA) assay to ensure equal loading.[7]

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the apoptosis marker of interest (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax).

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold represents a highly promising starting point for the development of novel kinase inhibitors. Analogs derived from this compound have demonstrated potent and selective activity against a range of cancer-relevant kinases. The systematic biological evaluation pipeline outlined in this guide, from in vitro kinase assays to cellular mechanism-of-action studies, provides a robust framework for identifying and characterizing lead candidates. The data presented herein, when compared with existing therapies, suggests that with further optimization, these analogs have the potential to be developed into next-generation targeted cancer therapeutics with improved efficacy and safety profiles.

References

  • Abcam. (n.d.). Apoptosis western blot guide.
  • Darzynkiewicz, Z., & Juan, G. (2001). Analysis of Cell Cycle by Flow Cytometry. Current Protocols in Cytometry, 7.5.1-7.5.24.
  • Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis.
  • Alvero, A. B. (2021). Determination of Caspase Activation by Western Blot. In Methods in Molecular Biology (Vol. 2281, pp. 3-11). Humana, New York, NY.
  • BenchChem. (2025). Application Notes and Protocols: Western Blot Analysis of Apoptosis Markers Following SCR130 Treatment.
  • Tang, Q., et al. (2016). Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(7), 1680-1684.
  • BenchChem. (2025). Application Note: Analysis of Apoptosis Markers by Western Blot Following FC-116 Treatment.
  • Dong, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10(25), 14873-14885.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • Wang, Y., et al. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry, 285, 116245.
  • AAT Bioquest. (2025). Practical Guide for Live Cell Cycle Analysis in Flow Cytometry.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Li, Y., et al. (2020). Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents. Bioorganic Chemistry, 94, 103474.

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Structure-activity relationship (SAR) studies of Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structure-Activity Relationship (SAR) of Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate and its Analogs

Introduction: The Privileged Scaffold of 7-Azaindole

In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency across a multitude of drug discovery programs. These are termed "privileged scaffolds" due to their inherent ability to bind to multiple biological targets with high affinity. The 1H-pyrrolo[2,3-b]pyridine ring system, commonly known as 7-azaindole, is a quintessential example of such a scaffold. As a bioisostere of the natural indole nucleus, it maintains structural similarity while introducing a key nitrogen atom into the six-membered ring. This modification significantly enhances its pharmacological potential, primarily by increasing its capacity to form crucial hydrogen bonds within the ATP-binding sites of various enzymes, a feature that has been extensively exploited in the development of kinase inhibitors.[1]

This guide focuses on This compound , a versatile synthetic intermediate that serves as a launchpad for generating diverse libraries of bioactive compounds. We will dissect the structure-activity relationships (SAR) of its derivatives, providing a comparative analysis of how modifications at each position of the 7-azaindole core influence biological activity against various targets.

The Core Molecule: A Versatile Chemical Blueprint

This compound is not typically an end-product with potent biological activity itself. Instead, its value lies in its chemical handles, which allow for systematic and targeted modifications. The chlorine atom at the C4-position is an excellent leaving group for nucleophilic substitution and cross-coupling reactions, while the ethyl ester at the C2-position can be readily converted into amides and other functional groups. This strategic placement of reactive sites makes it an ideal starting point for SAR exploration.[2][3]

Caption: The core chemical structure of this compound.

Comparative SAR Analysis: Decoding the Impact of Structural Modifications

The 7-azaindole scaffold has been successfully employed to develop inhibitors for a wide range of protein families, including phosphoinositide 3-kinases (PI3K)[4], extracellular signal-regulated kinase 5 (Erk5)[5], Janus kinases (JAKs)[6][7], fibroblast growth factor receptors (FGFRs)[8], and phosphodiesterase 4B (PDE4B)[9]. The following sections compare how substitutions at key positions dictate potency and selectivity.

Position 2: The Gateway to Potency through Amidation

The ethyl carboxylate at the C2-position is a critical site for modification. While the ester itself is often inactive or weakly active, its conversion to a carboxamide (-CONH-R) is a consistently successful strategy for enhancing potency. The nature of the 'R' group on the amide is paramount for tuning the compound's interaction with the target protein.

A study on PDE4B inhibitors provides a clear example.[9] Starting with the 7-azaindole core, researchers explored a variety of secondary amides.

  • Small Aliphatic & Cyclic Amides: The introduction of small, hydrophobic groups like cyclopropyl or cyclopentyl amides resulted in moderate to good inhibition of PDE4B.

  • Aromatic Amides: While not extensively detailed in the provided context, this position is often explored with various substituted aryl groups to probe for additional hydrophobic or electrostatic interactions.

  • Fluorinated Rings: Notably, an analog bearing a 3,3-difluoroazetidine ring (11h) exhibited high inhibitory activity (IC50 = 0.14 μM) and a favorable 6-fold selectivity over the PDE4D isoform.[9] This highlights the utility of incorporating fluorine to modulate electronic properties and binding affinity.

Position 4: The Hub for Diversity and Selectivity

The chlorine atom at C4 is the primary site for introducing diversity via cross-coupling or substitution reactions. Replacing the chlorine with different moieties allows the molecule to extend into and interact with specific sub-pockets of the enzyme active site, which is often the key to achieving selectivity.

  • Amination: Introducing amino groups at C4 has proven highly effective. In the development of JAK3 inhibitors, substituting the chlorine with a cyclohexylamino group led to a significant increase in inhibitory activity.[7] This suggests the cyclohexyl group occupies a hydrophobic pocket in the JAK3 active site.

  • Aryl and Heteroaryl Groups: Suzuki and other palladium-catalyzed cross-coupling reactions are commonly used to attach various aryl or heteroaryl rings at this position. This strategy allows for the exploration of π-π stacking interactions and hydrogen bonds with solvent-exposed regions of the target. For instance, in a series of PI3K inhibitors, a 2-aminopyridine motif was introduced that forms two critical hydrogen bonds with the hinge region residue Val882.[4]

SAR_Workflow Start Core Scaffold Ethyl 4-chloro-1H-pyrrolo [2,3-b]pyridine-2-carboxylate Step1 Step 1: Amidation at C2 (Ester to Amide Conversion) Start->Step1 T3P, R-NH2 Step2 Step 2: Diversification at C4 (e.g., Suzuki Coupling, Amination) Step1->Step2 Pd Catalyst, Boronic Acid or Amine Step3 Biological Screening (Kinase Assays, Cell Proliferation) Step2->Step3 Test Compound Library SAR_Analysis SAR Analysis (Identify Key Moieties) Step3->SAR_Analysis Analyze Data (IC50, Selectivity) Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Refine Structure Lead_Opt->Step1 Iterate Design

Caption: A typical experimental workflow for SAR studies starting from the core scaffold.

Position 1 (Pyrrole NH) and Position 7 (Pyridine N)

These two nitrogen atoms are fundamental to the scaffold's success.

  • N1-H: The proton on the pyrrole nitrogen often acts as a hydrogen bond donor, interacting with a backbone carbonyl in the hinge region of kinases. While sometimes left unsubstituted, N-alkylation (e.g., N-methylation) can be used to modulate solubility or to probe the space in that region of the binding pocket, as seen in the development of JAK1-selective inhibitors.[6]

  • N7: The pyridine nitrogen at position 7 is a critical hydrogen bond acceptor. It consistently interacts with a backbone NH group in the kinase hinge region, an interaction essential for anchoring the inhibitor and ensuring potent activity.[5] SAR studies show that the presence of this nitrogen is crucial for antiproliferative activity.[5]

Caption: Diagram illustrating the key hydrogen bond interactions of the 7-azaindole scaffold with a kinase hinge region.

Quantitative SAR Data Summary

The tables below summarize experimental data from various studies, comparing the biological activity of different analogs.

Table 1: Comparison of 1H-pyrrolo[2,3-b]pyridine Derivatives as PDE4B Inhibitors[9]

Compound IDC4-SubstituentC2-Amide Substituent (R)PDE4B IC50 (μM)Selectivity (PDE4D/PDE4B)
7 HCyclopentyl0.48-
11h 3,4-dichlorophenyl3,3-difluoroazetidine0.146
11a 3,4-dichlorophenylCyclopropyl1.1-
11b 3,4-dichlorophenylCyclobutyl0.33-
Rolipram (Reference)(Reference)0.121.5

Data synthesized from ACS Med. Chem. Lett. 2019, 10, 10, 1422–1428.

Table 2: Comparison of 1H-pyrrolo[2,3-b]pyridine Derivatives as GSK-3β Inhibitors[10]

Compound IDKey SubstituentsGSK-3β IC50 (nM)
41 Complex substituted pyrrolo[2,3-b]pyridine0.22
46 Complex substituted pyrrolo[2,3-b]pyridine0.26
54 Complex substituted pyrrolo[2,3-b]pyridine0.24

Data highlights the potent activity achievable with this scaffold. Specific substitutions are complex and detailed in the source publication, Eur. J. Med. Chem. 2025, 285, 117236.

Experimental Protocols

The following are representative protocols for the synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives.

Protocol 1: Synthesis of C2-Carboxamide Analogs[9]
  • Ester Hydrolysis:

    • Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

    • Add sodium hydroxide (NaOH, 2.0-3.0 eq) and stir the mixture at room temperature or gentle heat (e.g., 50 °C) for 2-4 hours, monitoring by TLC.

    • Upon completion, concentrate the mixture under reduced pressure to remove methanol.

    • Acidify the remaining aqueous solution with 1N HCl to pH ~3-4, causing the carboxylic acid product to precipitate.

    • Collect the solid by filtration, wash with water, and dry under vacuum to yield 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.

  • Amide Coupling:

    • To a solution of the carboxylic acid (1.0 eq) in an anhydrous solvent like DMF, add the desired amine (R-NH2, 1.1 eq) and a coupling agent such as T3P (propylphosphonic anhydride, 1.5 eq).

    • Add a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine, 3.0 eq).

    • Stir the reaction at room temperature for 30 minutes to 4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with saturated NaHCO3 solution and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the desired amide.

Protocol 2: Representative Biological Assay (MTT Cell Proliferation Assay)[5]
  • Cell Seeding:

    • Seed human cancer cells (e.g., A549 lung cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate the plate for 24 hours at 37 °C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the synthesized compounds in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

    • Incubate the plate for an additional 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37 °C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Conclusion and Future Outlook

The SAR of this compound derivatives is a well-trodden yet continually fruitful area of research. The 7-azaindole core is a robust anchor, providing essential hydrogen bonding interactions with a multitude of enzyme targets. The true art of developing potent and selective inhibitors from this scaffold lies in the strategic functionalization of the C2 and C4 positions. Future efforts will likely focus on developing isoform-selective kinase inhibitors to minimize off-target effects and improve therapeutic windows. The exploration of novel, less-conventional substituents and the use of computational modeling to guide rational design will continue to unlock the full potential of this remarkable privileged scaffold.

References

  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. (Source: National Institutes of Health)

  • Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. (Source: PubMed)

  • Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. (Source: PubMed)

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (Source: PubMed Central)

  • SAR of 7‐azaindole derivatives as Src kinase inhibitor. (Source: ResearchGate)

  • Design, Synthesis and SAR of Novel 7-Azaindole Derivatives as Potential Erk5 Kinase Inhibitor with anticancer activity. (Source: ResearchGate)

  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. (Source: PubMed)

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (Source: PubMed Central)

  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. (Source: ACS Publications)

  • Synthesis and Evaluation of 1 H -Pyrrolo[ 2, 3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. (Source: ResearchGate)

  • Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate. (Source: MySkinRecipes)

  • Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate. (Source: EvitaChem)

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Kinase selectivity profiling of Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Kinase Selectivity Profiling of 1H-Pyrrolo[2,3-b]pyridine Derivatives

This guide provides an in-depth comparison of the kinase selectivity profiles for derivatives of the Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate scaffold. Designed for researchers, scientists, and drug development professionals, this document offers objective analysis, supporting experimental methodologies, and insights into the structure-activity relationships (SAR) that govern kinase selectivity.

Introduction: The Privileged Scaffold in Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a heterocyclic compound recognized as a "privileged scaffold" in medicinal chemistry. Its structure is a bioisostere of indole, enabling it to mimic biological molecules and interact with a wide range of therapeutic targets.[1][2] The 7-azaindole core is particularly prominent in the design of kinase inhibitors, where it often serves as an ATP-competitive hinge-binding motif.[3][4] Derivatives stemming from the versatile this compound intermediate have been developed to target a diverse array of kinases, including Cell Division Cycle 7 (Cdc7) kinase, Fibroblast Growth Factor Receptors (FGFRs), and Glycogen Synthase Kinase-3β (GSK-3β).[3][5][6]

Achieving selectivity for a specific protein kinase is a formidable challenge in drug development.[7] Given the high degree of structural conservation within the ATP-binding site across the human kinome, small molecule inhibitors frequently exhibit off-target activity, leading to potential toxicity or unexpected pharmacological effects.[8][9] Therefore, comprehensive selectivity profiling is not merely a characterization step but a critical component of the lead optimization process, essential for validating a compound's mechanism of action and predicting its safety profile.

This guide will compare and contrast the selectivity of representative derivatives, detail a robust experimental protocol for profiling, and contextualize the findings within a relevant biological pathway.

Experimental Workflow for Kinase Selectivity Profiling

The most direct and widely adopted method for assessing inhibitor selectivity is through a panel of in vitro biochemical assays against a broad range of purified kinases.[8] The workflow ensures that data is generated under consistent conditions, allowing for direct comparison of inhibitory potency.

Below is a diagram illustrating a typical workflow for determining the half-maximal inhibitory concentration (IC₅₀) values across a kinase panel.

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound Test Compound (e.g., Derivative A) Serial_Dilution 10-Point Serial Dilution Compound->Serial_Dilution Assay_Plates Prepare Assay Plates Serial_Dilution->Assay_Plates Kinase_Panel Purified Kinase Panel (e.g., 96 Kinases) Kinase_Panel->Assay_Plates Reaction_Mix Add Kinase, Substrate, & Compound Assay_Plates->Reaction_Mix Initiation Initiate with ³³P-ATP (at Km concentration) Reaction_Mix->Initiation Incubation Incubate at RT Initiation->Incubation Termination Stop Reaction & Capture Substrate Incubation->Termination Detection Measure Radioactivity (Scintillation Counting) Termination->Detection Dose_Response Plot Dose-Response Curve Detection->Dose_Response IC50_Calc Calculate IC₅₀ Value Dose_Response->IC50_Calc Selectivity_Score Generate Selectivity Profile IC50_Calc->Selectivity_Score

Caption: Kinase selectivity profiling experimental workflow.

Protocol: Radiometric Kinase Assay (³³P-ATP Filter Binding)

This protocol is a gold-standard method for quantifying kinase activity by measuring the incorporation of a radiolabeled phosphate from ATP onto a specific substrate.

Rationale for Method Choice: Radiometric assays are highly sensitive and less susceptible to interference from compound autofluorescence or light scattering, which can be problematic in other assay formats. Performing the assay at the Kₘ concentration of ATP for each kinase provides a standardized condition that allows for a more equitable comparison of IC₅₀ values across different enzymes.[8]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test derivative in 100% DMSO. Perform a 10-point, 3-fold serial dilution series in a 96-well plate to generate a range of concentrations for IC₅₀ determination.

  • Reaction Mixture Preparation: In a 96-well reaction plate, add 5 µL of the diluted compound. To each well, add 10 µL of a solution containing the specific protein kinase and its corresponding substrate peptide in reaction buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding 10 µL of ³³P-ATP (at the Kₘ concentration for the specific kinase) to each well.

  • Incubation: Allow the reaction to proceed for a specified time (e.g., 60-120 minutes) at room temperature. The incubation time is optimized for each kinase to ensure the reaction remains in the linear range.

  • Reaction Termination and Substrate Capture: Terminate the reaction by adding a stop buffer (e.g., phosphoric acid). Transfer the entire reaction volume to a filter plate (e.g., phosphocellulose or streptavidin-coated, depending on the substrate) to capture the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times with a wash buffer to remove unincorporated ³³P-ATP.

  • Detection: After drying the plate, add scintillant to each well and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Convert the raw counts per minute (CPM) to percent inhibition relative to control wells (containing DMSO vehicle only). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Comparative Kinase Selectivity Profiles

To illustrate the impact of chemical modifications on the 1H-pyrrolo[2,3-b]pyridine scaffold, we present a comparative analysis of three representative, hypothetical derivatives against a panel of selected kinases. The data is modeled on published findings for this class of compounds.[5][6][10]

  • Derivative A (Lead Scaffold): Ethyl 4-(phenylamino)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. A foundational structure resulting from nucleophilic substitution at the C4 chloro position.

  • Derivative B (FGFR-Targeted): N-cyclopropyl-4-((3,5-dimethoxyphenyl)amino)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide. The ethyl ester is converted to a cyclopropyl amide, and the phenyl ring is substituted to better occupy the hydrophobic pocket of FGFR.

  • Derivative C (GSK-3β-Targeted): Ethyl 4-((1H-indazol-5-yl)amino)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. The phenylamino group is replaced with an aminoindazole to form additional hydrogen bonds within the GSK-3β active site.

Table 1: Comparative Kinase Inhibition Data (IC₅₀, nM)

Kinase TargetDerivative ADerivative BDerivative CRationale for Inclusion
FGFR1 8507 1,200Primary target for oncogenic signaling
FGFR2 9109 1,550Related isoform to assess pan-FGFR activity
GSK-3β 1,1002,50025 Target in neurodegenerative disease & cancer
Cdc7 2504,500800Common target for this scaffold class[3][4][11]
VEGFR2 1,500350>10,000Key off-target kinase in angiogenesis
SRC >10,0008,900>10,000Common off-target tyrosine kinase
PKA >10,000>10,0005,600Structurally related AGC family kinase to GSK-3β[12]

Interpretation and Structure-Activity Relationship (SAR) Insights

The data presented in Table 1 reveals how subtle modifications to the core scaffold can dramatically shift kinase selectivity.

  • Derivative A displays modest, multi-targeted activity, particularly against Cdc7, but lacks the high potency required for a clinical candidate. This profile is common for initial lead compounds derived from this scaffold.

  • Derivative B demonstrates a successful optimization strategy for FGFR inhibition. The conversion of the ester to a small, rigid cyclopropyl amide and the addition of methoxy groups to the phenyl ring are consistent with strategies that enhance binding to the hydrophobic pocket of FGFRs.[6][10] This results in over a 100-fold increase in potency against FGFR1/2 compared to Derivative A. However, this comes with a slight increase in off-target activity against VEGFR2, a structurally related tyrosine kinase, which is a critical consideration for further development.

  • Derivative C achieves high potency and selectivity for GSK-3β. Replacing the phenylamino moiety with an aminoindazole introduces additional hydrogen bond donors and acceptors, which can form specific interactions with residues in the GSK-3β active site that are not present in other kinases.[5] The high selectivity against the related AGC kinase PKA underscores the success of this targeted design.

Biological Context: Inhibition of the FGFR Signaling Pathway

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is crucial for processes like cell proliferation, migration, and angiogenesis.[6] Aberrant activation of this pathway through mutations or gene amplification is a known driver of various cancers.[10] Selective inhibitors like Derivative B can block this signaling cascade.

The diagram below illustrates the canonical FGFR signaling pathway and the point of inhibition.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR PLCg PLCγ FGFR->PLCg Activates RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Translocates AKT AKT PI3K->AKT AKT->Proliferation Promotes Survival FGF FGF Ligand FGF->FGFR Binds & Dimerizes Inhibitor Derivative B (FGFR Inhibitor) Inhibitor->FGFR Blocks ATP Binding & Autophosphorylation

Caption: Inhibition of the FGFR signaling cascade.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold is a highly adaptable foundation for the development of potent and selective kinase inhibitors. As demonstrated through the comparative analysis of representative derivatives, targeted modifications to peripheral substituents can profoundly influence the selectivity profile. A deep understanding of the structural biology of the target kinase, coupled with comprehensive profiling against a broad kinase panel, is indispensable for guiding medicinal chemistry efforts. The methodologies and insights provided in this guide serve as a framework for the rational design and evaluation of the next generation of kinase-targeted therapeutics.

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A Comparative Benchmarking Guide: Evaluating Novel Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Derivatives Against the Multi-Kinase Inhibitor Sunitinib

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the preclinical benchmarking of novel kinase inhibitors derived from the Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate scaffold. As a senior application scientist, the objective is not merely to present data but to establish a robust, scientifically-grounded methodology for evaluating new chemical entities (NCEs) against a clinically validated benchmark, Sunitinib. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and offer templates for data presentation to ensure a thorough and objective comparison.

The 7-azaindole core of the pyrrolo[2,3-b]pyridine structure is recognized as a "privileged scaffold" in medicinal chemistry, known for its ability to mimic biomolecules and serve as a foundation for potent kinase inhibitors.[1] Derivatives have shown promise in targeting a range of kinases critical to cell proliferation and survival.[1][2] To ascertain the therapeutic potential of any new derivative, a rigorous comparison against an established standard is paramount. Sunitinib, an oral multi-targeted receptor tyrosine kinase (RTK) inhibitor, serves as an ideal benchmark due to its well-characterized profile and established clinical efficacy in treating renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[3][4]

Section 1: Understanding the Benchmark - Sunitinib's Profile

Sunitinib (marketed as Sutent) functions by inhibiting multiple RTKs, thereby disrupting key signaling pathways involved in both tumor angiogenesis and cell proliferation.[3] Its primary targets include vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGF-Rs), which are crucial for angiogenesis.[5][6] Additionally, it potently inhibits other kinases such as c-KIT, FLT3, and RET.[3][7] This multi-targeted approach leads to the reduction of tumor vascularization and induction of cancer cell apoptosis.[3][7]

The clinical success of sunitinib provides a clear set of performance characteristics that any new challenger from the pyrrolopyridine class must meet or exceed. These include potency against relevant kinases, efficacy in representative cancer cell lines, favorable in vivo anti-tumor activity, and acceptable pharmacokinetic properties.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS PDGFR PDGFR PDGFR->PI3K PDGFR->RAS cKIT c-KIT cKIT->PI3K cKIT->RAS Sunitinib Sunitinib Sunitinib->VEGFR Sunitinib->PDGFR Sunitinib->cKIT AKT AKT PI3K->AKT RAF RAF RAS->RAF Outcome ↓ Angiogenesis ↓ Proliferation ↑ Apoptosis AKT->Outcome MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Outcome

Caption: Sunitinib's mechanism of action, inhibiting key RTKs at the cell membrane.

Section 2: The Challenger - Characterizing Novel Pyrrolopyridine Derivatives

Before a direct comparison can be made, the novel derivative(s) must be thoroughly characterized. This includes confirming the chemical structure, purity, and solubility.

  • Structural Verification: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) should be used to confirm the identity and structure of the synthesized compound.[8]

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard for determining the purity of the compound, which should ideally be >95% for biological assays.

  • Solubility Determination: The solubility of the compound in relevant solvents (e.g., DMSO for in vitro assays, and aqueous buffers for potential in vivo formulations) must be established to ensure accurate and reproducible experimental conditions.

Section 3: Head-to-Head Benchmarking - In Vitro Assays

The core of the benchmarking process lies in a series of well-designed in vitro experiments that directly compare the novel derivative against sunitinib.

Kinase Inhibition Profiling

Causality: The primary mechanism of both sunitinib and the potential new derivatives is kinase inhibition. Therefore, the first and most critical comparison is their relative potency and selectivity against a panel of relevant kinases. This experiment directly addresses the question: "Is the new compound hitting the desired targets with appropriate potency, and is it more selective than the benchmark?" A broad panel helps identify primary targets and potential off-target effects that could lead to toxicity.[9]

Experimental Protocol: Radiometric Kinase Assay (Example)

This protocol is a gold-standard method for measuring kinase activity by quantifying the transfer of a radiolabeled phosphate from [γ-³²P]-ATP to a substrate.[10][11]

  • Preparation: Reconstitute recombinant human kinases (e.g., VEGFR2, PDGFRβ, c-KIT, and a panel of other relevant kinases) in kinase buffer. Prepare serial dilutions of the test derivative and sunitinib in DMSO, followed by a final dilution in kinase buffer.

  • Reaction Mixture: In a 96-well plate, combine the kinase, its specific peptide or protein substrate, and the kinase buffer.

  • Initiation: Add the test compound or sunitinib (or DMSO as a vehicle control) to the wells and pre-incubate for 10 minutes at room temperature to allow for binding.

  • Start Reaction: Initiate the phosphorylation reaction by adding [γ-³²P]-ATP. Incubate at 30°C for a predetermined time (within the linear range of the reaction).

  • Termination: Stop the reaction by adding a high concentration of "cold" ATP or a suitable stop solution (e.g., phosphoric acid).

  • Detection: Spot the reaction mixture onto a phosphocellulose membrane (e.g., P81 paper). The phosphorylated substrate will bind to the membrane, while the free [γ-³²P]-ATP will not.

  • Washing: Wash the membranes extensively with phosphoric acid to remove unincorporated radiolabel.

  • Quantification: Measure the radioactivity retained on the membranes using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve using non-linear regression.[12]

G A 1. Prepare Reagents (Kinase, Substrate, Test Compounds) B 2. Combine Kinase & Substrate in Plate A->B C 3. Add Test Compound (Pre-incubate) B->C D 4. Initiate with [γ-³²P]-ATP C->D E 5. Stop Reaction & Spot on Membrane D->E F 6. Wash Membrane E->F G 7. Scintillation Counting F->G H 8. Calculate IC₅₀ G->H

Caption: Workflow for a radiometric in vitro kinase inhibition assay.

Data Presentation: Comparative Kinase Inhibition

Kinase TargetNovel Derivative IC₅₀ (nM)Sunitinib IC₅₀ (nM)Selectivity Fold-Change
VEGFR2[Experimental Value][Literature/Exp. Value][Calculated Value]
PDGFRβ[Experimental Value][Literature/Exp. Value][Calculated Value]
c-KIT[Experimental Value][Literature/Exp. Value][Calculated Value]
Off-Target 1[Experimental Value][Literature/Exp. Value][Calculated Value]
Off-Target 2[Experimental Value][Literature/Exp. Value][Calculated Value]
Cellular Proliferation & Cytotoxicity Assays

Causality: While a biochemical assay confirms target engagement, a cell-based assay is essential to determine if this inhibition translates into a desired biological effect (i.e., stopping cancer cell growth) and to account for factors like cell permeability. This experiment answers: "Does the compound get into the cells and inhibit their proliferation effectively?"

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed relevant human cancer cell lines (e.g., 786-O for RCC, or other lines with known dependencies on the targeted kinases) into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the novel derivative and sunitinib for 72 hours. Include a vehicle-only control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Measurement: Read the absorbance of the wells at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI₅₀ value (concentration for 50% growth inhibition) from dose-response curves.

Data Presentation: Cellular Antiproliferative Activity

Cell LineNovel Derivative GI₅₀ (µM)Sunitinib GI₅₀ (µM)
786-O (RCC)[Experimental Value][Experimental Value]
A498 (RCC)[Experimental Value][Experimental Value]
HUVEC (Endothelial)[Experimental Value][Experimental Value]
Normal Fibroblast[Experimental Value][Experimental Value]

Section 4: Advancing the Comparison - In Vivo Evaluation

Promising in vitro results must be validated in a more complex biological system. In vivo models assess the compound's efficacy, tolerability, and pharmacokinetic behavior.[13]

Tumor Xenograft Model

Causality: This is the critical test of whether the compound can inhibit tumor growth in a living organism, integrating the effects of drug absorption, distribution, metabolism, and excretion (ADME) with its antitumor activity.[14][15]

Experimental Protocol: Human Tumor Xenograft in Mice

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID).

  • Tumor Implantation: Subcutaneously inject a suspension of a human cancer cell line (e.g., 1-5 x 10⁶ 786-O cells) into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).

  • Randomization & Dosing: Randomize mice into treatment groups (Vehicle, Sunitinib at a clinically relevant dose, Novel Derivative at one or more doses). Administer compounds daily via the appropriate route (e.g., oral gavage).[14]

  • Monitoring: Measure tumor volume (using calipers) and body weight 2-3 times per week. Monitor for any signs of toxicity.

  • Endpoint: Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. Euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., biomarker studies).

  • Data Analysis: Calculate Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

G A 1. Implant Tumor Cells (e.g., 786-O) into Immunodeficient Mice B 2. Monitor Tumor Growth to ~100-150 mm³ A->B C 3. Randomize Mice into Treatment Groups B->C D 4. Daily Dosing (Vehicle, Sunitinib, NCE) C->D E 5. Measure Tumor Volume & Body Weight (2-3x/week) D->E E->E Repeat F 6. Study Endpoint (e.g., Day 21) E->F G 7. Excise Tumors & Analyze Data (TGI) F->G

Caption: Workflow for an in vivo tumor xenograft efficacy study.

Data Presentation: In Vivo Antitumor Efficacy

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle ControlN/A[Experimental Value]0[Experimental Value]
Sunitinib[Dose][Experimental Value][Calculated Value][Experimental Value]
Novel Derivative[Dose 1][Experimental Value][Calculated Value][Experimental Value]
Novel Derivative[Dose 2][Experimental Value][Calculated Value][Experimental Value]
Preliminary Pharmacokinetic (PK) Profile

Causality: A potent compound is useless if it cannot reach its target in sufficient concentrations. A preliminary PK study provides crucial insights into the drug's absorption and persistence in the body.[16]

Experimental Protocol: Rodent PK Study

  • Dosing: Administer a single dose of the novel derivative and sunitinib to separate groups of mice or rats via both intravenous (IV) and oral (PO) routes.

  • Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Analysis: Process blood to plasma and quantify the concentration of the parent drug (and major metabolites, if possible) using LC-MS/MS.[8]

  • Data Analysis: Use pharmacokinetic software to calculate key parameters.

Data Presentation: Comparative Pharmacokinetics (Oral Dosing)

ParameterNovel DerivativeSunitinib
Cₘₐₓ (ng/mL)[Exp. Value][Exp. Value]
Tₘₐₓ (hr)[Exp. Value][Exp. Value]
AUC₀₋₂₄ (hr*ng/mL)[Exp. Value][Exp. Value]
t₁/₂ (hr)[Exp. Value][Exp. Value]
Bioavailability (%)[Exp. Value][Exp. Value]

Conclusion

This guide outlines a systematic approach to benchmarking novel this compound derivatives against sunitinib. By moving logically from biochemical target engagement to cellular effects and finally to in vivo efficacy and pharmacokinetics, researchers can build a comprehensive data package. This structured comparison not only validates the potential of a new chemical entity but also identifies its relative strengths and weaknesses compared to a clinically successful drug, providing critical insights to guide further optimization and development.

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  • Révész, C., & Czompa, A. (2017). Localization of sunitinib, its metabolites and its target receptors in tumour-bearing mice: a MALDI-MS imaging study. British Journal of Pharmacology, 174(15), 2539-2550.
  • Zhang, J., & Wang, L. (2016).
  • Bowen, C. L., & Dunn, W. B. (2023). Application of the untargeted ADME/TK workflow to plasma of rats exposed to sunitinib.
  • Google Patents. (n.d.). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • MySkinRecipes. (n.d.). Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate. Retrieved January 5, 2026, from [Link]

  • Google Patents. (n.d.). EP1753764A1 - Pyrrolopyridine derivatives.
  • Wang, Y., & Li, Y. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. European Journal of Medicinal Chemistry, 224, 113702.
  • Patel, M., & Kumar, V. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Molecules, 25(21), 5174.
  • Jin, Q., & Wang, Y. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(31), 19047-19056.
  • Google Patents. (n.d.). EP2395004A3 - Pyrrolo [2,3-b]pyridine derivatives as protein kinase inhibitors.
  • European Patent Office. (n.d.). PYRROLOPYRIDINE DERIVATIVES - Patent 1753764. Retrieved January 5, 2026, from [Link]

  • The Science Company. (n.d.). Ethyl 4-chloro-1H-pyrrolo[2,3-d]pyrimidine-2-carboxylate, min 97%, 1 gram. Retrieved January 5, 2026, from [Link]

  • Barlaam, B., & Ducray, R. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2029-2045.
  • Google Patents. (n.d.). WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
  • MySkinRecipes. (n.d.). Ethyl 4-​chloro-​1H-​pyrrolo[2,​3-​d]​pyrimidine-​2-​carboxylate. Retrieved January 5, 2026, from [Link]

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A Senior Scientist's Guide to Sourcing and Qualifying Analytical Standards for Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This begins with the quality of the reference standards used. Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a key heterocyclic building block in medicinal chemistry, and securing a well-characterized analytical standard is a critical first step for any research or development program.

This guide provides an in-depth comparison of sourcing strategies and outlines a robust, multi-technique approach to qualify this standard in-house. The methodologies described herein are designed to ensure the identity, purity, and overall quality of the standard, thereby guaranteeing the reliability of subsequent experimental results.

Section 1: The Supplier Landscape for Analytical Standards

Sourcing a chemical is more than just a purchase; it's the first step in quality control. For a specialized compound like this compound, suppliers can range from large, well-known chemical houses to smaller, specialized custom synthesis labs. The key is to look beyond the label and scrutinize the documentation provided.

A true analytical standard should be accompanied by a comprehensive Certificate of Analysis (CoA) that details not just the purity, but the methods used to determine it.[1] The US Food and Drug Administration defines a reference standard as a "highly purified compound that is well characterized".[2]

Key Criteria for Supplier Selection:

  • Purity Specification: Look for suppliers that offer high purity grades, typically >98%.

  • Documentation: A detailed CoA is non-negotiable. It should include the lot number, expiration or retest date, storage conditions, and ideally, spectral data.[1]

  • Traceability: The supplier should be able to provide information on the synthesis and purification process.

  • Consistency: For long-term projects, lot-to-lot consistency is crucial.

Comparison of Potential Supplier Types

Supplier TypeAdvantagesDisadvantagesBest For
Major Chemical Suppliers (e.g., Sigma-Aldrich, Fisher Scientific, TCI)Broad inventory, established quality systems, readily available documentation.May be more expensive, purity may not always be the highest available.Initial screening, projects where a well-documented standard is needed quickly.
Specialty Chemical Providers (e.g., BOC Sciences, ChemScene)Often synthesize novel compounds, may offer higher purity grades.Documentation can be variable, may require more in-house validation.Sourcing novel or hard-to-find building blocks.
Custom Synthesis Labs Can synthesize to exact purity and specification requirements.Highest cost, longer lead times, requires significant vendor qualification.Projects requiring a primary reference standard or large quantities of a specific impurity.
Section 2: Workflow for In-House Qualification of a New Standard

Never assume the information on a supplier's label is sufficient for rigorous scientific work. An in-house qualification process is a self-validating system that builds trustworthiness into your analytical methods from the ground up.[3] This workflow ensures that the material is suitable for its intended use.

Diagram: Workflow for Qualifying a New Analytical Standard

G cluster_sourcing Sourcing & Receiving cluster_qual In-House Qualification cluster_use Use & Monitoring s1 Identify & Vet Suppliers s2 Procure Standard w/ CoA s1->s2 s3 Log Receipt & Assign Internal Lot # s2->s3 q1 Visual Inspection & Solubility Check s3->q1 Initiate Qualification q2 Structural Confirmation (NMR, MS) q1->q2 q3 Purity Assessment (HPLC) q2->q3 q4 Final Review & Release q3->q4 u1 Release for Use in Assays q4->u1 Standard Approved u2 Assign Retest Date u1->u2 u3 Periodic Re-qualification u2->u3

A streamlined workflow for receiving, qualifying, and managing analytical standards.

Section 3: Orthogonal Analytical Techniques for Full Characterization

The principle of using orthogonal methods—different techniques to measure the same attribute—is fundamental to robustly characterizing a reference standard. For this compound, a combination of chromatography and spectroscopy is essential.

HPLC is the cornerstone of purity analysis for non-volatile organic molecules. A well-developed reversed-phase HPLC (RP-HPLC) method can separate the main compound from process-related impurities and degradation products.[4]

Protocol: RP-HPLC Purity Method

  • Column: C18, 150 x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid (for MS compatibility).[5]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.[4]

  • Detection: UV/Vis Diode Array Detector (DAD) at 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~1 mg of the standard and dissolve in 10 mL of 50:50 Acetonitrile:Water.

Data Interpretation: The purity is determined by the area percent of the main peak relative to all other peaks. A high-purity standard should exhibit a single major peak with minimal secondary peaks.

While HPLC confirms purity, ¹H NMR (Proton NMR) spectroscopy is essential for confirming the chemical structure of the molecule.[3][6] The chemical shifts, splitting patterns (multiplicity), and integrations of the proton signals provide a detailed fingerprint of the molecule's structure.

Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the standard in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Acquire a standard ¹H spectrum.

  • Data Analysis:

    • Ethyl Group: Expect a triplet (~1.4 ppm) and a quartet (~4.4 ppm).

    • Pyrrole and Pyridine Protons: Look for signals in the aromatic region (~7.0-8.5 ppm). The specific chemical shifts and coupling constants will be characteristic of the substituted 7-azaindole core.[7]

    • NH Proton: A broad singlet, typically downfield (>10 ppm), which is characteristic of the pyrrole NH.[7]

Mass spectrometry provides an exact molecular weight, offering definitive confirmation of the compound's elemental composition.

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Use the same solution prepared for HPLC analysis.

  • Instrumentation: Couple the HPLC system to a mass spectrometer or use direct infusion.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Data Analysis: Look for the protonated molecule [M+H]⁺. For this compound (C₁₀H₉ClN₂O₂), the expected monoisotopic mass is 224.03. The [M+H]⁺ ion should be observed at m/z 225.04, along with the characteristic isotopic pattern for a chlorine-containing compound (~3:1 ratio for M+H and M+H+2).

Section 4: Decision Framework and Best Practices

The following decision framework can guide a researcher through the process of sourcing and accepting a new analytical standard.

Diagram: Decision Framework for Standard Acceptance

G start Receive New Standard d1 CoA Provided & Complete? start->d1 p1 Perform In-House Characterization (NMR, MS, HPLC) d1->p1 Yes reject Reject Standard Contact Supplier d1->reject No d2 Structure Confirmed by NMR/MS? d3 Purity ≥ 98% by HPLC? d2->d3 Yes d2->reject No accept Accept Standard Assign Retest Date Release for Use d3->accept Yes d3->reject No p1->d2

A logical flow for making an evidence-based decision on a new standard.

Best Practices for Management:

  • Storage: Store the standard under the conditions recommended by the supplier, typically in a cool, dark, and dry place to prevent degradation.[6]

  • Retest Dates: Assign an internal retest date. The standard should be re-analyzed (typically by HPLC) at regular intervals to ensure its continued purity and stability.[8]

  • Documentation: Maintain a comprehensive log for each standard, including the CoA, all in-house qualification data, and a record of its use.

By implementing this rigorous, data-driven approach, researchers and drug development professionals can ensure the quality and reliability of their analytical standards, forming a solid foundation for successful and reproducible science.

References

  • ResolveMass Laboratories Inc. (2025) How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines).
  • SIELC Technologies. Separation of Pyridine, 3-(1-methyl-1H-pyrrol-2-yl)- on Newcrom R1 HPLC column.
  • Pharmaceutical Technology. (2009) Reference-Standard Material Qualification.
  • Veeprho. (2020) Reference Standards, Types, Uses, Preparation & Qualification.
  • Fisher Scientific. ethyl 4-chloro-1H-pyrrolo[2, 3-b]pyridine-3-carboxylate, min 97%, 1 gram.
  • BOC Sciences. ethyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate.
  • Fisher Scientific. eMolecules​ ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | 1273577-20-0.
  • PMC - NIH. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation.
  • MRIGlobal. (2022) Four Keys to Reference Standard Management.
  • Georgieva, M. (2022) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate.
  • Georgieva, M. et al. (2022) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia.
  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures.

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The Gold Standard vs. The Workhorses: A Comparative Guide to the Structural Confirmation of Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a non-negotiable cornerstone of chemical research. The precise arrangement of atoms dictates function, reactivity, and interaction with biological targets. For novel heterocyclic compounds such as Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, a derivative of the privileged 7-azaindole scaffold, absolute structural confirmation is paramount.[1] This guide provides a senior application scientist's perspective on the definitive method of single-crystal X-ray crystallography and compares it with the more routine, yet indispensable, spectroscopic techniques of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

While a specific crystal structure for this compound is not publicly available as of this writing, the feasibility of this technique for 7-azaindole derivatives is well-established. This guide will, therefore, present a representative "gold standard" protocol for X-ray crystallography and contrast its outputs with real-world spectroscopic data from closely related analogs to provide a comprehensive framework for structural validation.

The Unparalleled Certainty of X-ray Crystallography

Single-crystal X-ray crystallography stands alone in its ability to provide a direct, high-resolution, three-dimensional map of a molecule's atomic arrangement in the solid state. It is the definitive method for determining bond lengths, bond angles, and stereochemistry, leaving no room for ambiguity.

The journey from a powdered sample to a refined crystal structure is, however, a meticulous process. The primary and often most challenging step is the growth of a single, high-quality crystal suitable for diffraction.[2] This is more of an art than a science, often requiring screening of various solvents, temperatures, and crystallization techniques.

Causality in Experimental Choices: The Path to a Diffracting Crystal

The choice of crystallization method is dictated by the compound's solubility and stability. For a molecule like this compound, which is likely a stable solid at room temperature, slow evaporation from a suitable solvent or solvent/anti-solvent vapor diffusion are the most common starting points. The rationale is to approach supersaturation at a slow enough rate to allow for the ordered packing of molecules into a crystal lattice rather than rapid precipitation into an amorphous solid.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: High-level workflow for single-crystal X-ray crystallography.

Representative Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth:

    • Dissolve 5-10 mg of this compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like dichloromethane/hexane) in a small, clean vial.

    • Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

    • Alternatively, use a vapor diffusion setup where the vial of the dissolved compound is placed in a sealed chamber containing a more volatile anti-solvent (e.g., hexane or pentane). The slow diffusion of the anti-solvent into the primary solvent reduces the compound's solubility, promoting crystallization.

  • Crystal Mounting and Data Collection:

    • Once suitable crystals (typically 0.1-0.3 mm in size with well-defined faces) have formed, select one under a microscope.

    • Mount the selected crystal on a cryoloop and flash-cool it in a stream of liquid nitrogen to prevent radiation damage during data collection.

    • Center the crystal on a goniometer head in a single-crystal X-ray diffractometer.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of structure factors.

    • Solve the "phase problem" using direct methods or Patterson synthesis to generate an initial electron density map.

    • Build an initial molecular model into the electron density map.

    • Refine the model against the experimental data, adjusting atomic positions and thermal parameters to minimize the difference between the observed and calculated structure factors (minimizing the R-factor).

    • The final refined structure provides precise atomic coordinates, bond lengths, and bond angles.

The Spectroscopic Workhorses: NMR and Mass Spectrometry

While X-ray crystallography provides the ultimate structural proof, NMR and mass spectrometry are the workhorses of the synthetic chemistry lab, offering rapid and invaluable structural insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Puzzle

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C. For this compound, NMR is crucial for confirming the presence of key functional groups and determining the connectivity of the molecule.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a related compound, 4-Chloro-7-azaindole, the proton NMR spectrum would show distinct signals for the protons on the pyrrole and pyridine rings.[3]

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are essential for piecing together the molecular structure by establishing proton-proton and proton-carbon correlations.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint

Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation analysis, can offer clues about its structure.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate molecular weight, allowing for the determination of the elemental formula. This is a critical first step in confirming the identity of a newly synthesized compound.

  • Electron Impact (EI) or Electrospray Ionization (ESI) with MS/MS: These techniques cause the molecule to fragment in a predictable manner. The resulting fragmentation pattern serves as a "fingerprint" that can be used to confirm the presence of specific structural motifs. Studies on the fragmentation of 1H-pyrrolo[2,3-b]pyridines show characteristic losses that can help in structural elucidation.[4]

Comparative Analysis: Choosing the Right Tool for the Job

The choice of analytical technique depends on the research question, the available instrumentation, and the nature of the sample.

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Provided Absolute 3D structure, bond lengths, bond angles, stereochemistry, packingConnectivity, chemical environment of atoms, stereochemical relationshipsMolecular weight, elemental formula, fragmentation patterns
Sample Requirements Single, high-quality crystal (0.1-0.3 mm)1-10 mg dissolved in a deuterated solvent<1 mg, can be in solution or solid
Throughput Low (days to weeks per structure)High (minutes to hours per sample)High (minutes per sample)
Ambiguity None (if a good quality structure is obtained)Can be ambiguous for complex isomers without 2D dataCan be ambiguous for isomers
Primary Application Definitive proof of structure, solid-state conformationRoutine structural confirmation, reaction monitoringMolecular weight determination, formula confirmation

dot graph G { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Decision workflow for structural validation of a novel compound.

Conclusion: An Integrated Approach to Structural Confirmation

For a novel molecule like this compound, a multi-faceted approach to structural confirmation is essential. While NMR and high-resolution mass spectrometry provide rapid and compelling evidence for the proposed structure, their data is ultimately inferential. Single-crystal X-ray crystallography is the only technique that provides direct, unambiguous proof of the three-dimensional atomic arrangement.

Therefore, for the purpose of publication, patent filing, or advancing a compound into further development, obtaining a crystal structure is the gold standard. The spectroscopic techniques, however, remain indispensable for routine characterization, reaction monitoring, and for providing the initial evidence that justifies the often time-consuming effort of obtaining a single crystal. The integration of these techniques provides a self-validating system that ensures the scientific integrity of the research.

References

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • Herbert, R., & Wibberley, D. G. (1969). 1H-pyrrolo[2,3-b]pyridines. Part II. Fragmentation of some 1H-pyrrolo[2,3-b]pyridines induced by electron impact. Journal of the Chemical Society B: Physical Organic, 459-464. Retrieved from [Link]

  • Aslam, S., et al. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3',4'-h]-1,6-naphthyridines. Asian Journal of Chemistry, 28(12), 2601-2604. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. NIST Chemistry WebBook. Retrieved from [Link]

  • Grimm, J. B., et al. (2019). Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. ACS Chemical Biology, 14(7), 1435-1442. Retrieved from [Link]

  • Li, Y., et al. (2017). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 8(11), 1162-1167. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • ACG Publications. (2021). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. Retrieved from [Link]

  • Besson, T., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 21(9), 1173. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the pharmaceutical and life sciences sectors, our work with novel chemical entities like Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is foundational to discovery. However, our responsibility extends beyond the benchtop; it encompasses the entire lifecycle of these compounds, culminating in their safe and compliant disposal. This guide provides a procedural framework for managing waste streams containing this chlorinated heterocyclic compound, ensuring the safety of laboratory personnel and the protection of our environment.

The structure of this compound, a chlorinated pyridine derivative, necessitates a specific approach to waste management. Improper disposal, particularly of chlorinated compounds, can lead to the formation of hazardous byproducts and pose significant environmental risks.[1][2] This protocol is designed to be a self-validating system, integrating safety, compliance, and operational efficiency.

Hazard Assessment and Risk Mitigation

Understanding the hazard profile is the first step in responsible handling. While comprehensive toxicological data for this specific compound may be limited, its classification and the nature of its chemical family provide a strong basis for a cautious approach.

Known and Potential Hazards:

  • Irritation: Like many heterocyclic compounds, it may cause skin, eye, and respiratory tract irritation.[3]

  • Harmful if Swallowed: Some sources indicate that related compounds are harmful if ingested.[4]

  • Combustion Byproducts: The presence of chlorine and nitrogen means that combustion can release toxic gases such as nitrogen oxides (NOx) and hydrogen chloride (HCl).[5]

This information is summarized in the table below.

Hazard CategoryDescription & Precautionary ActionSource(s)
Acute Toxicity Harmful if swallowed. Do not eat, drink, or smoke when using this product. If swallowed, call a POISON CENTER or doctor.[4][6][4][6]
Skin/Eye Irritation May cause skin and eye irritation. Wear protective gloves, clothing, and eye protection. If on skin, wash with plenty of water. If in eyes, rinse cautiously for several minutes.[3][3]
Respiratory Irritation May cause respiratory irritation. Avoid breathing dust, fumes, or vapors. Use only outdoors or in a well-ventilated area.[3][6][3][6]
Environmental Discharge into the environment must be avoided. Do not let the product enter drains.[5][6][5][6]
Disposal Hazard As a chlorinated organic compound, it requires specialized disposal, typically high-temperature incineration, to prevent the formation of persistent pollutants.[2][5][2][5]

Personal Protective Equipment (PPE): The First Line of Defense

A robust PPE protocol is non-negotiable when handling the compound and its associated waste.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield. Standard safety glasses are insufficient. This is crucial to prevent contact with splashes which may cause serious irritation.

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.

  • Hand Protection: Use appropriate chemical-resistant gloves. Nitrile gloves are a common choice in laboratory settings for their resistance to a range of chemicals and physical durability.[7] However, it is critical to understand that no glove material offers unlimited protection.[8] Always check the manufacturer's chemical resistance guide for data on chlorinated heterocyclic compounds. Gloves should be inspected before use and removed immediately if contamination occurs, using the proper removal technique to avoid skin contact.[5] Dispose of contaminated gloves as hazardous waste.

Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a systematic approach to managing waste generated from this compound. The core principle is waste segregation at the point of generation.

DisposalWorkflow Start Waste Generation Point Decision Identify Waste Type Start->Decision Pure Unused / Expired Pure Compound Decision->Pure  Pure Solid Consumables Contaminated Consumables (Gloves, Wipes, Weigh Boats) Decision->Consumables Solid Consumables Solutions Contaminated Solutions (Aqueous & Organic) Decision->Solutions Liquid Glassware Contaminated Glassware (Vials, Pipettes) Decision->Glassware Glassware SolidContainer Labeled 'Chlorinated Solid Waste' Pure->SolidContainer Consumables->SolidContainer LiquidContainer Labeled 'Chlorinated Liquid Waste' Solutions->LiquidContainer GlassContainer Labeled 'Contaminated Glass Waste' Glassware->GlassContainer Final Arrange Pickup by Licensed Waste Contractor SolidContainer->Final LiquidContainer->Final GlassContainer->Final

Caption: Decision workflow for proper segregation and disposal.

Step 1: Waste Segregation Immediately segregate waste containing this compound from all other waste streams. Specifically, create dedicated waste containers for "Chlorinated" or "Halogenated" waste. This is the single most important step, as chlorinated waste requires disposal by a specialized incinerator equipped with afterburners and scrubbers to handle the acidic gases produced.[5] Mixing it with non-halogenated waste can complicate and increase the cost of disposal for the entire waste stream.[9]

Step 2: Containerization

  • Solid Waste:

    • Unused/Surplus Product: Keep the compound in its original, clearly labeled container.

    • Contaminated Consumables: Place items like gloves, weighing paper, and absorbent pads into a designated, durable, and sealable container or bag clearly labeled "HAZARDOUS WASTE: Chlorinated Solid Waste".

  • Liquid Waste:

    • Collect all solutions containing the compound in a dedicated, chemically compatible (e.g., HDPE or glass) container labeled "HAZARDOUS WASTE: Chlorinated Liquid Waste".

    • Do not fill containers beyond 90% capacity to allow for vapor expansion and prevent spillage.[9]

  • Contaminated Glassware:

    • Disposable glassware should be placed in a puncture-proof container labeled "HAZARDOUS WASTE: Contaminated Glassware".

Step 3: Labeling and Storage All waste containers must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate concentration and other components of the mixture.

  • The date the waste was first added to the container.

Store sealed waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.

Step 4: Final Disposal Disposal of this chemical waste must be conducted through a licensed and certified hazardous waste disposal company.[5] Do not attempt to dispose of this material via standard trash or by pouring it down the drain.[9] Your institution's Environmental Health and Safety (EHS) department will have established procedures for scheduling waste pickups.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is vital to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill area. Ensure adequate ventilation.

  • Don PPE: Before addressing the spill, don the appropriate PPE as described in Section 2.

  • Contain and Clean:

    • For solid spills , carefully sweep or vacuum the material and place it into a labeled hazardous waste container.[3] Avoid actions that create dust.[5]

    • For liquid spills , cover with an inert absorbent material (e.g., sand, vermiculite, or a commercial chemical absorbent).[6]

  • Collect Waste: Once absorbed, scoop the material into a designated container for chlorinated solid waste.

  • Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.[5]

  • Report: Report the incident to your laboratory supervisor and EHS department according to your institution's policies.

By adhering to these systematic procedures, you build a culture of safety and responsibility, ensuring that our pursuit of scientific advancement does not come at the cost of personal or environmental health.

References

  • Capot Chemical. (n.d.). MSDS of ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl 4-chloro-5-methyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate.
  • International Glove. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart.
  • Thermo Fisher Scientific. (2024, April 1). Safety Data Sheet - 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide.
  • National Center for Biotechnology Information. (n.d.). ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. PubChem Compound Database. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet - 4-Ethylpyridine.
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A Senior Application Scientist's Guide to Handling Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and handling protocols for Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS No. 1273577-20-0). As a chlorinated pyrrolopyridine derivative, this compound requires careful management in a laboratory setting. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, the guidance herein is synthesized from the safety profiles of structurally analogous chemicals to establish a robust framework for its safe handling, storage, and disposal. The core principle is to minimize exposure through a combination of engineering controls, personal protective equipment, and stringent operational protocols.

Hazard Assessment: An Evidence-Based Approach

Understanding the potential hazards is the foundation of safe chemical handling. Based on data from similar chlorinated heterocyclic compounds, this compound is anticipated to present the following risks:

  • Skin Irritation: Structurally related compounds are known to cause skin irritation.[1][2][3]

  • Serious Eye Irritation: Similar molecules are classified as causing serious eye irritation.[1][2][3]

  • Respiratory Irritation: Inhalation may lead to respiratory tract irritation.[1][3]

  • Harmful if Swallowed: Acute oral toxicity is a potential hazard based on analogous compounds.[1]

These potential hazards necessitate a multi-layered safety approach to prevent accidental exposure.

Personal Protective Equipment (PPE): Your Primary Barrier

A comprehensive PPE strategy is mandatory when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in best practices for handling chlorinated organic compounds.

Body Part Required PPE Rationale and Best Practices
Eyes/Face Safety Goggles with side shields or a Face ShieldTo protect against splashes and airborne particles. Standard safety glasses are insufficient. A face shield should be used in addition to goggles when there is a significant risk of splashing.[4][5]
Skin/Body Chemical-resistant Lab CoatA fully buttoned lab coat protects the skin and personal clothing from contamination. For tasks with a higher risk of splashes, consider an impervious apron over the lab coat.[5]
Hands Nitrile or Butyl Rubber GlovesNitrile gloves offer resistance to a broad range of chemicals.[4] However, for prolonged contact with certain pyridines, butyl rubber gloves may be more appropriate.[6] It is crucial to inspect gloves for any signs of degradation before use and to change them frequently. Double-gloving is recommended for extended operations.[4][7]
Respiratory Certified Chemical Fume HoodAll handling of the solid compound or its solutions must be conducted in a certified chemical fume hood to minimize the inhalation of dust or aerosols.[4][5] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required.[4]
Footwear Closed-Toe ShoesRequired at all times in a laboratory to protect against spills and falling objects.[5]

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic workflow is critical to ensure safety and experimental integrity. The following protocol outlines the key steps for handling this compound.

Preparation
  • Verify Engineering Controls: Ensure the chemical fume hood is operational and the certification is current. Check that the safety shower and eyewash station are accessible and unobstructed.[5]

  • Assemble Materials: Gather all necessary equipment, including spatulas, weighing paper, and sealable containers, within the fume hood to minimize movement in and out of the controlled workspace.

  • Don PPE: Put on all required PPE as detailed in the table above before approaching the chemical storage area.[5]

Handling
  • Chemical Transfer: Conduct all manipulations, including weighing and transferring the solid compound, within the fume hood to contain any dust.[5] Use appropriate tools to avoid generating airborne particles.[5]

  • Container Management: Keep the container of this compound tightly sealed when not in use.

  • Avoid Contamination: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[8]

Post-Handling
  • Decontamination: Clean the work area thoroughly to remove any residual chemical.

  • PPE Removal: Remove and dispose of contaminated gloves and any other disposable PPE as hazardous waste.[5]

  • Hand Washing: Wash hands with soap and water after completing the work and removing PPE.[5]

Visual Workflow for Safe Handling

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep1 Verify Fume Hood & Safety Stations prep2 Assemble Materials in Hood prep1->prep2 prep3 Don Full PPE prep2->prep3 handle1 Weigh & Transfer Compound in Hood prep3->handle1 Proceed to Handling handle2 Keep Container Sealed handle1->handle2 handle3 Practice Good Lab Hygiene handle2->handle3 post1 Decontaminate Work Area handle3->post1 Work Complete post2 Dispose of Contaminated PPE post1->post2 post3 Wash Hands Thoroughly post2->post3

Caption: Step-by-step workflow for the safe handling of this compound.

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal of halogenated organic compounds is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation
  • Halogenated Waste Stream: All waste containing this compound, including unused chemical, contaminated materials (e.g., gloves, absorbent pads), and solutions, must be collected in a designated "halogenated waste" container.[4][9]

  • No Drain Disposal: Under no circumstances should this compound or its waste be poured down the drain.[4][10]

Waste Container Management
  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and list all chemical constituents, including "this compound."[9]

  • Compatibility: The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[4][9]

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[6] Keep the container closed at all times except when adding waste.[9]

Final Disposal
  • Institutional Procedures: Follow your institution's and local regulations for chemical waste disposal.[4] This typically involves arranging for pickup by a licensed hazardous waste disposal company.

  • Incineration: High-temperature incineration is a common and safe method for the final disposal of halogenated compounds.[11]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Emergency Situation Immediate Action
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[2]
Eye Contact Rinse cautiously with water for several minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[12]
Inhalation Move the person to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell, call a poison center or doctor.
Ingestion Rinse the mouth with water. Do NOT induce vomiting.[8] Seek immediate medical attention.[8][12]
Small Spill Wearing appropriate PPE, absorb the spill with an inert, dry material (e.g., sand, vermiculite) and place it in a sealed, labeled container for hazardous waste disposal.[6]
Large Spill Evacuate the area immediately. Secure the area and prevent entry. Contact your institution's emergency response team.[4]

By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.

References

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  • Benchchem. Personal protective equipment for handling 2-Chloropyridine-3-boronic acid.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.